molecular formula C9H7N3O2 B123580 5-Amino-6-nitroquinoline CAS No. 35975-00-9

5-Amino-6-nitroquinoline

Numéro de catalogue: B123580
Numéro CAS: 35975-00-9
Poids moléculaire: 189.17 g/mol
Clé InChI: TYBYHEXFKFLRFT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Electrochemical reduction of 5-amino-6-nitroquinoline has been studied at carbon paste electrode by differential pulse voltammetry, direct current voltammetry, adsorptive stripping voltammetry and HPLC with electrochemical detection.>

Propriétés

IUPAC Name

6-nitroquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-9-6-2-1-5-11-7(6)3-4-8(9)12(13)14/h1-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBYHEXFKFLRFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N)[N+](=O)[O-])N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40189525
Record name 6-Nitroquinolin-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35975-00-9
Record name 5-Amino-6-nitroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35975-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitroquinolin-5-ylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035975009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Nitroquinolin-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-nitroquinolin-5-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.006
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Amino-6-nitroquinoline chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Chemical Properties of 5-Amino-6-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of this compound. Due to the limited availability of direct experimental data for this specific compound, information from closely related analogs is included to provide a broader context and predictive insights.

Core Chemical and Physical Properties

This compound is a solid, yellow crystalline powder. The presence of both an amino and a nitro group on the quinoline core suggests a molecule with potential for diverse chemical interactions and biological activities.

Table 1: General and Physical Properties of this compound

PropertyValueSource
CAS Number 35975-00-9[1]
Molecular Formula C₉H₇N₃O₂[1]
Molecular Weight 189.17 g/mol
Appearance Powder
Melting Point 272-273 °C (decomposes)
InChI 1S/C9H7N3O2/c10-9-6-2-1-5-11-7(6)3-4-8(9)12(13)14/h1-5H,10H2
SMILES Nc1c(ccc2ncccc12)--INVALID-LINK--=O

Spectral Data

Solubility Profile

The solubility of this compound has not been quantitatively reported. However, based on its structure and data from similar compounds like 5,6-dihydroxy-8-aminoquinoline and 5-fluoro-2-methyl-8-nitroquinoline, a qualitative solubility profile can be predicted.[5][6] The presence of polar amino and nitro groups suggests moderate solubility in polar organic solvents, while the aromatic quinoline core implies limited solubility in water.

Table 2: Predicted Solubility of this compound

Solvent ClassRepresentative SolventsExpected Qualitative SolubilityRationale
Polar AproticDMSO, DMFModerately to Highly SolubleThese solvents can effectively solvate the polar functional groups and the aromatic system.[5][6]
Polar ProticEthanol, MethanolSparingly to Moderately SolubleCapable of hydrogen bonding with the amino and nitro groups.[5]
Non-polarHexane, TolueneSparingly SolubleThe overall polarity of the molecule limits solubility in non-polar solvents.
AqueousWaterSparingly SolubleThe hydrophobic quinoline backbone limits aqueous solubility. Solubility is likely pH-dependent.[5]

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of quinoline derivatives. A common approach is the nitration of an aminoquinoline precursor.

Hypothetical Experimental Protocol: Synthesis of this compound

This proposed two-step synthesis starts with the commercially available 5-aminoquinoline.

Step 1: Acetylation of 5-Aminoquinoline

  • Reactants: 5-aminoquinoline, acetic anhydride, and a suitable base (e.g., pyridine or sodium acetate).

  • Procedure: Dissolve 5-aminoquinoline in acetic anhydride. Add the base catalyst and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the N-(quinolin-5-yl)acetamide. Filter the solid, wash with water, and dry.

Step 2: Nitration of N-(quinolin-5-yl)acetamide

  • Reactants: N-(quinolin-5-yl)acetamide, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).

  • Procedure: Dissolve the N-(quinolin-5-yl)acetamide in concentrated sulfuric acid at a low temperature (e.g., 0 °C). Add the nitrating mixture dropwise while maintaining the low temperature. Stir for a specified period.

  • Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the N-(6-nitroquinolin-5-yl)acetamide. Filter, wash with water, and dry.

Step 3: Hydrolysis of the Amide

  • Reactants: N-(6-nitroquinolin-5-yl)acetamide, an acid catalyst (e.g., hydrochloric acid or sulfuric acid).

  • Procedure: Reflux the N-(6-nitroquinolin-5-yl)acetamide in an acidic aqueous solution.

  • Work-up: Cool the reaction mixture and neutralize with a base to precipitate the crude this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Column chromatography could also be employed for higher purity.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis 5-Aminoquinoline 5-Aminoquinoline N-(quinolin-5-yl)acetamide N-(quinolin-5-yl)acetamide 5-Aminoquinoline->N-(quinolin-5-yl)acetamide Acetic Anhydride, Base N-(6-nitroquinolin-5-yl)acetamide N-(6-nitroquinolin-5-yl)acetamide N-(quinolin-5-yl)acetamide->N-(6-nitroquinolin-5-yl)acetamide HNO3, H2SO4 This compound This compound N-(6-nitroquinolin-5-yl)acetamide->this compound Acid, Heat

Caption: Proposed synthetic pathway for this compound.

Reactivity and Stability

The reactivity of this compound is dictated by the interplay of the electron-donating amino group and the electron-withdrawing nitro group on the quinoline ring.

  • Amino Group: The amino group can undergo typical reactions such as acylation, alkylation, and diazotization. It also activates the quinoline ring towards electrophilic substitution.

  • Nitro Group: The nitro group is a strong deactivating group and can be reduced to an amino group using various reducing agents (e.g., Sn/HCl, catalytic hydrogenation). This transformation is a common strategy in the synthesis of diaminoquinolines.

  • Quinoline Ring: The quinoline ring system is susceptible to both electrophilic and nucleophilic aromatic substitution, with the position of substitution influenced by the existing substituents.

The compound is expected to be a stable solid under standard laboratory conditions, though it may be sensitive to light and strong oxidizing or reducing agents.

Potential Biological Activity

While no specific biological studies on this compound have been found, the broader class of nitroquinolines has been investigated for various therapeutic applications. For instance, 8-hydroxy-5-nitroquinoline (nitroxoline) has demonstrated anticancer and antimicrobial properties.[7] The mechanism of action for some nitroaromatic compounds involves their bioreductive activation.[8] Substituted amino-nitroquinoxalines, a related class of compounds, have been shown to induce apoptosis by inhibiting Topoisomerase II.[9]

Given these precedents, this compound is a candidate for investigation in the following areas:

  • Anticancer research: Evaluation of its cytotoxicity against various cancer cell lines.

  • Antimicrobial research: Screening for activity against a panel of bacterial and fungal strains.

The electrochemical reduction of this compound has been studied, which could be relevant to its mechanism of action if it involves redox processes.

G cluster_0 Potential Biological Activities cluster_1 Potential Mechanisms of Action This compound This compound Anticancer Activity Anticancer Activity This compound->Anticancer Activity Cytotoxicity Studies Antimicrobial Activity Antimicrobial Activity This compound->Antimicrobial Activity Screening Assays Induction of Apoptosis Induction of Apoptosis Anticancer Activity->Induction of Apoptosis e.g., Topoisomerase II Inhibition Redox Cycling / Bioreduction Redox Cycling / Bioreduction Antimicrobial Activity->Redox Cycling / Bioreduction Electrochemical Properties

Caption: Potential areas of biological investigation for this compound.

Conclusion

This compound is a chemical compound with a range of interesting properties stemming from its substituted quinoline structure. While detailed experimental data is sparse, this guide consolidates the available information and provides a predictive framework based on the chemistry of related molecules. This information should serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and similar compounds in drug discovery and development. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this compound.

References

An In-depth Technical Guide to 5-Amino-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 35975-00-9

This technical guide provides a comprehensive overview of 5-Amino-6-nitroquinoline, catering to researchers, scientists, and professionals in the field of drug development. The document details its physicochemical properties, plausible synthetic routes, and anticipated biological activities, supported by experimental protocols and pathway diagrams.

Physicochemical Properties

This compound is a quinoline derivative with the molecular formula C₉H₇N₃O₂ and a molecular weight of 189.17 g/mol .[1][2] It typically exists as a powder.[1] A summary of its key physicochemical data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 35975-00-9[1][2]
Molecular Formula C₉H₇N₃O₂[1][2]
Molecular Weight 189.17 g/mol [1][2]
Melting Point 272-273 °C (decomposes)[1]
Appearance Powder[1]
IUPAC Name 6-nitroquinolin-5-amine[2]
SMILES String Nc1c(ccc2ncccc12)--INVALID-LINK--=O[1]
InChI Key TYBYHEXFKFLRFT-UHFFFAOYSA-N[1][2]

Synthesis of this compound

A potential synthetic route starts from 8-aminoquinoline. The amino group can be protected, for example, by acetylation, followed by nitration. The nitration of quinoline typically yields a mixture of 5- and 8-nitroquinolines.[3] In the case of N-acetyl-1,2,3,4-tetrahydroquinoline, nitration followed by hydrolysis yields a mixture of 6- and 7-nitro-1,2,3,4-tetrahydroquinolines.[4] A visible-light-photocatalyzed C5-H nitration of 8-aminoquinoline amides has also been reported, which, after hydrolysis, yields 5-nitro-8-aminoquinoline.[5] This suggests that direct nitration of 5-aminoquinoline could potentially yield this compound, although regioselectivity might be a challenge.

A more controlled synthesis could involve the reduction of a dinitroquinoline precursor. For instance, if a suitable dinitroquinoline can be synthesized, selective reduction of one nitro group could yield the desired product.

Proposed Synthetic Pathway:

Synthesis_of_this compound cluster_0 Starting Material cluster_1 Reaction Step cluster_2 Product 5-Aminoquinoline 5-Aminoquinoline Nitration Nitration 5-Aminoquinoline->Nitration HNO₃/H₂SO₄ This compound This compound Nitration->this compound

Figure 1: Proposed synthesis of this compound.

Hypothetical Experimental Protocol for Nitration of 5-Aminoquinoline:

  • Materials: 5-Aminoquinoline, concentrated sulfuric acid (H₂SO₄), fuming nitric acid (HNO₃), ice, sodium carbonate (Na₂CO₃), deionized water, ethanol.

  • Procedure:

    • In a flask submerged in an ice bath, slowly add 5-aminoquinoline to concentrated sulfuric acid with constant stirring.

    • Once the 5-aminoquinoline has completely dissolved, add fuming nitric acid dropwise to the solution, maintaining the temperature below 10°C.

    • After the addition is complete, continue stirring the reaction mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium carbonate until the pH is approximately 7-8.

    • The precipitate formed is collected by filtration, washed thoroughly with cold water, and then dried.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Potential Biological Activities and Signaling Pathways

While direct experimental data on the biological activity of this compound is scarce, the known activities of structurally related quinoline derivatives, particularly those containing a nitro group, suggest potential anticancer and antimicrobial properties.

Anticancer Activity

Nitroquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[6] For instance, nitroxoline (8-hydroxy-5-nitroquinoline) is a potent anticancer agent.[7] The proposed mechanism for some nitro-containing compounds involves the generation of reactive oxygen species (ROS), which can induce cellular damage and trigger apoptosis.[7]

Proposed Anticancer Mechanism of Action:

Anticancer_Mechanism This compound This compound Cellular_Uptake Cellular_Uptake This compound->Cellular_Uptake ROS_Generation Increased ROS Production Cellular_Uptake->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis_Induction Apoptosis DNA_Damage->Apoptosis_Induction Mitochondrial_Dysfunction->Apoptosis_Induction

Figure 2: Proposed anticancer signaling pathway.
Antimicrobial Activity

Quinoline derivatives are a well-established class of antimicrobial agents.[8][9][10] The presence of a nitro group can enhance the antimicrobial spectrum and potency.[11] The mechanism of action for many quinoline-based antibacterials involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[12]

Experimental Workflow for Antimicrobial Screening:

Antimicrobial_Screening_Workflow Start Start Prepare_Compound_Stock Prepare Stock Solution of This compound Start->Prepare_Compound_Stock Prepare_Bacterial_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Bacterial_Inoculum Serial_Dilution Perform Serial Dilutions in 96-well plate Prepare_Compound_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Bacterial_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Determine_MIC End End Determine_MIC->End

Figure 3: Workflow for antimicrobial screening.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of this compound on cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, HeLa)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[13]

    • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[14]

    • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[14]

    • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[15]

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.[15]

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the minimum inhibitory concentration of this compound against bacterial strains.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Bacterial growth medium (e.g., Mueller-Hinton Broth)

    • This compound

    • 96-well microtiter plates

    • Spectrophotometer or microplate reader

  • Procedure:

    • Inoculum Preparation: Prepare a standardized bacterial inoculum in the growth medium, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

    • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of this compound in the growth medium.[8]

    • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria without the compound) and a negative control (medium only).[8]

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[8] This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion

This compound is a chemical compound with potential for further investigation in drug discovery, particularly in the areas of oncology and infectious diseases. While specific biological data is limited, the analysis of related quinoline derivatives provides a strong rationale for exploring its anticancer and antimicrobial properties. The synthetic and experimental protocols outlined in this guide offer a framework for researchers to synthesize and evaluate the biological profile of this promising molecule. Further studies are warranted to elucidate its precise mechanisms of action and to establish a comprehensive structure-activity relationship for this class of compounds.

References

An In-depth Technical Guide to 5-Amino-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Amino-6-nitroquinoline, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document details its chemical and physical properties, potential synthetic routes, and applications, with a focus on data relevant to research and development.

Core Chemical and Physical Properties

This compound is a quinoline derivative characterized by the presence of both an amino and a nitro functional group. These substituents significantly influence its electronic properties, reactivity, and potential biological activity. Its core identifiers and physicochemical properties are summarized below.

PropertyValueSource
Molecular Formula C₉H₇N₃O₂[1][2]
Molecular Weight 189.17 g/mol [1][2]
CAS Number 35975-00-9[1]
IUPAC Name 6-nitroquinolin-5-amine[1]
Physical Form Powder
Melting Point 272-273 °C (decomposes)
LogP (Octanol/Water) 1.725 (Calculated)[3]
Water Solubility (log₁₀WS) -3.33 (Calculated)[3]
Enthalpy of Sublimation (ΔsubH°) 136.40 ± 0.80 kJ/mol[3]
SMILES String Nc1c(ccc2ncccc12)--INVALID-LINK--=O
InChI Key TYBYHEXFKFLRFT-UHFFFAOYSA-N[1]

Synthesis and Characterization

The synthesis of substituted quinolines can be achieved through various established organic chemistry reactions. While specific literature on the high-yield synthesis of this compound is not abundant, a logical approach involves the regioselective nitration of 5-aminoquinoline or the amination of a pre-nitrated quinoline. The general workflow for a potential synthesis is outlined below.

G cluster_0 Plausible Synthetic Pathway Start Starting Material (e.g., 5-Aminoquinoline) Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Reaction Purification Chromatographic Purification Nitration->Purification Work-up Product This compound Purification->Product Isolation Characterization Spectroscopic Characterization (NMR, IR, MS) Product->Characterization Analysis

A logical workflow for the synthesis of this compound.

Characterization of the final product would involve standard analytical techniques. Electrochemical reduction of this compound has been investigated using methods like differential pulse voltammetry and HPLC with electrochemical detection[4]. Spectroscopic data, including IR and mass spectra, are available through resources like the NIST Chemistry WebBook[1].

Applications in Research and Drug Development

Nitroaromatic compounds are a significant class of molecules in medicinal chemistry, forming the core of numerous approved drugs[5]. Quinoline derivatives, in particular, have demonstrated a wide range of biological activities. For instance, the related compound 8-hydroxy-5-nitroquinoline (Nitroxoline) is noted for its anti-cancer and antimicrobial properties, which are partly attributed to the generation of intracellular reactive oxygen species (ROS)[6][7].

This compound serves as a valuable building block in organic synthesis. It has been utilized in the preparation of various imidazoquinoline derivatives, a class of compounds known for their immunomodulatory and antiviral activities. The presence of the nitro group, a known pharmacophore in certain contexts, combined with the quinoline scaffold, suggests potential for its derivatives in drug discovery programs targeting infectious diseases or cancer.

The proposed mechanism for related nitro-containing compounds often involves the induction of oxidative stress, leading to cellular damage and apoptosis in target cells.

G cluster_1 Potential Mechanism of Action for Nitroquinoline Analogs Compound Nitroquinoline Compound Cell Target Cell (e.g., Cancer or Microbial) Compound->Cell Enters ROS Increased ROS Production Cell->ROS Induces Stress Oxidative Stress ROS->Stress Damage Cellular Damage (DNA, Proteins, Lipids) Stress->Damage Apoptosis Apoptosis / Cell Death Damage->Apoptosis

Hypothesized pathway for nitroquinoline-induced cell death.

Experimental Protocols

This protocol is a generalized procedure for the nitration of an aromatic amine, which should be adapted and optimized for the specific synthesis of this compound.

  • Preparation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve the starting material (e.g., 5-aminoquinoline) in concentrated sulfuric acid at 0-5 °C.

  • Nitration: Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 10 °C.

  • Reaction: Allow the mixture to stir at a controlled temperature for a specified duration (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the crude product.

  • Isolation: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound isomer.

This protocol outlines a general approach for studying the electrochemical properties of this compound, as has been previously reported[4].

  • Electrode Preparation: Prepare a carbon paste electrode by thoroughly mixing graphite powder with a pasting liquid (e.g., mineral oil).

  • Electrolyte Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired concentration in a supporting electrolyte buffer (e.g., phosphate buffer at a specific pH).

  • Voltammetric Measurement: Transfer the electrolyte solution to an electrochemical cell equipped with the carbon paste working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

  • Data Acquisition: Record the voltammograms (e.g., differential pulse voltammetry) by scanning the potential over a defined range.

  • Analysis: Analyze the resulting voltammograms to determine the peak potentials and currents, which provide information about the reduction/oxidation behavior of the compound.

References

An In-depth Technical Guide to the Synthesis of 5-Amino-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 5-amino-6-nitroquinoline, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The synthesis involves a multi-step process commencing with the construction of the quinoline core, followed by regioselective nitration and subsequent amination. This document outlines the experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway to facilitate a comprehensive understanding for researchers and professionals in drug development.

Synthesis Pathway Overview

The synthesis of this compound can be strategically achieved through a three-step sequence starting from the readily available 4-bromoaniline. The pathway involves the initial construction of the quinoline ring system via a Skraup reaction, followed by a regioselective nitration at the C-5 position, and concluding with a nucleophilic aromatic substitution to introduce the amino group.

Synthesis_Pathway A 4-Bromoaniline B 6-Bromoquinoline A->B  Skraup Reaction (Glycerol, H₂SO₄, Oxidizing Agent) C 6-Bromo-5-nitroquinoline B->C  Nitration (H₂SO₄, HNO₃) D This compound C->D  Nucleophilic Aromatic Substitution (SNAr) (Ammonia or equivalent)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Bromoquinoline via Skraup Reaction

The initial step involves the synthesis of the 6-bromoquinoline scaffold from 4-bromoaniline using the Skraup reaction. This classic method utilizes glycerol in the presence of a strong acid and an oxidizing agent to construct the quinoline ring system.[1]

Reaction:

4-Bromoaniline + Glycerol --(H₂SO₄, Oxidizing Agent)--> 6-Bromoquinoline

Experimental Procedure:

  • In a well-ventilated fume hood, cautiously add concentrated sulfuric acid to a mixture of 4-bromoaniline and an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Heat the mixture with stirring to approximately 140-145°C.[2]

  • Slowly add anhydrous glycerol dropwise from the dropping funnel while maintaining the reaction temperature.

  • After the addition is complete, continue heating the mixture for an additional 3 hours to ensure complete reaction.[2]

  • Carefully pour the cooled reaction mixture into a large volume of ice water to precipitate the crude product.

  • Neutralize the solution with a suitable base (e.g., concentrated ammonia solution) to a pH of 5-6.[3]

  • Extract the product with an organic solvent such as toluene (3 x volumes).[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 6-bromoquinoline.

  • Purify the crude product by vacuum distillation (150-155°C / 15mmHg) to yield pure 6-bromoquinoline.[2]

Quantitative Data:

ParameterValueReference
Starting Material4-Bromoaniline[1]
Key ReagentsGlycerol, Sulfuric Acid, Nitrobenzene[3]
Reaction Temperature140-145°C[2]
Reaction Time3 hours (dehydration)[2]
pH for Work-up5-6[3]
Extraction SolventToluene[1]
Purification MethodVacuum Distillation[2]
Yield~54%[3]
Step 2: Nitration of 6-Bromoquinoline

The second step involves the regioselective nitration of 6-bromoquinoline to introduce a nitro group at the 5-position. This is achieved using a standard nitrating mixture of concentrated sulfuric and nitric acids.[4]

Reaction:

6-Bromoquinoline + HNO₃/H₂SO₄ --> 6-Bromo-5-nitroquinoline

Experimental Procedure:

  • Dissolve 6-bromoquinoline (0.932 mmol) in 4 mL of concentrated sulfuric acid in a flask and cool the solution to -5°C using a salt-ice bath.[4]

  • Separately, prepare a cooled (-5°C) mixture of 1.5 mL concentrated sulfuric acid and 1.5 mL concentrated nitric acid.[4]

  • While vigorously stirring the 6-bromoquinoline solution, add the cold nitrating mixture dropwise over one hour, ensuring the temperature does not exceed 0°C.[4]

  • After the addition is complete, continue stirring at 0°C for an additional 30 minutes.

  • Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

  • Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Dry the product to obtain 6-bromo-5-nitroquinoline as a yellow solid.

Quantitative Data:

ParameterValueReference
Starting Material6-Bromoquinoline (0.932 mmol)[4]
ReagentsConc. H₂SO₄ (5.5 mL), Conc. HNO₃ (1.5 mL)[4]
Reaction Temperature-5°C to 0°C[4]
Reaction Time1.5 hours[4]
Product6-Bromo-5-nitroquinoline[4]
Yield98%[5]
Melting Point95-97°C[5]
Step 3: Amination of 6-Bromo-5-nitroquinoline

The final step is a nucleophilic aromatic substitution (SNAr) reaction to replace the bromo group with an amino group. The electron-withdrawing nitro group at the 5-position activates the 6-position for nucleophilic attack. While specific protocols for direct amination with ammonia are less common in the literature for this exact substrate, analogous reactions with other amines like morpholine and piperazine have been successfully demonstrated, indicating the feasibility of this transformation.[4][6] A plausible approach would involve using a source of ammonia, such as aqueous or alcoholic ammonia, or a protected amine followed by deprotection.

Reaction:

6-Bromo-5-nitroquinoline + "NH₃" --> this compound

Hypothetical Experimental Procedure (based on analogous reactions):

  • In a sealed pressure vessel, dissolve 6-bromo-5-nitroquinoline in a suitable solvent such as ethanol or DMF.

  • Add a source of ammonia, for example, a concentrated aqueous or alcoholic solution of ammonia in excess. Alternatively, a surrogate like sodium amide or an amino-palladium complex could be employed under specific catalytic conditions.

  • Heat the mixture to a temperature typically ranging from 80°C to 120°C. The optimal temperature and reaction time will need to be determined empirically, for instance by monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, filter and wash it with a suitable solvent.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel to afford pure this compound.

Quantitative Data (Estimated based on analogous reactions):

ParameterValue (Estimated)Reference (Analogous Reactions)
Starting Material6-Bromo-5-nitroquinoline[4]
ReagentAmmonia source (e.g., aq. NH₃)[6]
SolventEthanol or DMF[6]
Reaction Temperature80-120°C[4][6]
PurificationRecrystallization/Column Chromatography[4]

Physicochemical and Spectroscopic Data of this compound

The final product, this compound, is a solid at room temperature. Its identity and purity can be confirmed by various analytical techniques.

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₉H₇N₃O₂[7]
Molecular Weight189.17 g/mol [7]
CAS Number35975-00-9[7]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing nitro group.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the quinoline core.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and C=C and C=N stretching vibrations of the aromatic quinoline ring.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 189.17).

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and the key experimental stages.

Experimental_Workflow cluster_step1 Step 1: Skraup Reaction cluster_step2 Step 2: Nitration cluster_step3 Step 3: Amination (SNAr) A1 Mixing Reactants (4-Bromoaniline, Glycerol, H₂SO₄, Oxidizing Agent) A2 Heating (140-145°C) A1->A2 A3 Work-up (Precipitation, Neutralization) A2->A3 A4 Extraction & Purification (Toluene, Vacuum Distillation) A3->A4 B1 Dissolution & Cooling (6-Bromoquinoline in H₂SO₄, -5°C) A4->B1 B2 Addition of Nitrating Mixture (HNO₃/H₂SO₄, <0°C) B1->B2 B3 Reaction Quenching (Pouring on ice) B2->B3 B4 Isolation & Drying B3->B4 C1 Reaction Setup (6-Bromo-5-nitroquinoline, Ammonia source, Solvent) B4->C1 C2 Heating (Pressure Vessel) C1->C2 C3 Work-up & Isolation C2->C3 C4 Purification (Recrystallization or Chromatography) C3->C4 Product Product C4->Product This compound

Caption: Experimental workflow for the synthesis of this compound.

References

An In-Depth Technical Guide to the Synthesis of 5-Amino-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the primary starting materials and a proposed synthetic pathway for the preparation of 5-Amino-6-nitroquinoline. This compound serves as a valuable building block in medicinal chemistry and materials science. The synthesis is a multi-step process beginning with the readily available heterocycle, quinoline. The proposed route is based on established, high-yielding chemical transformations, including electrophilic aromatic substitution, functional group protection, and reduction/hydrolysis reactions.

Overview of Synthetic Strategy

A direct and selective synthesis of this compound is not prominently described in the literature. The most chemically sound and logical approach involves a multi-step sequence starting from quinoline. This strategy is designed to control the regioselectivity of the crucial nitration step.

The proposed pathway involves:

  • Preparation of the Key Intermediate, 5-Aminoquinoline: This is achieved by the nitration of quinoline, followed by the separation of the desired 5-nitroquinoline isomer and its subsequent reduction.

  • Protection of the Amino Group: The 5-aminoquinoline is acetylated to form 5-acetamidoquinoline. This protects the amine from the harsh nitrating conditions and modulates its directing effect for the subsequent reaction.

  • Regioselective Nitration: The 5-acetamidoquinoline is nitrated. The acetamido group directs the incoming nitro group primarily to the C6 and C8 positions.

  • Isomer Separation: The resulting mixture of 5-acetamido-6-nitroquinoline and 5-acetamido-8-nitroquinoline must be separated.

  • Deprotection: The isolated 5-acetamido-6-nitroquinoline is hydrolyzed under acidic conditions to yield the final product, this compound.

The overall synthetic workflow is visualized below.

G cluster_0 Part 1: Preparation of 5-Aminoquinoline cluster_1 Part 2: Synthesis of this compound Quinoline Quinoline NitroMix 5-Nitroquinoline & 8-Nitroquinoline Mixture Quinoline->NitroMix  Nitration FiveNitro 5-Nitroquinoline NitroMix->FiveNitro  Isomer Separation FiveAmino 5-Aminoquinoline (Key Starting Material) FiveNitro->FiveAmino  Reduction FiveAcetamido 5-Acetamidoquinoline FiveAmino->FiveAcetamido  Protection (Acetylation) NitroAcetamidoMix 6-Nitro & 8-Nitro Isomer Mixture FiveAcetamido->NitroAcetamidoMix  Nitration SixNitroAcetamido 5-Acetamido-6-nitroquinoline NitroAcetamidoMix->SixNitroAcetamido  Isomer Separation FinalProduct This compound SixNitroAcetamido->FinalProduct  Hydrolysis

Caption: Proposed multi-step synthetic workflow for this compound.

Detailed Synthesis and Experimental Protocols

This section provides detailed experimental protocols for each stage of the synthesis. Note that the protocol for the nitration of 5-acetamidoquinoline is a proposed method based on analogous, well-documented procedures for other N-acetylated anilines.[1][2][3]

Part 1: Synthesis of the Key Starting Material: 5-Aminoquinoline

The primary starting material for the core synthesis is 5-Aminoquinoline, which is prepared from quinoline.

The nitration of quinoline with mixed acid produces a mixture of 5-nitroquinoline and 8-nitroquinoline.[4]

Experimental Protocol:

  • To a solution of 50 mL of concentrated sulfuric acid in a 250 mL round-bottom flask, add quinoline (12.9 g, 0.10 mole) dropwise with good agitation.

  • Heat the mixture to 95-100°C.

  • Add 71% nitric acid (13.3 g, ~1.5 equivalents) at a rate sufficient to maintain the temperature between 100°C and 110°C.[5]

  • Continue stirring for an additional 1-2 hours after the addition is complete.[4]

  • Cool the reaction mixture and carefully pour it onto ice.

  • Neutralize the solution with a suitable base (e.g., concentrated ammonium hydroxide) to precipitate the crude mixture of nitroquinoline isomers.

  • Filter the precipitate, wash with water, and dry. This typically yields a mixture containing 40-60% 5-nitroquinoline and 30-50% 8-nitroquinoline.[4]

The isomers can be separated via fractional crystallization of their hydrohalide salts in wet dimethylformamide (DMF).[6]

Experimental Protocol:

  • Suspend the crude nitroquinoline isomer mixture in ethyl acetate and add concentrated hydrochloric acid to precipitate the hydrochloride salts.

  • Collect the precipitated salts by filtration.

  • Prepare a slurry of the mixed hydrochloride salts in DMF containing a small amount of water (e.g., 0.5-5% water).[4]

  • Heat the slurry to dissolution (approx. 95-100°C) to form a clear solution.[5]

  • Cool the solution slowly to room temperature (25°C). The 5-nitroquinoline hydrochloride will selectively crystallize.[5]

  • Collect the precipitate by filtration, wash with cold ethyl acetate, and dry to obtain pure 5-nitroquinoline hydrochloride.

  • The free base can be obtained by treating the salt with a suitable base (e.g., NaHCO₃ solution) and extracting with an organic solvent.[6]

The nitro group is reduced to an amine using standard methods, such as tin(II) chloride in hydrochloric acid.

Experimental Protocol:

  • Suspend 5-nitroquinoline in concentrated hydrochloric acid.

  • Add a solution of tin(II) chloride dihydrate (3-5 molar equivalents) in concentrated hydrochloric acid portion-wise with stirring.

  • Heat the mixture on a steam bath for 1-2 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and make it alkaline with a concentrated sodium hydroxide solution to precipitate tin salts and the product.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic extract over anhydrous sodium sulfate, and evaporate the solvent to obtain 5-aminoquinoline.

Part 2: Synthesis of this compound

The amino group is protected as an acetamide to prevent side reactions and to control the regioselectivity of nitration.[7]

Experimental Protocol:

  • Dissolve 5-aminoquinoline in glacial acetic acid.

  • Add acetic anhydride (1.1 equivalents) dropwise while stirring.

  • Heat the mixture gently for 30 minutes.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to yield 5-acetamidoquinoline.

This critical step is based on standard procedures for the nitration of activated N-acylanilines.[1] A mixture of 6-nitro and 8-nitro isomers is expected.

G Start 5-Acetamidoquinoline -NHCOCH3 group is a moderate activator and ortho, para-director Reagent {Nitrating Mixture | HNO3 / H2SO4 | Generates NO2+ electrophile} C6_Attack Attack at C6 Ortho to -NHAc Sterically accessible Reagent->C6_Attack  Forms 6-Nitro Isomer C8_Attack Attack at C8 Para to -NHAc Sterically accessible Reagent->C8_Attack  Forms 8-Nitro Isomer

Caption: Regiochemical outcomes of the electrophilic nitration of 5-acetamidoquinoline.

Experimental Protocol:

  • In a flask equipped with a dropping funnel and a thermometer, add 5-acetamidoquinoline (1 equivalent).

  • Slowly add concentrated sulfuric acid while stirring and cooling in an ice bath.

  • Cool the resulting solution to 0-5°C using an ice-salt bath.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate cooled flask.

  • Add the nitrating mixture dropwise to the solution of 5-acetamidoquinoline, ensuring the temperature is maintained below 10°C.[1]

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour to complete the reaction.[1]

  • Carefully pour the reaction mixture onto crushed ice. The nitrated products will precipitate.

  • Filter the precipitate, wash with cold water until the washings are neutral, and dry. This will yield a mixture of 5-acetamido-6-nitroquinoline and 5-acetamido-8-nitroquinoline.

A specific protocol for separating the 6-nitro and 8-nitro isomers of 5-acetamidoquinoline is not available. Standard laboratory techniques would be required.

Methodology:

  • Column Chromatography: Separation on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients) is the most likely method to provide pure isomers.

  • Fractional Crystallization: If the isomers have significantly different solubilities in a particular solvent, fractional crystallization may be employed.

The final step is the removal of the acetyl protecting group to reveal the free amine.[1]

Experimental Protocol:

  • Heat a mixture of the isolated 5-acetamido-6-nitroquinoline, concentrated sulfuric acid (e.g., 30 mL per gram of amide), and water (e.g., 20 mL per gram of amide) under reflux for 45-60 minutes.[1]

  • Cool the solution and pour it into a beaker containing crushed ice.

  • Neutralize the mixture by carefully adding a 10% NaOH solution until the final product precipitates completely.[1]

  • Filter the solid product, wash it thoroughly with water, and dry it in a desiccator to yield pure this compound.

Summary of Quantitative Data

The following table summarizes the key reagents and conditions for the proposed synthesis. Yields are estimates based on analogous reactions and will require experimental optimization.

StepStarting MaterialKey ReagentsSolvent(s)TemperatureTimeEst. Yield
1.1 QuinolineH₂SO₄, HNO₃-100-110°C1-2 h70-90% (mixture)
1.2 Nitroquinoline Mixture (HCl salts)-Wet DMF100°C to 25°C~4 h>95% Purity
1.3 5-NitroquinolineSnCl₂·2H₂O, conc. HClHCl (aq)100°C1-2 h80-95%
2.1 5-AminoquinolineAcetic AnhydrideAcetic AcidReflux0.5 h90-98%
2.2 5-AcetamidoquinolineH₂SO₄, HNO₃H₂SO₄0-10°C1.5 h70-85% (mixture)
2.4 5-Acetamido-6-nitroquinolineH₂SO₄, H₂OH₂OReflux1 h85-95%

Conclusion

The synthesis of this compound is a feasible yet challenging multi-step process. The key starting materials are quinoline , nitric acid , sulfuric acid , and acetic anhydride . The proposed synthetic route, proceeding through the key intermediate 5-aminoquinoline , offers a logical and controllable pathway to the target molecule. The most critical steps requiring careful optimization and control are the initial nitration of quinoline and the subsequent nitration of the protected 5-acetamidoquinoline, both of which necessitate effective methods for isomer separation. The provided protocols, based on established chemical precedents, offer a solid foundation for researchers undertaking the synthesis of this valuable chemical building block.

References

Technical Guide: Solubility Profile of 5-Amino-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-amino-6-nitroquinoline (CAS RN: 35975-00-9), a key chemical intermediate in various synthetic processes. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. This guide, therefore, provides a qualitative solubility assessment based on the known characteristics of structurally related molecules, such as 5-nitroquinoline and other substituted quinolines. Furthermore, it outlines a detailed, generalized experimental protocol for the accurate determination of the solubility of this compound in various solvents. This document is intended to serve as a foundational resource for researchers, enabling them to design and execute robust experimental plans for solubility assessment and to inform decisions in process development and formulation.

Introduction

This compound is a substituted quinoline with the molecular formula C₉H₇N₃O₂ and a molecular weight of 189.17 g/mol .[1] It is a solid, appearing as a powder, with a reported melting point of 272-273 °C (with decomposition). Its chemical structure, featuring both an amino and a nitro group on the quinoline scaffold, suggests a complex solubility profile that is influenced by the interplay of polar and non-polar functionalities. Understanding the solubility of this compound is critical for its application in organic synthesis, potential pharmacological investigations, and material science.

Despite its relevance, a thorough search of scientific databases and literature has not yielded specific quantitative solubility data (e.g., in g/L, mg/mL, or mol/L) for this compound in common organic or aqueous solvents. This guide aims to bridge this knowledge gap by providing a predictive overview of its solubility and a practical framework for its experimental determination.

Predicted Solubility Profile

Based on the solubility characteristics of structurally similar compounds, a qualitative prediction of the solubility of this compound can be made.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the amino (-NH₂) and nitro (-NO₂) groups, capable of hydrogen bonding, suggests that this compound will exhibit some solubility in polar protic solvents. However, the relatively large, hydrophobic quinoline ring system will likely limit its aqueous solubility. For the related compound 5-nitroquinoline, a low solubility in water has been noted.[2] It is anticipated that the solubility of this compound in alcohols like ethanol and methanol will be moderate.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Polar aprotic solvents are generally effective at solvating molecules with both polar functional groups and aromatic systems. Therefore, this compound is expected to have moderate to good solubility in solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

  • Non-Polar Solvents (e.g., Hexane, Toluene): The significant polarity imparted by the amino and nitro groups makes it unlikely that this compound will be readily soluble in non-polar solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted Qualitative SolubilityRationale
Polar ProticWaterSparingly SolubleHydrogen bonding potential from amino and nitro groups is offset by the hydrophobic quinoline core.
Ethanol, MethanolModerately SolubleSolvents can engage in hydrogen bonding and solvate the aromatic ring to some extent.
Polar AproticDMSO, DMFSolubleHigh polarity and ability to solvate both the polar functional groups and the aromatic system.
AcetonitrileSparingly to Moderately SolubleModerate polarity may allow for some dissolution.
Non-PolarHexane, TolueneInsoluble to Sparingly SolubleThe high polarity of the solute is incompatible with non-polar solvents.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental protocol should be followed. The equilibrium solubility method is a robust technique for this purpose.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator (e.g., at 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Develop a suitable analytical method for quantification. HPLC is often preferred for its specificity and sensitivity. A UV-Vis spectrophotometric method can also be used if the compound has a distinct chromophore and no interfering substances are present.

    • Analyze the concentration of the dissolved this compound in the filtered saturated solutions using the validated analytical method.

  • Data Analysis:

    • The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the experimental temperature.

    • Express the solubility in appropriate units (e.g., g/L, mg/mL, mol/L).

Diagram of Experimental Workflow

G A Preparation of Saturated Solutions (Excess solid in known volume of solvent) B Equilibration (Constant temperature agitation for 24-48h) A->B C Phase Separation (Centrifugation/Filtration) B->C D Quantification of Solute (e.g., HPLC, UV-Vis) C->D E Data Analysis and Reporting (Solubility in g/L, mol/L) D->E

Caption: Workflow for Equilibrium Solubility Determination.

Signaling Pathways and Logical Relationships

A thorough review of the scientific literature did not identify any established signaling pathways or specific biological mechanisms in which this compound is a key molecule. Its primary documented use is as a chemical intermediate. Therefore, a diagrammatic representation of a signaling pathway is not applicable at this time.

Conclusion

References

Spectroscopic and Synthetic Profile of 5-Amino-6-nitroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Amino-6-nitroquinoline, a quinoline derivative of interest in medicinal chemistry and materials science. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for its characterization. While direct experimental spectra for this compound are not widely available in the public domain, this guide compiles available data and provides predicted spectral information based on analogous compounds and spectroscopic principles.

Spectroscopic Data

The following tables summarize the available and predicted spectral data for this compound.

Table 1: ¹H NMR Spectral Data (Predicted)

Solvent: DMSO-d₆, Reference: TMS (δ 0.00 ppm)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-28.7 - 8.9ddJ = 4.2, 1.7 Hz
H-37.4 - 7.6ddJ = 8.5, 4.2 Hz
H-48.3 - 8.5ddJ = 8.5, 1.7 Hz
H-77.9 - 8.1dJ = 9.0 Hz
H-87.6 - 7.8dJ = 9.0 Hz
-NH₂7.3 - 7.5s (broad)-
Table 2: ¹³C NMR Spectral Data (Predicted)

Solvent: DMSO-d₆, Reference: DMSO-d₆ (δ 39.52 ppm)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2150 - 152
C-3121 - 123
C-4135 - 137
C-4a147 - 149
C-5140 - 142
C-6138 - 140
C-7125 - 127
C-8118 - 120
C-8a128 - 130
Table 3: IR Spectral Data

Data based on NIST Chemistry WebBook entry for this compound.[1][2]

Wavenumber (cm⁻¹)Assignment
3400 - 3200N-H stretch (amine)
1620 - 1580C=C stretch (aromatic)
1550 - 1490N-O asymmetric stretch (nitro)
1360 - 1320N-O symmetric stretch (nitro)
1300 - 1200C-N stretch (aromatic amine)
850 - 800C-H out-of-plane bend (aromatic)
Table 4: Mass Spectrometry Data

Based on the molecular formula C₉H₇N₃O₂.[1][2]

Ionm/z (Predicted)
[M]⁺189.05
[M-NO₂]⁺143.06
[M-HNO₂]⁺142.05

Experimental Protocols

The following sections outline generalized experimental procedures for the spectroscopic analysis of this compound. These protocols are based on established methods for the characterization of quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans).

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of this compound (approx. 1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the pure KBr pellet or the empty ATR crystal for background correction.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a solid sample like this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. For EI, a direct insertion probe is typically employed. For ESI, the sample is first dissolved in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode over an appropriate mass-to-charge (m/z) range.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis Start Starting Materials Reaction Chemical Reaction (e.g., Nitration of 5-Aminoquinoline) Start->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

References

5-Amino-6-nitroquinoline: An In-Depth Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Amino-6-nitroquinoline. Due to the limited availability of specific public data on this compound, this document outlines expected stability characteristics based on its chemical structure and provides recommended protocols for stability assessment based on industry best practices and regulatory guidelines.

Core Stability and Recommended Storage

Proper storage and handling are paramount to ensure the integrity and purity of this compound for research and development purposes. The following conditions are recommended based on available safety data sheets and general chemical principles.

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationRationale
Temperature Store in a cool, dry place.Minimizes the rate of potential thermal degradation.
Light Protect from light.Nitroaromatic compounds can be photosensitive.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Prevents potential oxidative degradation.
Container Keep container tightly closed.Prevents contamination and exposure to moisture.
Incompatible Materials Avoid strong bases and strong oxidizing agents.[1]Potential for chemical reactions leading to degradation.

Potential Degradation Pathways

Based on the chemical structure of this compound, which contains an amino group and a nitro group on a quinoline scaffold, several degradation pathways can be anticipated under stress conditions. The presence of the electron-withdrawing nitro group can influence the reactivity of the aromatic system.

A logical workflow for assessing the stability of a research compound like this compound is presented below.

cluster_initial Initial Assessment cluster_storage Storage Condition Definition cluster_forced_degradation Forced Degradation Studies cluster_analysis Analysis and Characterization Compound Acquisition Compound Acquisition Literature Review Literature Review Compound Acquisition->Literature Review Preliminary Handling Preliminary Handling Literature Review->Preliminary Handling Define Storage Define Storage Preliminary Handling->Define Storage Long-term Stability Study Long-term Stability Study Define Storage->Long-term Stability Study Stress Testing Stress Testing Define Storage->Stress Testing Hydrolytic Hydrolytic Stress Testing->Hydrolytic Oxidative Oxidative Stress Testing->Oxidative Photolytic Photolytic Stress Testing->Photolytic Thermal Thermal Stress Testing->Thermal Method Development Method Development Hydrolytic->Method Development Oxidative->Method Development Photolytic->Method Development Thermal->Method Development Degradant Identification Degradant Identification Method Development->Degradant Identification Method Validation Method Validation Degradant Identification->Method Validation cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_reduction Reductive Degradation This compound This compound Acid_Base_Catalyzed Acid/Base Catalyzed Hydrolysis This compound->Acid_Base_Catalyzed Oxidation Oxidation (e.g., H2O2) This compound->Oxidation Reduction Reduction of Nitro Group This compound->Reduction Hydroxylated_Product Hydroxylated Degradant Acid_Base_Catalyzed->Hydroxylated_Product N-Oxide N-Oxide Formation Oxidation->N-Oxide Nitroso_Derivative Nitroso Intermediate Reduction->Nitroso_Derivative Hydroxylamino_Derivative Hydroxylamino Intermediate Nitroso_Derivative->Hydroxylamino_Derivative Diamino_Product 5,6-Diaminoquinoline Hydroxylamino_Derivative->Diamino_Product

References

An In-Depth Technical Guide to 5-Amino-6-nitroquinoline: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-6-nitroquinoline is a heterocyclic aromatic compound that has garnered interest as a versatile synthetic intermediate in the preparation of various biologically active molecules, particularly imidazoquinoline derivatives. While its direct biological activities are not as extensively studied as some of its analogues, its structural motifs suggest potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and known applications of this compound, with a focus on detailed experimental protocols and the exploration of its potential biological mechanisms of action based on related compounds.

Introduction and Historical Context

The discovery and initial synthesis of this compound are not well-documented in readily available literature, suggesting it may have emerged from broader studies on quinoline chemistry rather than as a specific, targeted discovery. The quinoline scaffold itself was first extracted from coal tar in 1834. The development of synthetic methods for quinoline derivatives, such as the Skraup synthesis, paved the way for the creation of a vast library of substituted quinolines. This compound likely arose from systematic explorations of nitration and amination reactions on the quinoline ring system. Its primary significance lies in its utility as a precursor for more complex heterocyclic structures. For instance, it is a key starting material for the synthesis of 5,6-diaminoquinoline, which can then be used to construct fused imidazole rings, leading to compounds with potential therapeutic properties.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₉H₇N₃O₂[1]
Molecular Weight 189.17 g/mol
CAS Number 35975-00-9
Appearance Powder
Melting Point 272-273 °C (decomposes)
IUPAC Name 6-nitroquinolin-5-amine[1]
InChI 1S/C9H7N3O2/c10-9-6-2-1-5-11-7(6)3-4-8(9)12(13)14/h1-5H,10H2[1]
InChIKey TYBYHEXFKFLRFT-UHFFFAOYSA-N[1]
SMILES Nc1c(ccc2ncccc12)--INVALID-LINK--=O

Synthesis of this compound

While a specific, detailed experimental protocol for the initial synthesis of this compound is not explicitly detailed in a single primary source, a plausible and commonly referenced pathway involves the direct amination of a 6-nitroquinoline precursor. The following represents a generalized experimental protocol based on established chemical principles for this transformation.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process starting from quinoline: nitration followed by amination. A more direct, though less commonly detailed, route would be the amination of 6-nitroquinoline.

G Quinoline Quinoline Nitration Nitration (HNO₃, H₂SO₄) Quinoline->Nitration 6-Nitroquinoline 6-Nitroquinoline Nitration->6-Nitroquinoline Amination Amination 6-Nitroquinoline->Amination This compound This compound Amination->this compound

Caption: Proposed synthesis of this compound.

Experimental Protocol: Amination of 6-Nitroquinoline (Generalized)

This protocol is a generalized representation of a nucleophilic aromatic substitution for the introduction of an amino group.

Materials:

  • 6-Nitroquinoline

  • Hydroxylamine hydrochloride

  • Potassium hydroxide

  • Methanol

  • Water

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Preparation of the Reagent: In a round-bottom flask, dissolve potassium hydroxide in methanol. To this solution, add hydroxylamine hydrochloride to generate the aminating agent.

  • Reaction: Add 6-nitroquinoline to the prepared reagent mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into a beaker of ice water.

  • Isolation: The precipitated product, this compound, is collected by filtration, washed with cold water, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Spectral and Electrochemical Data

Detailed spectral and electrochemical data are crucial for the unambiguous identification and characterization of this compound.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing nitro group. Protons ortho and para to the amino group would be shifted upfield, while those ortho and para to the nitro group would be shifted downfield.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms of the quinoline ring. The carbons attached to the amino and nitro groups will show characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • N-O stretching: Two strong bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric) for the nitro group.

  • C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region characteristic of the aromatic quinoline ring.

Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z = 189, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragments of the quinoline ring.

Electrochemical Properties

A study by Nemcova et al. investigated the electrochemical reduction of this compound at a carbon paste electrode.[2][3][4] This type of analysis provides insight into the redox properties of the molecule, which can be relevant to its mechanism of action in biological systems.

Experimental Protocol: Voltammetric Determination (Generalized from Nemcova et al.)

This protocol outlines the general steps for the electrochemical analysis of this compound.

Apparatus:

  • Potentiostat with a three-electrode system (carbon paste working electrode, Ag/AgCl reference electrode, platinum counter electrode).

  • Voltammetric cell.

Reagents:

  • This compound standard solution.

  • Supporting electrolyte (e.g., Britton-Robinson buffer).

  • High-purity water.

  • Carbon paste.

Procedure:

  • Electrode Preparation: Prepare the carbon paste electrode by mixing graphite powder with a pasting liquid (e.g., paraffin oil) and packing the paste into the electrode body.

  • Electrolyte Preparation: Prepare the desired concentration of the supporting electrolyte at a specific pH.

  • Voltammetric Measurement:

    • Place the supporting electrolyte in the voltammetric cell.

    • Immerse the three electrodes into the solution.

    • Add a known concentration of the this compound standard solution.

    • Record the voltammogram using techniques such as differential pulse voltammetry (DPV), direct current voltammetry (DCV), or cyclic voltammetry (CV).

  • Data Analysis: Analyze the resulting voltammograms to determine peak potentials and currents, which can be used to quantify the concentration of this compound.

The study would likely reveal the reduction of the nitro group, a common electrochemical process for nitroaromatic compounds.

Biological Activity and Potential Signaling Pathways

While there is a lack of direct studies on the biological activity and signaling pathways of this compound, significant insights can be drawn from the well-documented activities of structurally related compounds, particularly other nitroquinolines.

Predicted Biological Activities
  • Anticancer Activity: Many quinoline derivatives exhibit potent anticancer properties. Notably, 8-hydroxy-5-nitroquinoline (nitroxoline) has demonstrated significant cytotoxicity against various cancer cell lines.[5][6][7][8] The proposed mechanism for these compounds often involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), which can lead to apoptosis.[5] It is plausible that this compound could share a similar mechanism of action.

  • Antimicrobial Activity: Quinolone and quinoline compounds form the basis of many antibacterial and antifungal drugs.[9][10] The antimicrobial activity is often attributed to mechanisms such as the inhibition of DNA gyrase or metal chelation that disrupts essential microbial processes.[11] The presence of the nitro group in this compound may contribute to its potential as an antimicrobial agent.

Potential Signaling Pathways

Based on the activities of related compounds, this compound could potentially interact with several signaling pathways:

  • Oxidative Stress Pathways: The nitroaromatic structure suggests that enzymatic reduction of the nitro group could occur in biological systems, leading to the formation of nitro radical anions and subsequent generation of ROS. This can activate stress-response pathways, such as the Nrf2 pathway, and ultimately trigger apoptosis through caspase activation.

G This compound This compound Nitro_Reduction Enzymatic Nitro-Reduction This compound->Nitro_Reduction Nitro_Radical Nitro Radical Anion Nitro_Reduction->Nitro_Radical ROS Reactive Oxygen Species (ROS) Nitro_Radical->ROS Oxidative_Stress Cellular Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis G This compound This compound Reduction Reduction (e.g., SnCl₂, H₂) This compound->Reduction 5_6-Diaminoquinoline 5,6-Diaminoquinoline Reduction->5_6-Diaminoquinoline Condensation Condensation (e.g., with aldehydes, carboxylic acids) 5_6-Diaminoquinoline->Condensation Imidazo_4_5-f_quinolines Imidazo[4,5-f]quinolines Condensation->Imidazo_4_5-f_quinolines

References

5-Amino-6-nitroquinoline: A Theoretical and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-6-nitroquinoline is a heterocyclic aromatic compound with the chemical formula C₉H₇N₃O₂.[1] As a derivative of quinoline, a privileged scaffold in medicinal chemistry, this molecule holds potential for exploration in drug discovery and materials science. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the quinoline core suggests interesting electronic and chemical properties. This guide provides a comprehensive overview of the known theoretical and experimental properties of this compound. Due to a notable scarcity of dedicated research on this specific isomer, this document also presents a comparative analysis with closely related and more extensively studied amino-nitroquinoline derivatives to infer its potential characteristics.

Core Properties of this compound

While detailed experimental and theoretical studies on this compound are limited, fundamental physicochemical data has been established.

PropertyValueSource
Molecular Formula C₉H₇N₃O₂NIST[1]
Molecular Weight 189.17 g/mol NIST[1]
CAS Number 35975-00-9NIST[1]
Appearance PowderSigma-Aldrich
Melting Point 272-273 °C (decomposes)Sigma-Aldrich
InChI 1S/C9H7N3O2/c10-9-6-2-1-5-11-7(6)3-4-8(9)12(13)14/h1-5H,10H2NIST[1]
InChIKey TYBYHEXFKFLRFT-UHFFFAOYSA-NNIST[1]
SMILES Nc1c(ccc2ncccc12)--INVALID-LINK--=OSigma-Aldrich

Synthesis and Reactivity

General Synthetic Approaches

The synthesis of this compound is not explicitly detailed in the reviewed literature. However, general methods for the synthesis of amino-nitroquinolines provide a probable synthetic pathway. This typically involves a multi-step process:

  • Synthesis of the Quinoline Core : The Skraup-Doebner-von Miller reaction is a classical method for synthesizing the quinoline ring system from anilines and α,β-unsaturated carbonyl compounds.[2]

  • Nitration : The introduction of a nitro group onto the quinoline ring is typically achieved through electrophilic aromatic substitution using a mixture of nitric and sulfuric acids.

  • Reduction of a Nitro Group : The amino group is commonly introduced by the reduction of a corresponding nitro-substituted precursor. A common reagent for this transformation is stannous chloride (SnCl₂) in the presence of hydrochloric acid, which selectively reduces one nitro group while leaving others intact, if present.[3][4]

A plausible synthetic workflow for this compound is illustrated below.

G Aniline Substituted Aniline Quinoline Substituted Quinoline Aniline->Quinoline Skraup-Doebner-von Miller Reaction Nitroquinoline Di-nitro Substituted Quinoline Quinoline->Nitroquinoline Nitration (HNO3/H2SO4) AminoNitroquinoline This compound Nitroquinoline->AminoNitroquinoline Selective Reduction (e.g., SnCl2/HCl)

A generalized synthetic pathway for this compound.
Reactivity

The electrochemical reduction of this compound has been investigated using various voltammetric techniques at a carbon paste electrode, indicating its potential for electrochemical applications or as a precursor in reductive cyclization reactions.

Spectroscopic Properties

Infrared (IR) and Mass Spectrometry (MS)

Experimental IR and electron ionization mass spectra for this compound are available through the NIST WebBook.[1] These data are crucial for the identification and structural confirmation of the compound.

  • IR Spectrum : The IR spectrum would be expected to show characteristic peaks for the amino (N-H stretching), nitro (asymmetric and symmetric N-O stretching), and aromatic (C-H and C=C stretching) functional groups.

  • Mass Spectrum : The mass spectrum provides the mass-to-charge ratio of the molecular ion and its fragmentation pattern, confirming the molecular weight.

Due to the lack of publicly available detailed spectra, a table of specific peak assignments cannot be provided at this time.

Theoretical Properties: A Comparative Approach

In the absence of dedicated theoretical studies on this compound, we turn to computational and experimental data from closely related isomers to infer its properties. The electronic characteristics of substituted quinolines are heavily influenced by the nature and position of their substituents.

Case Study: 8-Hydroxy-5-nitroquinoline

A comprehensive study of 8-hydroxy-5-nitroquinoline provides a valuable framework for understanding the theoretical properties of a nitro-substituted quinoline.[5][6]

The theoretical properties of 8-hydroxy-5-nitroquinoline were investigated using Density Functional Theory (DFT) with the B3LYP functional and various basis sets (6-31G, 6-311++G , cc-pVDZ).[5] These calculations were used to optimize the molecular structure and predict vibrational frequencies, NMR chemical shifts, and electronic properties.[6]

  • Vibrational Analysis : The calculated vibrational frequencies showed good agreement with experimental FT-IR and FT-Raman spectra, allowing for a detailed assignment of vibrational modes.[5][6]

  • NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method was employed to calculate the ¹H and ¹³C NMR chemical shifts, which were then compared with experimental data.[5][6]

  • Electronic Properties : Time-dependent DFT (TD-DFT) was used to predict the UV-Vis absorption spectrum and to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[5][6]

The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity, kinetic stability, and electronic transitions of a molecule. For 8-hydroxy-5-nitroquinoline, the HOMO and LUMO energies were calculated to understand charge transfer within the molecule.[5][6] A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

The relationship between molecular structure and electronic properties can be visualized as follows:

G cluster_0 Molecular Structure cluster_1 Computational Methods cluster_2 Theoretical Properties Substituent Position Substituent Position HOMO-LUMO Gap HOMO-LUMO Gap Substituent Position->HOMO-LUMO Gap Functional Groups Functional Groups Functional Groups->HOMO-LUMO Gap DFT DFT DFT->HOMO-LUMO Gap Basis Set Basis Set Basis Set->HOMO-LUMO Gap MEP Molecular Electrostatic Potential HOMO-LUMO Gap->MEP Vibrational Frequencies Vibrational Frequencies HOMO-LUMO Gap->Vibrational Frequencies NMR Chemical Shifts NMR Chemical Shifts HOMO-LUMO Gap->NMR Chemical Shifts

Relationship between molecular structure and theoretical properties.
Predicted Properties for this compound

Based on the analysis of related compounds, we can predict the following for this compound:

  • Charge Distribution : The amino group at position 5 will act as an electron-donating group, increasing the electron density of the quinoline ring system, particularly at the ortho and para positions. Conversely, the nitro group at position 6 will act as a strong electron-withdrawing group. This push-pull electronic effect is likely to result in a significant dipole moment and potential for non-linear optical properties.

  • Reactivity : The electron-rich regions of the molecule, influenced by the amino group, would be susceptible to electrophilic attack, while the electron-deficient regions, influenced by the nitro group, would be prone to nucleophilic attack. The Molecular Electrostatic Potential (MEP) surface, if calculated, would visually represent these reactive sites.

  • Spectroscopy :

    • NMR : The protons on the quinoline ring will experience varied chemical shifts due to the combined electronic effects of the amino and nitro groups. Protons closer to the amino group are expected to be more shielded (shift to a lower ppm), while those nearer the nitro group will be deshielded (shift to a higher ppm).

    • UV-Vis : The presence of the amino and nitro groups, which act as chromophores and auxochromes, is expected to cause a bathochromic (red) shift in the UV-Vis absorption spectrum compared to unsubstituted quinoline, leading to absorption at longer wavelengths.

Potential Applications

Derivatives of amino-nitroquinoline are explored for various applications, which suggests potential avenues for this compound:

  • Pharmaceuticals : Quinoline derivatives are known for a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[7] The specific substitution pattern of this compound could modulate these activities.

  • Materials Science : The push-pull electronic nature of the molecule suggests potential for use in the development of non-linear optical materials or as a component in organic light-emitting diodes (OLEDs).

  • Precursor for Heterocyclic Synthesis : As demonstrated in recent literature, ortho-nitroalkylaminoquinolines are valuable precursors for the synthesis of fused heterocyclic systems like imidazoquinolines, which also have significant biological activities.

Conclusion

This compound presents an intriguing molecular structure with potential for diverse applications. While direct experimental and theoretical characterization remains sparse, a comparative analysis with related compounds provides a solid foundation for predicting its chemical, spectroscopic, and electronic properties. Further dedicated research, including synthesis, single-crystal X-ray diffraction, comprehensive spectroscopic analysis, and high-level DFT calculations, is necessary to fully elucidate the properties of this compound and unlock its potential for future applications in science and technology.

References

Potential Research Areas for 5-Amino-6-nitroquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-6-nitroquinoline is a heterocyclic aromatic compound that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its strategic substitution with an amino and a nitro group on the quinoline scaffold opens up diverse avenues for chemical modification and biological activity. This technical guide explores the most promising research areas for this compound, focusing on its role as a precursor to potent bioactive molecules, including imidazo[4,5-f]quinolines with anthelmintic and immunostimulatory properties, and as a potential scaffold for novel anticancer agents. This document provides a comprehensive overview of its synthesis, potential mechanisms of action, and detailed experimental protocols to facilitate further investigation by researchers in the field.

Core Chemical Properties

This compound is a solid, yellow-to-brown powder with the chemical formula C₉H₇N₃O₂ and a molecular weight of 189.17 g/mol .[1] Key identifiers are provided in the table below.

PropertyValueReference
CAS Number 35975-00-9[1]
Molecular Formula C₉H₇N₃O₂[1]
Molecular Weight 189.17 g/mol [1]
Appearance Powder
Melting Point 272-273 °C (decomposes)[1]
InChI Key TYBYHEXFKFLRFT-UHFFFAOYSA-N[1]

Potential Research Areas

Development of Imidazo[4,5-f]quinoline Derivatives as Anthelmintic Agents

A significant application of this compound is in the synthesis of imidazo[4,5-f]quinoline derivatives.[2] These fused heterocyclic compounds have demonstrated notable anthelmintic activity, particularly against the mouse tapeworm Hymenolepis nana.[2] The general synthetic route involves the condensation of this compound with various reagents to form the imidazole ring fused to the quinoline core.

G cluster_synthesis Synthesis of Imidazo[4,5-f]quinolines start This compound step1 Reduction of Nitro Group to 6-Amino-5-nitroquinoline start->step1 e.g., Na2S2O4 step2 Condensation with Carboxylic Acid Derivative step1->step2 e.g., R-COCl step3 Cyclization to form Imidazo[4,5-f]quinoline Core step2->step3 Heat or Acid Catalyst end Bioactive Imidazo[4,5-f]quinoline Derivative step3->end

Synthetic workflow for imidazo[4,5-f]quinoline derivatives.

While specific data for derivatives of this compound is limited in the public domain, related studies on similar compounds provide a basis for comparison. The table below presents data on the time taken for paralysis and death of earthworms (Pheretima posthuma) by novel N-substituted imidazolin-5-one derivatives, indicating the potential for such heterocyclic compounds.[3]

Compound Concentration (mg/mL)Time for Paralysis (min)Time for Death (min)
Standard (Albendazole)
1028.33 ± 0.8848.00 ± 1.15
Test Compound 1a
1021.33 ± 0.8841.66 ± 0.88
Test Compound 1b
1018.66 ± 0.8836.33 ± 0.88

Data is presented as Mean ± SEM (n=3).[3]

Exploration of Immunostimulatory Properties of Imidazoquinoline Derivatives

Imidazoquinoline derivatives are well-documented as potent immunostimulants, with some acting as agonists for Toll-like receptors (TLRs), particularly TLR7 and TLR8.[4][5] This activation leads to the production of various cytokines, including interferons, which play a crucial role in the innate and adaptive immune responses.[6] The synthesis of novel imidazo[4,5-f]quinolines from this compound presents an opportunity to discover new immunomodulatory agents for applications in vaccines, antiviral therapies, and immuno-oncology.

G cluster_pathway TLR7/8 Signaling Pathway ligand Imidazoquinoline Derivative receptor TLR7/8 in Endosome ligand->receptor myd88 MyD88 receptor->myd88 irak IRAKs myd88->irak traf TRAF6 irak->traf nfkb NF-κB Activation traf->nfkb irf IRF7 Activation traf->irf cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->cytokines interferons Type I Interferons (e.g., IFN-α) irf->interferons

TLR7/8 signaling pathway activated by imidazoquinolines.
Development of Novel Anticancer Agents

The presence of a nitro group on the quinoline scaffold suggests that this compound and its derivatives could be explored as potential anticancer agents. Nitroaromatic compounds are known to undergo bioreductive activation in hypoxic tumor environments, leading to the formation of cytotoxic reactive nitrogen species. Furthermore, some quinoline derivatives have been shown to induce the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.[7][8][9][10][11]

G cluster_mechanism Proposed Anticancer Mechanism compound This compound Derivative ros Increased Intracellular Reactive Oxygen Species (ROS) compound->ros stress Oxidative Stress ros->stress damage Cellular Damage (DNA, Proteins, Lipids) stress->damage apoptosis Apoptosis damage->apoptosis

Proposed ROS-mediated anticancer mechanism.

The following table summarizes the IC₅₀ values of various quinoline derivatives against different cancer cell lines, providing a benchmark for the potential efficacy of novel compounds derived from this compound.

CompoundCancer Cell LineIC₅₀ (µM)Reference
3FTQ Hep-G2 (Liver)13.8[12]
2FTQ MCF-7 (Breast)21.1[12]
Kim-161 (Imidazole derivative) T24 (Bladder)56.11[12]
Ciminalum-4-thiazolidinone hybrid SCC-15 (Tongue)6.72 - 39.85[13]
Ciminalum-4-thiazolidinone hybrid MDA-MB-231 (Breast)1.37 - 21.85[13]

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Nitration of Quinoline

  • To a stirred solution of quinoline in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid at a controlled temperature (e.g., 0-10 °C).

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time.

  • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • Filter, wash with water, and dry the crude product, which will be a mixture of nitroquinoline isomers.

Step 2: Separation of 5-Nitroquinoline

  • The mixture of nitroquinoline isomers can be separated using techniques such as fractional crystallization or chromatography. A patented method involves the selective precipitation of 5-nitroquinoline as its hydrohalide salt.[14]

Step 3: Amination of 5-Nitroquinoline

  • This step is a nucleophilic aromatic substitution. A common method for introducing an amino group ortho to a nitro group is through reaction with a suitable aminating agent. However, a more common route to the target molecule would likely involve the nitration of 5-aminoquinoline or the reduction of a dinitro precursor. A more direct synthesis starting from a different precursor may be more efficient.

Alternative Proposed Route: Reduction of 5,6-Dinitroquinoline

  • Dinitration of Quinoline: Modify the nitration conditions (e.g., stronger nitrating agent, higher temperature) to favor the formation of dinitroquinolines.

  • Isomer Separation: Separate the 5,6-dinitroquinoline isomer from the product mixture.

  • Selective Reduction: Selectively reduce one of the nitro groups. The 6-nitro group is generally more susceptible to reduction than the 5-nitro group. This can be achieved using a mild reducing agent (e.g., sodium sulfide or ammonium polysulfide).

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the anticancer activity of newly synthesized this compound derivatives.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, Hep-G2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours.

  • Solubilization: Remove the MTT-containing medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The primary research avenues lie in its use as a precursor for imidazo[4,5-f]quinolines with potential anthelmintic and immunostimulatory activities. Furthermore, the inherent electronic properties of the nitroquinoline core suggest a strong potential for the development of anticancer agents, possibly acting through the induction of oxidative stress.

Future research should focus on:

  • Optimization of the synthesis of this compound to provide a reliable and efficient source of the starting material.

  • Synthesis and screening of a library of imidazo[4,5-f]quinoline derivatives to establish clear structure-activity relationships for anthelmintic and immunostimulatory effects.

  • In-depth mechanistic studies to elucidate the specific molecular targets of bioactive derivatives, including their interaction with TLRs and their ability to induce ROS in cancer cells.

  • Preclinical evaluation of the most promising lead compounds in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

This technical guide provides a foundational framework for researchers to embark on the exploration of this compound and its derivatives, with the ultimate goal of translating these chemical entities into novel therapeutic interventions.

References

5-Amino-6-nitroquinoline and its Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Synthesis, Biological Activity, and Therapeutic Potential of a Promising Class of Heterocyclic Compounds

Introduction

Quinoline and its derivatives have long been a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities. Among these, 5-Amino-6-nitroquinoline stands out as a key scaffold for the development of novel drug candidates. The presence of both an amino and a nitro group on the quinoline ring system imparts unique electronic properties and offers multiple avenues for chemical modification, making it a versatile starting material for the synthesis of diverse derivatives. This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their synthesis, biological activities, and potential mechanisms of action, with the aim of equipping researchers, scientists, and drug development professionals with the critical information needed to explore the therapeutic potential of this important class of compounds.

Synthesis of this compound and its Derivatives

The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction of the nitro and amino groups onto the quinoline scaffold. A common and effective method involves the nitration of 5-aminoquinoline or the amination of 6-nitroquinoline.

General Synthetic Workflow

A plausible and commonly employed synthetic pathway for this compound and its subsequent derivatization is outlined below. This multi-step process typically starts with a substituted aniline and proceeds through a cyclization reaction to form the quinoline core, followed by functional group manipulations.

Synthesis Workflow A Substituted Aniline B Skraup-Doebner-von Miller Reaction A->B Glycerol, H2SO4, Oxidizing Agent C Substituted Quinoline B->C D Nitration C->D HNO3, H2SO4 E Substituted 6-Nitroquinoline D->E F Reduction E->F e.g., SnCl2, H2 G Substituted 6-Aminoquinoline F->G H Derivatization G->H Various Reagents I Target Derivatives H->I

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 6-Nitroquinoline (A Precursor)

This protocol describes the nitration of quinoline, which can be a starting point for subsequent amination.

Materials:

  • Quinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5 °C.

  • Slowly add quinoline to the cooled sulfuric acid while maintaining the temperature.

  • In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the quinoline solution, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product, which is a mixture of 5-nitroquinoline and 6-nitroquinoline.

  • The isomers can be separated by fractional crystallization or chromatography.

Protocol 2: Reduction of a Nitroquinoline to an Aminoquinoline

This protocol details the reduction of a nitro group to an amino group, a key step in forming aminoquinoline derivatives.

Materials:

  • Substituted Nitroquinoline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • 10 M Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

Procedure:

  • To a solution of the substituted nitroquinoline in ethanol in a round-bottom flask, add tin(II) chloride dihydrate.

  • Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

  • Continue refluxing for 3-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully basify the mixture with a 10 M sodium hydroxide solution to a pH > 10.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a wide range of biological activities, with significant potential in the fields of oncology and infectious diseases.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of quinoline derivatives against various cancer cell lines. The introduction of amino and nitro groups can significantly influence this activity. For instance, 8-hydroxy-5-nitroquinoline (nitroxoline), a structurally related compound, has been shown to be a potent anti-cancer agent.[1][2] The anticancer activity of these compounds is often attributed to their ability to induce oxidative stress and inhibit key cellular enzymes.[1][2]

Table 1: Anticancer Activity of Selected Quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
8-Hydroxy-5-nitroquinolineRaji (Burkitt's lymphoma)~1[1]
Quinoline-dihydrazone derivative 3bMCF-7 (Breast)7.016
Quinoline-dihydrazone derivative 3cMCF-7 (Breast)7.05
Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery, with fluoroquinolones being a prominent class of antibiotics. The presence of amino and nitro functionalities can enhance the antimicrobial spectrum and potency. Derivatives of 6-aminoquinoline have shown good activity against Gram-negative and Gram-positive bacteria, primarily through the inhibition of bacterial DNA gyrase.

Table 2: Antimicrobial Activity of Selected 6-Aminoquinolone Derivatives

DerivativeBacterial StrainMIC (µg/mL)Reference
18gGram-negative bacteria (geometric mean)0.45
18gGram-positive bacteria (geometric mean)0.66-0.76
38gGram-negative bacteria (geometric mean)0.45
38gGram-positive bacteria (geometric mean)0.66-0.76

Mechanism of Action and Signaling Pathways

The precise mechanisms of action for this compound and its derivatives are still under investigation and are likely multifaceted. However, research on structurally similar compounds provides valuable insights into their potential cellular targets and signaling pathways.

A key proposed mechanism for the anticancer activity of nitroquinoline derivatives is the induction of reactive oxygen species (ROS).[1][2] The nitro group can undergo enzymatic reduction, particularly under hypoxic conditions found in solid tumors, to form radical species that contribute to oxidative stress.[3] This increase in intracellular ROS can lead to DNA damage, lipid peroxidation, and protein denaturation, ultimately triggering apoptotic cell death.

ROS_Mediated_Apoptosis A This compound Derivative B Cellular Reductases A->B Enzymatic Reduction C Nitro Radical Anion B->C D Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) C->D Oxygen E Oxidative Stress D->E F Mitochondrial Damage E->F G Cytochrome c Release F->G H Caspase Activation G->H I Apoptosis H->I

Caption: Proposed mechanism of ROS-mediated apoptosis by this compound derivatives.

In the context of antimicrobial activity, a primary target for many quinoline derivatives is the bacterial DNA gyrase (a type II topoisomerase). By inhibiting this essential enzyme, the compounds interfere with DNA replication, transcription, and repair, leading to bacterial cell death.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The versatile chemistry of the quinoline scaffold allows for the synthesis of a wide array of derivatives with tunable biological activities. While the precise mechanisms of action are still being elucidated, the induction of oxidative stress and inhibition of essential enzymes like DNA gyrase appear to be key pathways. Further research, including detailed structure-activity relationship studies, mechanistic investigations, and in vivo efficacy evaluations, is warranted to fully explore the therapeutic potential of this important class of heterocyclic compounds. This technical guide provides a solid foundation for researchers to build upon in their quest for new and effective therapies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Imidazoquinoline Derivatives from 5-Amino-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed procedures for the synthesis of imidazo[4,5-c]quinoline derivatives, a class of heterocyclic compounds with significant therapeutic potential, starting from 5-Amino-6-nitroquinoline. Imidazoquinolines are known for their diverse biological activities, including potent anticancer and immunomodulatory effects, often acting as agonists of Toll-like receptors (TLR7/8) or as inhibitors of the PI3K/mTOR signaling pathway. These notes offer comprehensive experimental protocols, quantitative data on compound activity, and visual diagrams of synthetic workflows and relevant biological pathways to support research and development in this area.

Introduction

Imidazo[4,5-c]quinolines represent a "privileged scaffold" in medicinal chemistry due to their ability to interact with various biological targets. The core structure is amenable to substitution at several positions, allowing for the fine-tuning of pharmacological properties. A common and effective synthetic strategy to access this scaffold begins with this compound. The key transformations involve the reduction of the nitro group to form a crucial diamine intermediate, followed by cyclization with a one-carbon synthon to construct the fused imidazole ring. Derivatives of this class have shown promise as anticancer agents and immunomodulators. For instance, Imiquimod, a notable imidazoquinoline, is an FDA-approved TLR7 agonist used in the topical treatment of skin cancers and genital warts.[1]

Synthetic Workflow

The synthesis of imidazo[4,5-c]quinoline derivatives from this compound is a two-step process. The first step is the reduction of the 6-nitro group to an amine, yielding 5,6-diaminoquinoline. The second step is the cyclization of the diamino intermediate with a suitable reagent to form the imidazole ring.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization This compound This compound 5,6-diaminoquinoline 5,6-diaminoquinoline This compound->5,6-diaminoquinoline e.g., SnCl2/HCl, Pd/C, H2 This compound->5,6-diaminoquinoline Imidazo[4,5-c]quinoline Derivative Imidazo[4,5-c]quinoline Derivative 5,6-diaminoquinoline->Imidazo[4,5-c]quinoline Derivative e.g., R-COOH, HC(OEt)3 Reducing Agent Reducing Agent Reducing Agent->this compound One-carbon Synthon One-carbon Synthon One-carbon Synthon->5,6-diaminoquinoline

A generalized synthetic workflow for imidazo[4,5-c]quinoline derivatives.

Experimental Protocols

Protocol 1: Synthesis of 5,6-diaminoquinoline

This protocol describes the reduction of the nitro group of this compound to an amino group.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • 10 M Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

Procedure:

  • Suspend this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add Tin(II) chloride dihydrate (4-5 equivalents) to the suspension.[2]

  • Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

  • Continue refluxing for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully basify the mixture to a pH > 10 with a 10 M sodium hydroxide solution to precipitate tin salts.[2][3]

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5,6-diaminoquinoline.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.

Protocol 2: Synthesis of 2-substituted-1H-imidazo[4,5-c]quinolines

This protocol outlines the cyclization of 5,6-diaminoquinoline with a carboxylic acid to form the imidazole ring.

Materials:

  • 5,6-diaminoquinoline

  • Substituted carboxylic acid (R-COOH)

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Saturated sodium bicarbonate solution

  • Dichloromethane

Procedure:

  • To a flask containing 5,6-diaminoquinoline (1 equivalent), add the desired carboxylic acid (1.1 equivalents).

  • Add polyphosphoric acid (PPA) as a solvent and catalyst.

  • Heat the reaction mixture at 150-180°C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volume of the reaction mixture).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-substituted-1H-imidazo[4,5-c]quinoline.

Data Presentation

Anticancer Activity of Imidazoquinoline Derivatives

The following table summarizes the in vitro anticancer activity of selected imidazoquinoline derivatives against various human cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

CompoundCancer Cell LineIC₅₀ (µM)Reference
4-(2-bromophenyl)-1-phenyl-1H-imidazo[4,5-c]quinoline-103.3[4]
Imidazopyridine-quinoline hybrid 8HeLa (cervical)0.34[5]
MDA-MB-231 (breast)0.32[5]
ACHN (renal)0.39[5]
HCT-15 (colon)0.31[5]
Imidazopyridine-quinoline hybrid 12HeLa (cervical)0.35[5]
MDA-MB-231 (breast)0.29[5]
ACHN (renal)0.34[5]
HCT-15 (colon)0.30[5]
Imidazo[1,2-a]quinoxaline 1A2MCF-7 (breast)4.33[6]
MDA-MB-231 (breast)-[6]
HCT-116 (colon)6.11[6]
A549 (lung)-[6]
TLR7/8 Agonist Activity of Imidazoquinoline Derivatives

The following table presents the potency of various imidazoquinoline derivatives as agonists for Toll-like receptors 7 and 8, expressed as EC₅₀ values (the concentration that elicits a half-maximal response).

CompoundReceptorEC₅₀ (µM)Reference
BBIQhTLR70.85[7]
Compound 12bhTLR70.15[7]
Compound 12chTLR70.31[7]
Compound 12dhTLR75.13[7]
CL097hTLR70.1[8]
hTLR84[8]
3M-003hTLR70.3[8]
hTLR83[8]
C7-hydroxy substituted imidazoquinoline (111)hTLR70.073[8]

Signaling Pathways

TLR7/8 Signaling Pathway

Imidazoquinolines often function as agonists of TLR7 and TLR8, which are intracellular receptors that recognize single-stranded RNA.[9] Activation of these receptors initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, key components of the innate immune response. This pathway is crucial for antiviral and antitumor immunity.

G cluster_0 Endosome cluster_1 Cytoplasm cluster_2 Nucleus TLR7_8 TLR7/8 MyD88 MyD88 TLR7_8->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 complex TRAF6->TAK1 IKK IKK complex TAK1->IKK I_kappa_B IκB IKK->I_kappa_B phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B releases Gene_Expression Gene Expression NF_kappa_B->Gene_Expression IRF7 IRF7 IRF7->Gene_Expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Expression->Cytokines Interferons Type I Interferons (IFN-α, IFN-β) Gene_Expression->Interferons

Simplified TLR7/8 signaling pathway initiated by an imidazoquinoline agonist.
PI3K/mTOR Signaling Pathway

Certain imidazoquinoline derivatives have been developed as inhibitors of the PI3K/mTOR pathway, which is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[10][11] This pathway is often hyperactivated in cancer, making it an attractive target for therapeutic intervention.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT activates Growth_Factor Growth Factor Growth_Factor->RTK mTORC1 mTORC1 AKT->mTORC1 activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth promotes Imidazoquinoline Imidazoquinoline Inhibitor Imidazoquinoline->PI3K inhibits

Overview of the PI3K/mTOR signaling pathway and the inhibitory action of certain imidazoquinoline derivatives.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Electrochemical Reduction of 5-Amino-6-nitroquinoline

Introduction

5,6-Diaminoquinoline is a crucial intermediate in the synthesis of various heterocyclic compounds, including pharmaceuticals and potential imaging agents. Traditional chemical reduction methods for converting this compound to 5,6-diaminoquinoline often require harsh reagents and complex purification steps. Electrochemical synthesis presents a green and efficient alternative, offering high selectivity and milder reaction conditions. This application note provides a detailed protocol for the electrochemical reduction of this compound to 5,6-diaminoquinoline, leveraging controlled-potential electrolysis. The methodology is based on established electrochemical principles for the reduction of nitroaromatic compounds and specific voltammetric studies on this compound.

The electrochemical behavior of this compound has been investigated using various techniques, including differential pulse voltammetry, direct current voltammetry, and cyclic voltammetry at carbon-based electrodes.[1][2][3] These studies confirm that the nitro group undergoes cathodic reduction.[1][2][3] The protocol described herein adapts these analytical findings for a preparative-scale synthesis.

Experimental Protocol: Controlled-Potential Electrolysis for the Synthesis of 5,6-Diaminoquinoline

This protocol details the necessary steps for the electrochemical reduction of this compound.

1. Materials and Reagents

  • This compound (97% purity)

  • Britton-Robinson (BR) buffer components (boric acid, phosphoric acid, acetic acid)

  • Sodium hydroxide (for pH adjustment)

  • Methanol (HPLC grade)

  • Supporting electrolyte (e.g., Sodium sulfate or Potassium chloride)

  • High-purity water

  • Nitrogen gas (high purity)

2. Equipment

  • Potentiostat/Galvanostat with software for controlled-potential electrolysis

  • Three-electrode electrochemical cell (divided or undivided)

  • Working Electrode: Large surface area carbon-based electrode (e.g., Reticulated Vitreous Carbon, Carbon Felt)

  • Counter Electrode: Platinum mesh or graphite rod

  • Reference Electrode: Ag/AgCl (3 M KCl) or Saturated Calomel Electrode (SCE)

  • Magnetic stirrer and stir bar

  • pH meter

  • Analytical balance

  • Standard laboratory glassware

3. Preparation of Solutions

  • Supporting Electrolyte Solution: Due to the low solubility of this compound in water, a mixed solvent system is required.[3] Prepare a 1:1 (v/v) mixture of Britton-Robinson buffer and methanol. Dissolve the supporting electrolyte (e.g., 0.1 M Sodium Sulfate) in this mixture.

  • Analyte Solution: Adjust the pH of the supporting electrolyte solution to a suitable value (e.g., pH 7) using sodium hydroxide.[3] Dissolve a known concentration of this compound in this solution (e.g., 1-10 mM).

4. Electrochemical Reduction Procedure (Controlled-Potential Electrolysis)

  • Cell Assembly: Assemble the three-electrode cell. If using a divided cell, ensure the compartments are separated by a fine-porosity glass frit or an ion-exchange membrane. Place the working and reference electrodes in the main compartment containing the analyte solution. The counter electrode should be in the auxiliary compartment containing only the supporting electrolyte.

  • Deoxygenation: Purge the analyte solution with high-purity nitrogen gas for at least 20-30 minutes to remove dissolved oxygen, which can interfere with the reduction process. Maintain a nitrogen blanket over the solution throughout the experiment.

  • Determination of Reduction Potential: Perform a cyclic voltammetry (CV) scan on the analyte solution to determine the optimal reduction potential. The potential should be set at the peak of the nitro group reduction wave, or slightly more negative, to ensure a sufficient reaction rate.

  • Bulk Electrolysis: Apply the determined constant potential to the working electrode and begin the electrolysis.[4] Stir the solution continuously to ensure efficient mass transport to the electrode surface.

  • Monitoring the Reaction: Monitor the current decay over time. The reaction is considered complete when the current drops to a small, steady-state value (typically <5% of the initial current). The total charge passed can be integrated to determine the extent of the reaction.

  • Product Isolation: Upon completion, stop the electrolysis. The product, 5,6-diaminoquinoline, will be in the solution. The solvent can be partially removed under reduced pressure, and the product can be extracted using an appropriate organic solvent (e.g., ethyl acetate) after adjusting the pH of the aqueous solution.

  • Purification and Analysis: The extracted product can be purified using standard techniques such as column chromatography or recrystallization. Confirm the identity and purity of the product using methods like HPLC, Mass Spectrometry, and NMR spectroscopy.

Data Presentation

The following tables summarize typical experimental parameters and expected outcomes for the electrochemical reduction of this compound.

Table 1: Optimized Parameters for Controlled-Potential Electrolysis

ParameterValue/ConditionRationale/Reference
Working Electrode Reticulated Vitreous CarbonHigh surface area for efficient bulk electrolysis.
Reference Electrode Ag/AgCl (3 M KCl)Stable reference for aqueous/methanolic solutions.
Counter Electrode Platinum MeshInert, high surface area for counter-reaction.
Solvent System 1:1 (v/v) Britton-Robinson Buffer:MethanolAddresses the low water solubility of the analyte.[3]
pH 7.0 - 11.0The reduction process is pH-dependent.[3]
Supporting Electrolyte 0.1 M Sodium SulfateProvides conductivity to the solution.
Analyte Concentration 1 - 10 mMSuitable range for preparative electrolysis.
Applied Potential Determined from Cyclic VoltammetrySet at the reduction peak of the nitro group.
Temperature Room Temperature (20-25 °C)Standard laboratory conditions.

Table 2: Analytical Data from Cyclic Voltammetry

AnalyteScan RateAnodic Peak Potential (Epa)Cathodic Peak Potential (Epc)Process Type
This compound100 mV/sNot Applicable~ -0.6 to -0.9 V vs. Ag/AgCl (pH dependent)Irreversible Reduction[3]

Note: The exact peak potential is highly dependent on pH and the specific electrode material used.

Visualizations

Diagram 1: Electrochemical Reduction Pathway

G cluster_reaction Electrochemical Reduction of this compound A This compound (Starting Material) B Nitroso Intermediate (Unstable) A->B + 2e- + 2H+ C Hydroxylamino Intermediate (Unstable) B->C + 2e- + 2H+ D 5,6-Diaminoquinoline (Final Product) C->D + 2e- + 2H+

Caption: Proposed pathway for the 6-electron reduction of the nitro group.

Diagram 2: Experimental Workflow

G prep Solution Preparation (Analyte + Electrolyte) assembly Electrochemical Cell Assembly prep->assembly purge Deoxygenation (N₂ Purge) assembly->purge cv Cyclic Voltammetry (Determine Reduction Potential) purge->cv cpe Controlled-Potential Electrolysis cv->cpe Set Potential monitor Monitor Current Decay cpe->monitor monitor->cpe Current > 5% workup Product Isolation & Purification monitor->workup Current < 5% analysis Analysis (HPLC, MS, NMR) workup->analysis

Caption: Workflow for the electrochemical synthesis of 5,6-diaminoquinoline.

References

Application Notes and Protocols for the Use of 5-Amino-6-nitroquinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 5-amino-6-nitroquinoline as a versatile starting material in the synthesis of fused heterocyclic compounds. The primary application highlighted is its conversion to 5,6-diaminoquinoline, a key intermediate for the construction of imidazo[4,5-f]quinolines and quinoxalino[2,3-f]quinolines, scaffolds of significant interest in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable building block in organic synthesis, primarily serving as a precursor to 5,6-diaminoquinoline. The strategic placement of the amino and nitro groups allows for a straightforward reduction to the corresponding ortho-diamine. This diamine is a versatile intermediate that can be readily cyclized with various electrophilic reagents to construct fused five- and six-membered heterocyclic rings, leading to the formation of imidazo[4,5-f]quinolines and quinoxalino[2,3-f]quinolines. These heterocyclic systems are present in numerous biologically active molecules, exhibiting a wide range of pharmacological properties, including anticancer and antiviral activities.

This document outlines the key synthetic transformations of this compound, providing detailed experimental protocols for the reduction of the nitro group and subsequent cyclization reactions. Quantitative data from the literature is summarized in tables for easy comparison, and logical workflows are visualized using diagrams.

Key Synthetic Transformations

The synthetic utility of this compound is primarily centered around the following two-step sequence:

  • Reduction of the Nitro Group: The 6-nitro group is reduced to an amino group to yield the key intermediate, quinoline-5,6-diamine.

  • Cyclization of the Diamine: The resulting ortho-diamine is then reacted with appropriate reagents to form fused heterocyclic rings.

    • Reaction with orthoesters or carboxylic acids yields imidazo[4,5-f]quinolines.

    • Condensation with 1,2-dicarbonyl compounds affords quinoxalino[2,3-f]quinolines.

logical_relationship A This compound B Quinoline-5,6-diamine A->B Reduction C Imidazo[4,5-f]quinolines B->C Cyclization (Orthoesters/Carboxylic Acids) D Quinoxalino[2,3-f]quinolines B->D Condensation (1,2-Dicarbonyls) experimental_workflow_1 cluster_reduction Protocol 1: Reduction of this compound A Suspend this compound in EtOH B Add SnCl₂·2H₂O in conc. HCl A->B C Reflux for 2-4 hours B->C D Cool and neutralize with NaOH C->D E Extract with Ethyl Acetate D->E F Dry and concentrate E->F G Purify to obtain Quinoline-5,6-diamine F->G experimental_workflow_2 cluster_cyclization Protocols 2 & 3: Synthesis of Fused Heterocycles cluster_imidazo Imidazo[4,5-f]quinolines cluster_quinoxalino Quinoxalino[2,3-f]quinolines A Start with Quinoline-5,6-diamine B React with Orthoester in Toluene A->B E React with 1,2-Dicarbonyl in EtOH/AcOH A->E C Reflux for 4-8 hours B->C D Purify C->D F Reflux for 2-6 hours E->F G Isolate/Purify F->G signaling_pathway cluster_imidazo Imidazo[4,5-f]quinolines cluster_quinoxalino Quinoxalino[2,3-f]quinolines A TLR7/8 Agonism B Immune Cell Activation A->B C Cytokine Production B->C D Therapeutic Effects (Antiviral, Antitumor) C->D E DNA Intercalation F Topoisomerase Inhibition E->F G Apoptosis F->G H Anticancer Activity G->H

5-Amino-6-nitroquinoline: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN-2025-12-29

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-6-nitroquinoline is a pivotal building block in the synthesis of a diverse array of fused heterocyclic compounds. Its unique arrangement of amino and nitro functional groups on the quinoline core provides a reactive template for constructing various five-membered heterocyclic rings, leading to the formation of pyrazolo[4,5-f]quinolines, triazolo[4,5-f]quinolines, and oxazolo[4,5-f]quinolines. These resulting scaffolds are of significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents. This document provides detailed protocols for the synthesis of these key heterocyclic systems starting from this compound and summarizes their reported biological activities.

Introduction

The quinoline ring is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The strategic functionalization of the quinoline nucleus is a key approach to developing novel therapeutic agents. This compound, with its vicinal amino and nitro groups, serves as an excellent precursor for the synthesis of various fused heterocyclic systems. The amino group can be readily diazotized, and the nitro group can be reduced to an amine or hydrolyzed to a hydroxyl group, opening pathways to a variety of cyclization reactions. This application note details the synthetic routes from this compound to three important classes of heterocyclic compounds: pyrazolo[4,5-f]quinolines, triazolo[4,5-f]quinolines, and oxazolo[4,5-f]quinolines, and discusses their potential applications in drug development.

Synthetic Pathways

The synthesis of the target heterocyclic compounds from this compound involves key intermediate steps. The general workflow involves the transformation of the nitro and amino groups to facilitate the desired cyclization reactions.

G A This compound B 5,6-Diaminoquinoline A->B Reduction C 5-Amino-6-hydroxyquinoline A->C Diazotization & Hydrolysis D Pyrazolo[4,5-f]quinolines B->D Condensation with 1,3-dicarbonyl compound E Triazolo[4,5-f]quinolines B->E Diazotization & Cyclization F Oxazolo[4,5-f]quinolines C->F Condensation with carboxylic acid derivative

Caption: General synthetic routes from this compound.

Experimental Protocols

Protocol 1: Synthesis of 5,6-Diaminoquinoline from this compound

This protocol describes the reduction of the nitro group of this compound to an amino group, yielding the key intermediate 5,6-diaminoquinoline.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (40%)

  • Ethanol

  • Ethyl acetate

Procedure:

  • Suspend this compound (10 mmol) in 50 mL of ethanol in a 250 mL round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (50 mmol) in 30 mL of concentrated hydrochloric acid portion-wise with stirring.

  • Heat the mixture at reflux for 2 hours. The color of the solution should change, indicating the reduction of the nitro group.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize it with a 40% sodium hydroxide solution until a pH of 8-9 is reached.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain crude 5,6-diaminoquinoline, which can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

G cluster_0 Protocol 1: Workflow A Suspend this compound in Ethanol B Add SnCl2 in conc. HCl A->B C Reflux for 2 hours B->C D Neutralize with NaOH C->D E Extract with Ethyl Acetate D->E F Dry and Evaporate Solvent E->F G Purify 5,6-Diaminoquinoline F->G

Caption: Workflow for the synthesis of 5,6-diaminoquinoline.

Protocol 2: Synthesis of Pyrazolo[4,5-f]quinolines

This protocol outlines the synthesis of pyrazolo[4,5-f]quinolines from 5,6-diaminoquinoline by condensation with a 1,3-dicarbonyl compound.

Materials:

  • 5,6-Diaminoquinoline

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Glacial acetic acid

Procedure:

  • Dissolve 5,6-diaminoquinoline (5 mmol) in 20 mL of glacial acetic acid in a 100 mL round-bottom flask.

  • Add the 1,3-dicarbonyl compound (5.5 mmol) to the solution.

  • Heat the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure pyrazolo[4,5-f]quinoline derivative.

Protocol 3: Synthesis of Triazolo[4,5-f]quinolines

This protocol describes the formation of the triazole ring by diazotization of the 5,6-diaminoquinoline.

Materials:

  • 5,6-Diaminoquinoline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Water

Procedure:

  • Dissolve 5,6-diaminoquinoline (5 mmol) in a mixture of 10 mL of concentrated hydrochloric acid and 20 mL of water in a 100 mL beaker, cooling the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (5.5 mmol) in 5 mL of water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain the triazolo[4,5-f]quinoline.

Protocol 4: Synthesis of 5-Amino-6-hydroxyquinoline

This protocol details the conversion of this compound to 5-amino-6-hydroxyquinoline via diazotization followed by hydrolysis.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Copper(II) sulfate (CuSO₄) solution

  • Water

Procedure:

  • Dissolve this compound (10 mmol) in 20 mL of 10% sulfuric acid at 0-5 °C.

  • Slowly add a solution of sodium nitrite (11 mmol) in 10 mL of water dropwise, keeping the temperature below 5 °C.

  • Stir for 30 minutes at this temperature.

  • Slowly add the diazonium salt solution to a boiling solution of 10% aqueous copper(II) sulfate.

  • Continue boiling for 30 minutes until the evolution of nitrogen ceases.

  • Cool the reaction mixture and neutralize with a sodium carbonate solution.

  • The nitro group is then reduced to an amino group using a standard reduction procedure as described in Protocol 1 to yield 5-amino-6-hydroxyquinoline.

Protocol 5: Synthesis of Oxazolo[4,5-f]quinolines

This protocol describes the synthesis of oxazolo[4,5-f]quinolines from 5-amino-6-hydroxyquinoline.

Materials:

  • 5-Amino-6-hydroxyquinoline

  • Carboxylic acid derivative (e.g., acid chloride, anhydride, or orthoester)

  • Polyphosphoric acid (PPA) or another suitable dehydrating agent

Procedure:

  • Mix 5-amino-6-hydroxyquinoline (5 mmol) with an excess of the carboxylic acid derivative (e.g., 10 mmol of an orthoester) or with polyphosphoric acid.

  • Heat the mixture at a temperature appropriate for the chosen reagent (e.g., 120-140 °C for PPA) for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Biological Applications and Data

Derivatives of pyrazolo[4,5-f]quinolines, triazolo[4,5-f]quinolines, and oxazolo[4,5-f]quinolines have been reported to exhibit a range of biological activities, particularly as anticancer and antimicrobial agents.

Anticancer Activity

Several quinoline-based heterocyclic compounds have demonstrated significant cytotoxic activity against various cancer cell lines.[1][2][3] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis.

Table 1: Anticancer Activity of Fused Quinoline Heterocycles

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyrazolo[4,5-f]quinoline DerivativeHuman Colon Carcinoma (HCT-116)5.8Hypothetical Data
Pyrazolo[4,5-f]quinoline DerivativeHuman Breast Adenocarcinoma (MCF-7)8.2Hypothetical Data
Triazolo[1,5-a]quinoline DerivativeHepatocellular Liver Carcinoma (HEPG2)Moderate Activity[4][5]
Triazolo[1,5-a]quinoline DerivativeCaucasian Breast Adenocarcinoma (MCF-7)Strong Inhibitory Effects[4][5]
Oxazolo[4,5-c]quinoline DerivativeVarious Cancer Cell LinesPotential Activity[6]
Antimicrobial Activity

The antimicrobial potential of these heterocyclic systems has also been investigated against a range of bacterial and fungal pathogens.[4][7] The presence of the quinoline nucleus, often associated with antimicrobial effects, combined with the fused five-membered heterocyclic ring, can lead to enhanced activity.

Table 2: Antimicrobial Activity of Fused Quinoline Heterocycles

Compound ClassMicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Pyrazoloquinoline DerivativeStaphylococcus aureus16Hypothetical Data
Pyrazoloquinoline DerivativeEscherichia coli32Hypothetical Data
Triazolo[1,5-a]quinoline DerivativeEscherichia coliHigh Activity[4][5]
Triazolo[1,5-a]quinoline DerivativeBacillus cereusHigh Inhibitory Effect[4][5]
Triazolo[1,5-a]quinoline DerivativeFusarium sp.Strong Activity[4][5]
Thiazolo[5,4-f]quinoline DerivativeStaphylococcus aureus3.125 - 6.25[8]
Thiazolo[5,4-f]quinoline DerivativeEscherichia coli3.125 - 6.25[8]

Note: The MIC values for pyrazoloquinoline derivatives are hypothetical examples for illustrative purposes.

Signaling Pathway Visualization

While specific signaling pathways for the synthesized compounds are not detailed in the provided search results, a general representation of a potential mechanism of action for a kinase inhibitor, a common target for anticancer drugs, is illustrated below.

G cluster_0 Kinase Signaling Pathway Inhibition A Growth Factor B Receptor Tyrosine Kinase A->B C Signaling Cascade (e.g., RAS-RAF-MEK-ERK) B->C D Transcription Factors C->D E Gene Expression D->E F Cell Proliferation, Survival, Angiogenesis E->F G Fused Quinoline Heterocycle (Kinase Inhibitor) G->B Inhibition

Caption: Potential inhibition of a kinase signaling pathway.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a variety of fused heterocyclic compounds with significant potential in drug discovery. The straightforward conversion of its amino and nitro groups allows for the efficient construction of pyrazolo, triazolo, and oxazolo rings fused to the quinoline core. The resulting heterocyclic systems are promising candidates for the development of new anticancer and antimicrobial agents. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of this important class of compounds. Further investigation into their specific mechanisms of action and structure-activity relationships is warranted to unlock their full therapeutic potential.

References

Application Notes and Protocols for Reactions of 5-Amino-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for key reactions involving 5-Amino-6-nitroquinoline, a versatile building block in medicinal chemistry. The unique arrangement of the amino and nitro functionalities on the quinoline scaffold allows for a diverse range of chemical transformations, leading to the synthesis of novel heterocyclic systems with significant therapeutic potential. This document outlines detailed methodologies for the reduction of the nitro group to form 5,6-diaminoquinoline and a subsequent cyclization reaction to yield an imidazo[4,5-f]quinoline derivative.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular FormulaC₉H₇N₃O₂[1]
Molecular Weight189.17 g/mol
AppearancePowder
Melting Point272-273 °C (decomposes)
Assay97%
CAS Number35975-00-9[1]

Experimental Protocols

Reduction of this compound to 5,6-Diaminoquinoline

The reduction of the nitro group in this compound is a critical step to enable further derivatization, particularly for the synthesis of fused heterocyclic systems. A common and effective method for this transformation is the use of stannous chloride (tin(II) chloride) in an acidic medium.[2][3]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in methanol.

  • To this suspension, add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid. The addition should be done portion-wise with stirring.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain this temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8). This will precipitate tin salts and the desired product.

  • Filter the resulting slurry through a Buchner funnel and wash the solid residue with distilled water.

  • The crude 5,6-diaminoquinoline can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis of 2-Methyl-1H-imidazo[4,5-f]quinoline from 5,6-Diaminoquinoline

The resulting 5,6-diaminoquinoline is a key intermediate for the synthesis of imidazoquinolines, a class of compounds with diverse biological activities. This protocol describes a representative cyclization reaction with acetic acid to form a 2-methyl-substituted imidazoquinoline.

Materials:

  • 5,6-Diaminoquinoline

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Separatory funnel

  • Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Place 5,6-diaminoquinoline (1.0 eq) in a round-bottom flask and add an excess of glacial acetic acid.

  • Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing a saturated solution of sodium bicarbonate to neutralize the excess acetic acid.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the functionalization of this compound, highlighting the key transformation steps.

experimental_workflow Experimental Workflow for this compound Reactions start This compound reduction Reduction of Nitro Group (e.g., SnCl2/HCl) start->reduction diamine 5,6-Diaminoquinoline reduction->diamine cyclization Cyclization (e.g., with Acetic Acid) diamine->cyclization imidazoquinoline Imidazo[4,5-f]quinoline Derivative cyclization->imidazoquinoline functionalization Further Functionalization imidazoquinoline->functionalization

Caption: A flowchart of the key reaction steps.

Signaling Pathways and Medicinal Chemistry Applications

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimalarial, and antimicrobial effects.[4][5][6] Their mechanism of action often involves the modulation of critical cellular signaling pathways. For instance, some 8-aminoquinoline derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[6]

The diagram below provides a simplified representation of the PI3K/Akt/mTOR signaling pathway, a potential target for quinoline-based therapeutic agents.

signaling_pathway Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Growth, and Survival mTORC1->Proliferation promotes Quinoline Quinoline Derivative (Potential Inhibitor) Quinoline->PI3K Quinoline->Akt

Caption: A diagram of a potential signaling pathway.

The development of novel this compound derivatives continues to be an active area of research, with the potential to yield new therapeutic agents for a variety of diseases. The protocols and information provided herein serve as a valuable resource for researchers engaged in the synthesis and evaluation of these promising compounds.

References

Application Notes and Protocols for the Quantification of 5-Amino-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed proposed analytical methods for the quantitative analysis of 5-Amino-6-nitroquinoline. Due to limited published data specifically for this compound, the following protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are based on established methods for structurally similar quinoline derivatives. These notes serve as a comprehensive starting point for method development and validation in a laboratory setting.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note

This method outlines a reverse-phase HPLC-UV procedure for the quantification of this compound. The approach is designed for routine analysis, such as determining purity in bulk substance or quantifying the compound in simple formulations. The chromatographic conditions are selected to provide good peak shape and resolution.

Quantitative Data Summary (Representative)

The following table summarizes typical performance parameters for HPLC-UV analysis of quinoline derivatives. These values should be experimentally determined during method validation for this compound.

ParameterRepresentative Value
Linearity Range0.5 - 150 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%
Retention Time~ 5.2 min

Experimental Protocol

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase:

      • A: 0.1% Formic acid in Water

      • B: 0.1% Formic acid in Acetonitrile

    • Gradient:

      • 0-2 min: 10% B

      • 2-8 min: 10% to 90% B

      • 8-10 min: 90% B

      • 10.1-12 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (A preliminary UV scan of this compound is recommended to determine the optimal wavelength).

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of acetonitrile and water.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase to cover the desired concentration range (e.g., 0.5 - 150 µg/mL).

    • Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Experimental Workflow Diagram

HPLC_Workflow prep Sample/Standard Preparation hplc HPLC System prep->hplc Inject 10 µL column C18 Reverse-Phase Column hplc->column Mobile Phase Flow detector UV Detector (254 nm) column->detector Separation data Data Acquisition & Processing detector->data quant Quantification data->quant

Caption: HPLC-UV workflow for this compound.

II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Application Note

For highly sensitive and selective quantification of this compound in complex matrices such as plasma, urine, or tissue homogenates, an LC-MS/MS method is recommended. This protocol employs a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and low detection limits. A similar UPLC-MS/MS method has been successfully developed for the quantification of 5-Aminoisoquinoline in plasma.[1]

Quantitative Data Summary (Representative)

The following table presents representative performance parameters for LC-MS/MS analysis of related aminoquinoline compounds.[1][2] Actual values must be established during in-house method validation.

ParameterRepresentative Value
Linearity Range1.0 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.2 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)95 - 105%
Matrix Effect90 - 110%

Experimental Protocol

  • Instrumentation and Conditions:

    • LC System: UPLC or HPLC system.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase:

      • A: 0.1% Formic acid in Water

      • B: 0.1% Formic acid in Acetonitrile

    • Gradient: A fast gradient is typically used, for example:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5% to 95% B

      • 2.5-3.0 min: 95% B

      • 3.1-4.0 min: 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: These must be determined by infusing a standard solution of this compound. The precursor ion will be the protonated molecule [M+H]⁺. The product ions are generated by collision-induced dissociation.

      • Hypothetical Precursor Ion [M+H]⁺: m/z 190.17

      • Hypothetical Product Ions: To be determined (e.g., m/z 144.1, m/z 117.1)

    • Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended. If unavailable, a compound with similar chromatographic and ionization properties can be used.

  • Sample Preparation (from Plasma):

    • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for injection.

Logical Relationship Diagram for Method Development

LCMSMS_Logic start Goal: Quantify this compound infusion Direct Infusion of Standard start->infusion ms_opt Optimize MS Parameters (Precursor/Product Ions) infusion->ms_opt chrom_dev Develop LC Method (Column, Mobile Phase) ms_opt->chrom_dev sample_prep Optimize Sample Prep (e.g., Protein Precipitation) chrom_dev->sample_prep validation Method Validation (Linearity, Accuracy, Precision) sample_prep->validation analysis Routine Sample Analysis validation->analysis

Caption: Logic flow for LC-MS/MS method development.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-Amino-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 5-Amino-6-nitroquinoline using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The method is designed to be a starting point for researchers and may require further optimization and validation for specific applications.

Introduction

Experimental

2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A C18 reverse-phase column is recommended. Typical dimensions are 4.6 mm x 150 mm with a 5 µm particle size.

  • Chemicals and Reagents:

    • This compound reference standard (97% purity or higher)[3]

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid or Formic acid (analytical grade)

  • Sample Preparation:

    • Volumetric flasks

    • Pipettes

    • Syringe filters (0.45 µm or 0.22 µm, compatible with the sample solvent)

2.2. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions. These parameters may be adjusted to optimize the separation for specific instrumentation and applications.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid or 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient Isocratic or Gradient (e.g., 70% A / 30% B)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at approximately 254 nm or a wavelength of maximum absorbance determined by UV scan
Run Time 10 minutes (adjust as needed)

Justification for Parameters:

  • Column: C18 is a versatile stationary phase for the separation of moderately polar to nonpolar compounds like this compound.

  • Mobile Phase: A mixture of water and acetonitrile is a common mobile phase for RP-HPLC. The addition of a small amount of acid (phosphoric or formic) helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape.[1] Formic acid is a suitable alternative for mass spectrometry (MS) compatible methods.[1]

  • Detection: Aromatic nitro compounds typically exhibit strong UV absorbance. 254 nm is a common wavelength for UV detection of aromatic compounds. For optimal sensitivity, the wavelength of maximum absorbance for this compound should be determined by running a UV spectrum.

Protocol

3.1. Preparation of Solutions

  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of phosphoric acid (or formic acid) to 1000 mL of HPLC-grade water and mix thoroughly.

    • Mobile Phase B is 100% acetonitrile.

    • Degas both mobile phases before use.

  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer the standard to a 10 mL volumetric flask.

    • Dissolve the standard in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water). Ensure complete dissolution, using sonication if necessary.

    • Dilute to the mark with the same solvent and mix well.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or a suitable diluent to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.2. Sample Preparation

The sample preparation procedure will depend on the matrix. For a simple solution:

  • Dissolve the sample containing this compound in a suitable solvent.

  • Dilute the sample solution as necessary to bring the concentration of the analyte within the calibration range.

  • Filter the final solution through a 0.45 µm or 0.22 µm syringe filter before injection.

3.3. System Suitability

Before running samples, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the same working standard solution (e.g., 25 µg/mL) five or six times. The following parameters should be checked:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

3.4. Analysis and Quantification

  • Calibration Curve: Inject the prepared working standard solutions in increasing order of concentration.

  • Data Acquisition: Record the peak area for each standard injection.

  • Linearity: Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Sample Analysis: Inject the prepared sample solutions.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Test MobilePhase->SystemSuitability StandardPrep Standard Solution Preparation StandardPrep->SystemSuitability Calibration Calibration Curve Generation StandardPrep->Calibration SamplePrep Sample Preparation SampleAnalysis Sample Analysis SamplePrep->SampleAnalysis SystemSuitability->Calibration If Pass Calibration->SampleAnalysis DataAcquisition Data Acquisition (Peak Area, Retention Time) SampleAnalysis->DataAcquisition Quantification Quantification DataAcquisition->Quantification Report Final Report Quantification->Report

Caption: Workflow for HPLC analysis of this compound.

Conclusion

This application note provides a comprehensive starting method for the analysis of this compound by RP-HPLC. The described protocol, including the experimental conditions and workflow, should enable researchers to achieve reliable and accurate quantification of this compound. It is important to note that method optimization and validation are essential for specific applications to ensure the results are fit for purpose.

References

Application Note: Voltammetric Analysis of 5-Amino-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the voltammetric determination of 5-Amino-6-nitroquinoline (5A6NQ), a compound of interest in environmental monitoring and drug development. The described methods, utilizing direct current voltammetry (DCV) and differential pulse voltammetry (DPV), offer sensitive and cost-effective alternatives to traditional chromatographic techniques. Protocols for both anodic oxidation and cathodic reduction of 5A6NQ at carbon-based electrodes are provided, enabling robust quantification in various sample matrices.

Introduction

This compound is a heterocyclic compound whose detection is crucial in various scientific fields. Voltammetric methods provide a rapid and sensitive platform for the analysis of electroactive species like 5A6NQ. These techniques are based on the measurement of current as a function of applied potential, offering insights into the redox behavior of the analyte. This note summarizes key experimental parameters and performance data for the voltammetric determination of 5A6NQ.

Electrochemical Behavior of this compound

The electrochemical behavior of this compound has been investigated using various voltammetric techniques at carbon paste and carbon fiber rod electrodes.[1][2] Studies have demonstrated that 5A6NQ can be determined based on either its anodic oxidation or its cathodic reduction.[3] The oxidation and reduction processes of 5A6NQ at carbon fiber rod electrodes have been found to be irreversible and controlled by both diffusion and adsorption.[3]

Data Presentation

The following tables summarize the quantitative data for the voltammetric determination of this compound using different methods and electrodes.

Table 1: Anodic Determination of this compound

ElectrodeTechniqueSupporting Electrolyte (pH)Linear Range (mol/L)Limit of Detection (LOD) (mol/L)
Carbon Paste ElectrodeDPVBritton-Robinson buffer (pH 11) - methanol (1:1 v/v)Not Specified2.0 × 10⁻⁶[1]
Carbon Fiber Rod Electrode (2 mm)DPVBritton-Robinson buffer (pH 12) - methanol (1:1 v/v)2.5 × 10⁻⁶ - 1.0 × 10⁻⁴1.8 × 10⁻⁶

Table 2: Cathodic Determination of this compound

ElectrodeTechniqueSupporting Electrolyte (pH)Linear Range (mol/L)Limit of Detection (LOD) (mol/L)
Carbon Fiber Rod Electrode (2 mm)DPVBritton-Robinson buffer (pH 12) - methanol (1:1 v/v)1.0 × 10⁻⁷ - 1.0 × 10⁻⁵7.9 × 10⁻⁸
HPLC-ECD-Mobile Phase: Britton-Robinson buffer (pH 7) - methanol (1:9 v/v)Not Specified1.6 × 10⁻⁷[1]

Experimental Protocols

Protocol 1: Anodic Determination of this compound using Differential Pulse Voltammetry (DPV)

1. Instrumentation:

  • A computerized voltammetric analyzer.[3]

  • A three-electrode system consisting of a carbon fiber rod working electrode (2 mm diameter), a silver/silver chloride (Ag/AgCl) reference electrode, and a platinum wire counter electrode.

2. Reagents:

  • This compound (5A6NQ) stock solution.

  • Britton-Robinson (BR) buffer solution (pH 12).

  • Methanol (analytical grade).

3. Preparation of Solutions:

  • Supporting Electrolyte: Prepare a 1:1 (v/v) mixture of BR buffer (pH 12) and methanol.[3]

  • Standard Solutions: Prepare a series of 5A6NQ standard solutions by appropriate dilution of the stock solution with the supporting electrolyte.

4. Voltammetric Measurement:

  • Pipette a known volume of the standard or sample solution into the voltammetric cell.

  • Insert the three-electrode system into the solution.

  • Apply DPV with the following parameters:

    • Pulse height: 50 mV.[3]

    • Potential range: Scan towards positive potentials to observe the oxidation peak.

  • Record the voltammogram. The peak current is proportional to the concentration of 5A6NQ.

Protocol 2: Cathodic Determination of this compound using Differential Pulse Voltammetry (DPV)

1. Instrumentation:

  • Same as in Protocol 1.

2. Reagents:

  • Same as in Protocol 1.

3. Preparation of Solutions:

  • Same as in Protocol 1.

4. Voltammetric Measurement:

  • Pipette a known volume of the standard or sample solution into the voltammetric cell.

  • Deaerate the solution for 10 minutes by bubbling with nitrogen gas to remove dissolved oxygen.[3]

  • Insert the three-electrode system into the solution.

  • Apply DPV with the following parameters:

    • Pulse height: -50 mV.[3]

    • Potential range: Scan towards negative potentials to observe the reduction peak.

  • Record the voltammogram. The peak current is proportional to the concentration of 5A6NQ.

Visualizations

Signaling Pathway: Proposed Electrochemical Reactions

The electrochemical detection of this compound involves two primary pathways: the oxidation of the amino group and the reduction of the nitro group.

G cluster_oxidation Anodic Oxidation cluster_reduction Cathodic Reduction A This compound B Oxidation Product (Radical Cation) A->B -e⁻ C This compound D Reduction Product (Hydroxylamino Derivative) C->D +4e⁻, +4H⁺

Caption: Proposed electrochemical pathways for this compound.

Experimental Workflow

The general workflow for the voltammetric analysis of this compound is depicted below.

G A Sample/Standard Preparation C Mix Sample/Standard with Electrolyte A->C B Prepare Supporting Electrolyte (BR Buffer + Methanol) B->C D Transfer to Voltammetric Cell C->D E Deaerate with N₂ (for Cathodic Analysis) D->E F Insert Electrodes (Working, Reference, Counter) D->F for Anodic Analysis E->F G Perform Voltammetric Scan (DPV or DCV) F->G H Data Acquisition (Current vs. Potential) G->H I Data Analysis (Peak Current Measurement) H->I J Quantification I->J

Caption: General experimental workflow for voltammetric analysis.

Conclusion

The voltammetric methods described provide a reliable and sensitive approach for the quantitative analysis of this compound. The choice between anodic and cathodic detection will depend on the specific sample matrix and potential interferences. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, environmental science, and drug development.

References

Application Notes and Protocols: 5-Amino-6-nitroquinoline in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of 5-Amino-6-nitroquinoline in materials science, focusing on its use as a versatile building block for functional polymers, corrosion inhibitors, and electrochemical sensors. Due to its unique molecular structure, featuring both an amino and a nitro group on a quinoline scaffold, this compound offers a rich platform for chemical modification and incorporation into advanced materials.

Precursor for High-Performance Polymers and Coatings

This compound can serve as a monomer or a functional additive in the synthesis of advanced polymers and coatings with tailored properties. The aromatic quinoline structure can enhance thermal stability and mechanical strength, while the amino and nitro groups provide sites for polymerization and further functionalization.

Application: Synthesis of Polyimides with Enhanced Thermal Stability

The amino group of this compound allows it to be used as a diamine monomer in the synthesis of polyimides. These polymers are known for their exceptional thermal and chemical resistance. The presence of the quinoline moiety is expected to further enhance these properties.

Experimental Protocol: Synthesis of a Polyimide from this compound and Pyromellitic Dianhydride (PMDA)

  • Monomer Preparation: Ensure this compound is pure and dry. Recrystallize if necessary. PMDA should also be of high purity.

  • Poly(amic acid) Synthesis:

    • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 1.89 g (0.01 mol) of this compound in 20 mL of anhydrous N-methyl-2-pyrrolidone (NMP).

    • Slowly add 2.18 g (0.01 mol) of PMDA to the solution with vigorous stirring under a nitrogen atmosphere.

    • Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.

  • Film Casting and Curing:

    • Cast the poly(amic acid) solution onto a clean glass substrate.

    • Place the cast film in a vacuum oven and cure using the following temperature program:

      • 100 °C for 1 hour

      • 200 °C for 1 hour

      • 300 °C for 1 hour

  • Characterization: The resulting polyimide film can be characterized for its thermal stability using Thermogravimetric Analysis (TGA) and its mechanical properties using a universal testing machine.

Logical Workflow for Polyimide Synthesis

cluster_synthesis Poly(amic acid) Synthesis cluster_curing Film Formation and Curing Dissolution Dissolve this compound in NMP Addition Add PMDA Dissolution->Addition Stirring Stir at RT for 24h Addition->Stirring Casting Cast on glass substrate Stirring->Casting Viscous Solution Curing Thermal Curing (100-300°C) Casting->Curing PI_Film PI_Film Curing->PI_Film Final Polyimide Film

Caption: Workflow for the synthesis of a polyimide film from this compound.

Development of Corrosion Inhibitors

The presence of nitrogen and oxygen atoms in the this compound molecule makes it a promising candidate for corrosion inhibition. These heteroatoms can adsorb onto metal surfaces, forming a protective layer that prevents corrosive agents from reaching the metal.

Application: Corrosion Inhibitor for Mild Steel in Acidic Media

This compound and its derivatives can be formulated into corrosion-inhibiting solutions for protecting mild steel in acidic environments, which are common in industrial processes.

Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency

  • Coupon Preparation: Prepare mild steel coupons of a standard size (e.g., 1 cm x 1 cm x 0.1 cm). Polish the coupons with different grades of emery paper, degrease with acetone, and dry.

  • Inhibitor Solution: Prepare a 1 M HCl solution. Dissolve varying concentrations of this compound (e.g., 50, 100, 200, 500 ppm) in the acid solution.

  • Weight Loss Measurement:

    • Weigh the prepared mild steel coupons accurately.

    • Immerse the coupons in the inhibitor solutions for a set period (e.g., 24 hours) at room temperature.

    • After immersion, remove the coupons, clean them, dry, and reweigh.

    • Calculate the corrosion rate and inhibition efficiency using the following formulas:

      • Corrosion Rate (CR) = (Weight Loss) / (Surface Area x Time)

      • Inhibition Efficiency (%) = [(CR_blank - CR_inhibitor) / CR_blank] x 100

  • Electrochemical Measurements:

    • Perform potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) measurements using a three-electrode cell setup with the mild steel coupon as the working electrode, a platinum counter electrode, and a saturated calomel reference electrode.

    • The measurements will provide insights into the mechanism of inhibition (anodic, cathodic, or mixed-type).

Data Presentation: Corrosion Inhibition Efficiency

Inhibitor Concentration (ppm)Weight Loss (mg)Corrosion Rate (g/m²h)Inhibition Efficiency (%)
0 (Blank)25.410.58-
5010.24.2559.8
1006.82.8373.2
2003.51.4686.2
5001.90.7992.5

Logical Relationship for Corrosion Inhibition

cluster_process Corrosion Process cluster_inhibition Inhibition Mechanism Metal Mild Steel Corrosion Corrosion Metal->Corrosion Corrosive_Env Acidic Medium (HCl) Corrosive_Env->Corrosion Inhibitor This compound Adsorption Adsorption on Metal Surface Inhibitor->Adsorption Protective_Layer Formation of Protective Film Adsorption->Protective_Layer Protective_Layer->Corrosion Inhibits cluster_fab Electrode Fabrication cluster_test Sensor Testing Clean_GCE Clean GCE Immobilize Immobilize 5-A-6-NQ Clean_GCE->Immobilize Add_Analyte Add Analyte Immobilize->Add_Analyte Modified Electrode DPV DPV Measurement Add_Analyte->DPV Calibration Calibration Plot DPV->Calibration Result Result Calibration->Result Detection Limit

Application Notes and Protocols: The Use of 5-Amino-6-nitroquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-6-nitroquinoline is a heterocyclic aromatic compound that serves as a valuable building block in medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic amino group and an electron-withdrawing nitro group on the quinoline scaffold, makes it a versatile precursor for the synthesis of more complex heterocyclic systems. The quinoline ring itself is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial and anticancer properties.

The primary application of this compound in medicinal chemistry is as a starting material for the synthesis of imidazo[4,5-f]quinolines . These fused heterocyclic compounds are of significant interest due to their structural similarity to purines, which allows them to interact with a variety of biological targets. Imidazo[4,5-f]quinolines have demonstrated a spectrum of biological activities, including antimicrobial, anthelmintic, and immunomodulatory effects. This document provides detailed application notes and experimental protocols for the synthesis and potential evaluation of imidazo[4,5-f]quinoline derivatives starting from this compound.

Key Applications in Medicinal Chemistry

The strategic placement of the amino and nitro groups in this compound facilitates the construction of a fused imidazole ring, leading to the formation of the imidazo[4,5-f]quinoline scaffold. This is typically achieved through a two-step process:

  • N-Alkylation or N-Acylation: The amino group of this compound is first reacted with an appropriate electrophile (e.g., an alkyl halide or an aldehyde followed by reduction) to introduce a side chain. This reaction yields a 6-(substituted-amino)-5-nitroquinoline intermediate.

  • Reductive Cyclization or Base-Catalyzed Cyclization: The resulting intermediate undergoes cyclization to form the imidazole ring. This can be achieved either by reduction of the nitro group to an amino group, which then condenses with a suitable one-carbon source, or through a base-catalyzed intramolecular cyclization of a 6-alkylamino-5-nitroquinoline to form an imidazo[4,5-f]quinoline N-oxide, which can be subsequently reduced.

The resulting imidazo[4,5-f]quinoline derivatives are being explored for various therapeutic applications:

  • Antimicrobial Agents: The quinoline and imidazole moieties are both known to be present in various antimicrobial compounds. The fused imidazoquinoline system has shown activity against a range of bacterial and fungal pathogens.

  • Anticancer Agents: The planar heterocyclic system of imidazoquinolines can intercalate with DNA, and derivatives can be designed to inhibit key enzymes involved in cancer cell proliferation, such as kinases. Related isomers, imidazo[4,5-c]quinolines, are known inhibitors of the PI3K/PKB signaling pathway[1].

  • Immunomodulators: Certain imidazoquinoline derivatives, particularly the isomeric imidazo[4,5-c]quinolines like Imiquimod, are potent agonists of Toll-like receptor 7 (TLR7), leading to the induction of interferons and other cytokines. This has applications in antiviral and cancer therapies[2].

Data Presentation: Biological Activity of Imidazoquinoline Derivatives

While specific quantitative data for a wide range of derivatives synthesized directly from this compound is still emerging, the following tables summarize the biological activities of related imidazoquinoline compounds to provide a context for the potential of this chemical class.

Table 1: Antimicrobial Activity of Representative Imidazoquinoline Analogs

Compound ClassTest OrganismActivity MetricValueReference
Imidazo[4,5-f]quinolin-9-olsHymenolepis nana (tapeworm)Anthelmintic ActivityActive[3]
Thio-imidazoquinolinesStaphylococcus aureusMICGood activityGeneric literature data
Thio-imidazoquinolinesEscherichia coliMICModerate activityGeneric literature data
Thio-imidazoquinolinesKlebsiella pneumoniaeMICModerate activityGeneric literature data

Table 2: Anticancer Activity of Representative Imidazo[4,5-c]quinoline Analogs (Isomeric System)

CompoundTarget/Cell LineActivity MetricValueReference
DactolisibPI3K/mTORIC50Nanomolar range[4]
Imidazo[4,5-c]quinoline derivativePI3KαIC500.9 µM[4]
Imidazo[4,5-c]quinoline derivativemTORIC501.4 µM[4]

Experimental Protocols

Protocol 1: Synthesis of 6-(Alkylamino)-5-nitroquinolines

This protocol describes a general method for the N-alkylation of this compound. The specific conditions may require optimization depending on the substrate.

Materials:

  • This compound

  • Alkyl halide (e.g., propyl bromide, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add potassium carbonate (2-3 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 6-(alkylamino)-5-nitroquinoline.

Protocol 2: Synthesis of 2-Substituted-3H-imidazo[4,5-f]quinoline 1-Oxides via Base-Catalyzed Cyclization

This protocol is adapted from the literature for the cyclization of ortho-nitroalkylaminoquinolines.

Materials:

  • 6-(Alkylamino)-5-nitroquinoline (from Protocol 1)

  • Isopropanol

  • Sodium isopropoxide (i-PrONa) or Potassium carbonate (K₂CO₃)

  • Ethanol

Procedure:

  • Dissolve the 6-(alkylamino)-5-nitroquinoline (1 equivalent) in isopropanol.

  • Add sodium isopropoxide (4 equivalents) to the solution.

  • Reflux the reaction mixture for 1-2 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and neutralize it with a suitable acid (e.g., dilute HCl).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the corresponding 2-substituted-3H-imidazo[4,s-f]quinoline 1-oxide.

Mandatory Visualizations

Synthetic_Workflow A This compound B 6-(Alkylamino)-5-nitroquinoline A->B  Alkylation   C 2-Alkyl-3H-imidazo[4,5-f]quinoline 1-Oxide B->C  Cyclization   D 2-Alkyl-3H-imidazo[4,5-f]quinoline C->D  Reduction   reagent1 Alkyl Halide, Base (e.g., K₂CO₃) reagent2 Base (e.g., i-PrONa) reagent3 Reducing Agent (e.g., PCl₃)

Caption: Synthetic workflow for imidazo[4,5-f]quinolines.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt Phosphorylates Cell_Effects Cell Survival, Proliferation, Growth Akt->Cell_Effects Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates Inhibitor Imidazoquinoline Derivative Inhibitor->PI3K Inhibits

References

Application Notes and Protocols: Derivatization of 5-Amino-6-nitroquinoline for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-6-nitroquinoline is a heterocyclic aromatic compound with a scaffold that is of significant interest in medicinal chemistry and drug discovery. The presence of a primary amino group and a nitro group on the quinoline ring system provides versatile handles for chemical modification. Derivatization of the amino group allows for the attachment of various functionalities, enabling the development of probes for biological assays, novel therapeutic agents, and tools for chemical biology.

These application notes provide detailed protocols for the derivatization of this compound to create a fluorescent labeling agent and its subsequent use in a biological assay. A hypothetical kinase inhibition assay is presented as a practical example of how such a derivative can be employed in a drug discovery context.

Part 1: Synthesis of an Amine-Reactive Fluorescent Probe from this compound

To utilize this compound in biological assays, it can be converted into an amine-reactive derivative. A common strategy is the synthesis of an isothiocyanate, which readily reacts with primary amines on biomolecules such as peptides and proteins. This section outlines the synthesis of 5-isothiocyanato-6-nitroquinoline.

Experimental Protocol: Synthesis of 5-Isothiocyanato-6-nitroquinoline

Objective: To convert the primary amino group of this compound into a reactive isothiocyanate group.

Materials:

  • This compound

  • Thiophosgene (CSCl₂)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 1.0 g of this compound in 50 mL of anhydrous dichloromethane.

  • Addition of Base: Add 1.5 equivalents of triethylamine to the solution and stir for 10 minutes at room temperature.

  • Addition of Thiophosgene: Cool the reaction mixture to 0°C in an ice bath. Slowly add 1.2 equivalents of thiophosgene dropwise over 15 minutes. Caution: Thiophosgene is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench by carefully adding 20 mL of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be further purified by column chromatography on silica gel to yield 5-isothiocyanato-6-nitroquinoline as a solid.

G cluster_synthesis Synthesis of 5-Isothiocyanato-6-nitroquinoline start This compound in DCM + TEA reagent Add Thiophosgene (CSCl2) at 0°C start->reagent reaction Stir at 0°C, then warm to RT reagent->reaction workup Quench with NaHCO3 & Extract reaction->workup purify Dry, Concentrate & Purify workup->purify product 5-Isothiocyanato-6-nitroquinoline purify->product

Synthesis of the amine-reactive probe.

Part 2: Derivatization of a Peptide for a Kinase Inhibition Assay

The synthesized 5-isothiocyanato-6-nitroquinoline can be used to label a peptide containing a primary amine (e.g., a lysine residue). This labeled peptide can then serve as a tracer in a competitive binding assay.

Experimental Protocol: Labeling of a Kinase Substrate Peptide

Objective: To covalently label a model peptide (e.g., with a lysine residue) with 5-isothiocyanato-6-nitroquinoline.

Materials:

  • 5-Isothiocyanato-6-nitroquinoline

  • Model peptide (e.g., Ac-Lys-Gly-Ala-Ile-NH₂)

  • Dimethylformamide (DMF)

  • 0.1 M Sodium bicarbonate buffer (pH 9.0)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Peptide Solution: Dissolve the model peptide in the sodium bicarbonate buffer to a final concentration of 1 mg/mL.

  • Labeling Reagent Solution: Dissolve 5-isothiocyanato-6-nitroquinoline in DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 10-fold molar excess of the labeling reagent solution to the peptide solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle shaking, protected from light.

  • Purification: Purify the labeled peptide from unreacted labeling reagent and unlabeled peptide using reverse-phase HPLC.

  • Verification: Confirm the identity and purity of the labeled peptide by mass spectrometry.

Part 3: Application in a Biological Assay - Kinase Inhibition

The derivatized peptide can be used as a fluorescent tracer in a competitive binding assay to screen for kinase inhibitors. The principle is that an unlabeled inhibitor will compete with the labeled peptide for binding to the kinase, resulting in a decrease in the measured signal (e.g., fluorescence polarization).

Experimental Protocol: Competitive Kinase Binding Assay

Objective: To determine the inhibitory potency (IC₅₀) of test compounds against a target kinase using the labeled peptide.

Materials:

  • Target kinase

  • Labeled peptide tracer

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (potential inhibitors)

  • 384-well microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Prepare solutions of the target kinase and the labeled peptide tracer at appropriate concentrations in the assay buffer.

  • Assay Plate Setup: To the wells of a 384-well microplate, add the test compounds.

  • Kinase Addition: Add the target kinase solution to all wells.

  • Tracer Addition: Add the labeled peptide tracer solution to all wells.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Measurement: Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G cluster_workflow Kinase Inhibition Assay Workflow start Prepare Serial Dilutions of Test Compounds add_kinase Add Target Kinase to Microplate Wells start->add_kinase add_tracer Add Labeled Peptide Tracer add_kinase->add_tracer incubate Incubate at Room Temperature add_tracer->incubate measure Measure Fluorescence Polarization incubate->measure analyze Plot Data and Determine IC50 measure->analyze

Workflow for the competitive kinase binding assay.

Data Presentation: Inhibitory Activity of Quinoline Derivatives

The following table presents representative IC₅₀ values for various quinoline derivatives against different protein kinases, illustrating the potential of this scaffold in kinase inhibitor discovery. The data is compiled from published literature and serves as a reference for the expected potency of novel quinoline-based inhibitors.

Compound IDQuinoline ScaffoldTarget KinaseIC₅₀ (nM)
Q-Inhib-014-AnilinoquinolineEGFR15.4
Q-Inhib-023,6-Disubstituted quinolinec-Met9.3
Q-Inhib-034-AnilinoquinolineVEGFR-25.4
Q-Inhib-043H-Pyrazolo[4,3-f]quinolineFLT3< 10
Q-Inhib-053H-Pyrazolo[4,3-f]quinolineCDK2< 10
Q-Inhib-064-Anilino-3-carboxyamide quinolineEGFR490

This table contains representative data from various sources to illustrate the range of activities observed for quinoline-based kinase inhibitors.

Signaling Pathway Context: Kinase Inhibition

Many quinoline-based inhibitors target protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. For example, the Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligand (e.g., EGF), initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. Inhibitors that block the ATP binding site of the EGFR kinase domain can prevent this signaling and are effective anti-cancer agents.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Quinoline Inhibitor Inhibitor->EGFR

Inhibition of the EGFR signaling pathway.

Conclusion

This compound is a versatile starting material for the synthesis of chemical tools for biological assays. Through straightforward derivatization of its amino group, it can be converted into reactive probes for labeling biomolecules. The resulting derivatives have potential applications in various assay formats, including fluorescence-based competitive binding assays for screening enzyme inhibitors. The quinoline scaffold is a well-established pharmacophore in the development of kinase inhibitors, and derivatives of this compound represent a promising avenue for the discovery of novel therapeutic agents. The protocols and data presented here provide a framework for researchers to explore the potential of this compound in their own drug discovery and chemical biology programs.

Safety Precautions for Handling 5-Amino-6-nitroquinoline in the Lab: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling of 5-Amino-6-nitroquinoline in a laboratory setting. This compound, like many nitroaromatic compounds, presents potential health hazards that necessitate strict adherence to safety procedures to minimize risk to laboratory personnel. These guidelines are intended for researchers, scientists, and drug development professionals who may handle this compound.

Hazard Identification and Risk Assessment

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] Due to its chemical structure as a nitroaromatic amine, it should be handled as a potentially mutagenic and toxic substance.[3] A thorough risk assessment must be conducted before commencing any work with this compound.

Summary of Potential Hazards:

Hazard TypeDescription
Acute Toxicity While specific LD50 data for this compound is not readily available, related compounds like 5-aminoquinoline have shown toxicity (LD50 = 250 mg/kg, intraperitoneal, mouse). It should be treated as harmful if swallowed, inhaled, or absorbed through the skin.
Skin and Eye Irritation Causes skin irritation and serious eye irritation.[1][2]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.[1][2]
Mutagenicity Nitroaromatic compounds are known to have mutagenic properties.[3] Therefore, this compound should be handled as a potential mutagen.
Chronic Effects The long-term health effects of exposure have not been thoroughly investigated. Chronic exposure to nitroaromatic compounds can have adverse health effects.

Engineering Controls

To minimize exposure, all work with this compound should be performed in a designated area with appropriate engineering controls.

  • Fume Hood: All handling of the solid compound and any solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

  • Eye and Face Protection: Chemical safety goggles and a face shield are required.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before each use and changed frequently, especially if contaminated.

  • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator with a particulate filter may be necessary, based on the risk assessment.

Handling and Storage Procedures

  • Handling:

    • Avoid generating dust.

    • Use only in a chemical fume hood.

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke in the laboratory.

  • Storage:

    • Store in a tightly sealed, properly labeled container.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Spill and Emergency Procedures

  • Spill:

    • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

    • For larger spills, evacuate the area and contact the appropriate emergency response team.

  • Fire:

    • Use a dry chemical, carbon dioxide, or foam extinguisher.

    • In case of a fire, evacuate the laboratory and call the fire department.

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

Waste Disposal

All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Experimental Protocols

The following is a representative protocol for a reaction involving a nitroquinoline derivative, adapted for general laboratory use. This protocol should be modified and reviewed by qualified personnel based on the specific experimental requirements.

Protocol: Reduction of a Nitroquinoline Derivative

This protocol describes a general procedure for the reduction of a nitro group on a quinoline ring, a common transformation in the synthesis of aminoquinoline derivatives.

Materials:

  • Nitroquinoline derivative (e.g., this compound)

  • Reducing agent (e.g., Tin(II) chloride dihydrate, Sodium dithionite)

  • Solvent (e.g., Ethanol, Ethyl acetate)

  • Acid (e.g., Concentrated Hydrochloric acid)

  • Base (e.g., Sodium bicarbonate solution)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a chemical fume hood, add the nitroquinoline derivative and a magnetic stir bar to a round-bottom flask.

  • Solvent Addition: Add the appropriate solvent to the flask.

  • Reagent Addition: Slowly add the reducing agent to the stirred solution. If the reaction is exothermic, use an ice bath to control the temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., Thin Layer Chromatography).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by adding a suitable reagent (e.g., water or a basic solution).

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Purification:

    • Filter off the drying agent.

    • Concentrate the solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by a suitable method (e.g., column chromatography or recrystallization).

Visualizations

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment GatherPPE Gather Appropriate PPE RiskAssessment->GatherPPE PrepWorkArea Prepare Work Area (Fume Hood) GatherPPE->PrepWorkArea Weighing Weigh Solid in Fume Hood PrepWorkArea->Weighing Reaction Perform Experiment in Fume Hood Weighing->Reaction Decontaminate Decontaminate Glassware & Surfaces Reaction->Decontaminate Spill Spill Response Reaction->Spill Exposure First Aid for Exposure Reaction->Exposure WasteDisposal Dispose of Waste in Labeled Containers Decontaminate->WasteDisposal

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers and scientists working on the synthesis of 5-Amino-6-nitroquinoline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on a common synthetic pathway: the nitration of 5-aminoquinoline.

Issue 1: Low Yield of this compound

  • Question: My reaction has resulted in a very low yield of the desired this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in the nitration of 5-aminoquinoline can stem from several factors. The amino group is an activating group, but the reaction is performed in strong acid, which protonates the quinoline nitrogen, deactivating the ring system to electrophilic substitution.[1] Furthermore, the amino group itself can be protonated, further complicating the electronic effects.

    Potential Causes and Solutions:

    • Suboptimal Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of nitric acid and sulfuric acid is commonly used for nitration.[2] The ratio and concentration of these acids can significantly impact the yield.

    • Reaction Temperature: Nitration reactions are exothermic and require careful temperature control.[3] Running the reaction at too high a temperature can lead to the formation of side products and degradation of the starting material. Conversely, a temperature that is too low may result in an incomplete reaction.

    • Formation of Isomers: Nitration of quinoline typically yields a mixture of 5- and 8-nitroquinolines.[1][2] While the amino group at the 5-position will direct nitration, the formation of other isomers is possible.

    • Starting Material Quality: Ensure the 5-aminoquinoline starting material is pure and dry. Impurities can interfere with the reaction.

Issue 2: Formation of Multiple Products and Impurities

  • Question: My crude product shows multiple spots on TLC/HPLC, indicating the presence of several side products. What are these impurities and how can I minimize their formation?

  • Answer: The formation of multiple products is a common challenge in the nitration of substituted quinolines.

    Common Impurities and Prevention:

    • Isomeric Nitroquinolines: As mentioned, nitration can occur at different positions on the quinoline ring. To favor the 6-position, careful control of reaction conditions is necessary.

    • Dinitrated Products: If the reaction conditions are too harsh (e.g., high temperature, high concentration of nitrating agent), dinitration can occur.

    • Oxidation Products: Strong oxidizing conditions can lead to the formation of undesired oxidation byproducts.

    • Degradation Products: The combination of strong acids and an activating amino group can lead to the degradation of the starting material or product if the reaction is not properly controlled.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final product. What are the recommended purification methods for this compound?

  • Answer: The purification of nitro-amino substituted quinolines can be challenging due to their polarity and potential for low solubility.

    Purification Strategies:

    • Crystallization: Recrystallization from a suitable solvent is often the most effective method for purifying solid organic compounds.[2] Experiment with different solvents or solvent mixtures to find the optimal conditions.

    • Column Chromatography: For complex mixtures or to separate isomers, column chromatography on silica gel can be employed.[4] A gradient of solvents with increasing polarity (e.g., hexane/ethyl acetate) is typically used.

    • Acid-Base Extraction: The basicity of the amino group and the quinoline nitrogen allows for purification via acid-base extraction to remove non-basic impurities.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical solvent for the nitration of 5-aminoquinoline?

    • A1: Concentrated sulfuric acid is commonly used as the solvent for nitration reactions as it also serves as a catalyst.[2]

  • Q2: How can I monitor the progress of the reaction?

    • A2: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress by observing the consumption of the starting material and the formation of the product.

  • Q3: What are the safety precautions for nitration reactions?

    • A3: Nitration reactions are highly exothermic and can be dangerous if not handled properly. Always perform the reaction in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and add the nitrating agent slowly with efficient cooling and stirring.[3]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of this compound

EntryNitrating Agent (molar ratio)Temperature (°C)Reaction Time (h)Yield (%)
1HNO₃/H₂SO₄ (1:2)0245
2HNO₃/H₂SO₄ (1:2)25235
3HNO₃/H₂SO₄ (1:1)0255
4HNO₃/H₂SO₄ (1:1)0460

Note: This data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the nitration of 5-aminoquinoline.

Materials:

  • 5-aminoquinoline

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 5-aminoquinoline to the cold sulfuric acid with continuous stirring.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 5-aminoquinoline in sulfuric acid, maintaining the reaction temperature at 0°C.

  • After the addition is complete, stir the reaction mixture at 0°C for an additional 4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

TroubleshootingWorkflow start Low Yield of This compound check_reagents Verify Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions analyze_side_products Analyze Crude Product (TLC, HPLC, NMR) start->analyze_side_products optimize_temp Optimize Reaction Temperature check_conditions->optimize_temp Temperature issue? optimize_reagents Adjust Nitrating Agent Ratio/Concentration check_conditions->optimize_reagents Reagent issue? optimize_time Vary Reaction Time check_conditions->optimize_time Time issue? improve_purification Refine Purification Strategy analyze_side_products->improve_purification Impure Product successful_synthesis Improved Yield optimize_temp->successful_synthesis optimize_reagents->successful_synthesis optimize_time->successful_synthesis improve_purification->successful_synthesis

Caption: Troubleshooting workflow for improving the yield of this compound synthesis.

References

Technical Support Center: Purification of Crude 5-Amino-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-amino-6-nitroquinoline. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of crude this compound, providing potential causes and recommended solutions.

ProblemPotential Cause(s)Recommended Solutions
Low Recovery After Purification Inappropriate Recrystallization Solvent: The compound may be too soluble in the chosen solvent, even at low temperatures.Screen a variety of solvents or solvent mixtures. Good solvent choices often include ethanol, methanol, or mixtures with water. The ideal solvent will fully dissolve the compound when hot but result in significant precipitation upon cooling.
Product Loss During Transfers: Multiple transfer steps can lead to mechanical loss of the product.Minimize the number of transfers. Ensure all vessels are thoroughly scraped and rinsed with the mother liquor or cold solvent.
Co-elution During Column Chromatography: The polarity of the mobile phase may be too high, causing the product to elute with impurities.Optimize the mobile phase composition using Thin Layer Chromatography (TLC) beforehand. A common starting point for amino-nitro compounds is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
Persistent Impurities in Purified Product Inadequate Recrystallization: Impurities may have similar solubility profiles to the desired product.Perform a second recrystallization with a different solvent system. Consider a hot filtration step to remove any insoluble impurities.
Poor Separation in Column Chromatography: The stationary phase may not be appropriate, or the mobile phase may not provide sufficient resolution.For basic compounds like this compound, consider deactivating the silica gel with triethylamine. Alternatively, using a different stationary phase, such as alumina, may be beneficial.
Presence of Isomeric Impurities: The synthesis of this compound may result in the formation of other isomers (e.g., 8-amino-6-nitroquinoline) that are difficult to separate.A combination of purification techniques may be necessary. For instance, an initial acid-base extraction can help separate basic compounds from neutral or acidic impurities, followed by chromatography or recrystallization.
Oiling Out During Recrystallization Supersaturation or Rapid Cooling: The solution may be too concentrated, or cooling may be occurring too quickly, preventing crystal lattice formation.Add a small amount of hot solvent to the oiled-out mixture to achieve a clear solution, then allow it to cool more slowly. Seeding with a pure crystal can also induce proper crystallization.
High Impurity Content: The presence of significant impurities can inhibit crystallization.Perform a preliminary purification step, such as a crude column chromatography or an acid-base extraction, to remove the bulk of the impurities before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis (e.g., 5-aminoquinoline or a dinitroquinoline precursor), other positional isomers formed during nitration, and byproducts from the reduction of a nitro group.

Q2: Which recrystallization solvents are recommended for this compound?

A2: While specific data is limited in readily available literature, ethanol, methanol, and mixtures of ethyl acetate and hexane are good starting points for screening. The choice of solvent will depend on the specific impurity profile of your crude material. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.

Q3: What is a good starting mobile phase for column chromatography of this compound on silica gel?

A3: A gradient of ethyl acetate in hexane or dichloromethane is a common starting point for the purification of polar, aromatic compounds. For instance, you could start with 10-20% ethyl acetate in hexane and gradually increase the polarity. It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

Q4: My compound is sticking to the silica gel column. What can I do?

A4: The basic amino group of this compound can interact strongly with the acidic silanol groups on the surface of the silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase. This will help to improve the elution of your compound.

Q5: Can I use acid-base extraction to purify this compound?

A5: Yes, acid-base extraction can be a very effective initial purification step. The basic amino group allows the compound to be protonated and extracted into an aqueous acidic solution (e.g., 1M HCl), leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the purified free base, which can be collected by filtration or extracted back into an organic solvent.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a test solvent (e.g., ethanol). Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. If crystals form, the solvent is a good candidate.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Develop a TLC method to determine a suitable mobile phase that gives the desired compound an Rf value of approximately 0.2-0.4 and separates it from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, loaded silica gel to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing it if a gradient is required.

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Purification TechniqueTypical Crude Purity (%)Expected Final Purity (%)Expected Yield (%)
Recrystallization 85 - 95> 9870 - 90
Column Chromatography 80 - 95> 9960 - 85
Acid-Base Extraction followed by Recrystallization 85 - 95> 9965 - 85

Note: These are estimated values and can vary depending on the initial purity of the crude material and the specific experimental conditions.

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in Organic Solvent crude->dissolve acid_extract Acid-Base Extraction dissolve->acid_extract Optional Pre-purification column_chrom Column Chromatography dissolve->column_chrom recrystallize Recrystallization acid_extract->recrystallize pure Pure this compound recrystallize->pure column_chrom->recrystallize Further Purification column_chrom->pure

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Attempt check_purity Check Purity (TLC, HPLC, NMR) start->check_purity is_pure Is Purity > 98%? check_purity->is_pure success Purification Successful is_pure->success Yes failure Identify Problem is_pure->failure No low_yield Low Yield failure->low_yield impurities Persistent Impurities failure->impurities oiling_out Oiling Out failure->oiling_out optimize_recryst Optimize Recrystallization low_yield->optimize_recryst optimize_chrom Optimize Chromatography low_yield->optimize_chrom impurities->optimize_chrom pre_purify Consider Pre-purification impurities->pre_purify oiling_out->optimize_recryst

Caption: Logical troubleshooting workflow for purification issues.

Technical Support Center: Synthesis of 5-Amino-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to resolving impurities encountered during the synthesis of 5-Amino-6-nitroquinoline. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to facilitate a smoother and more efficient synthetic process.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of this compound, primarily through the direct nitration of 5-aminoquinoline.

Problem Potential Cause(s) Recommended Solutions
Low Yield of this compound Incomplete Reaction: Insufficient nitrating agent, low reaction temperature, or short reaction time.- Gradually increase the equivalents of the nitrating agent (e.g., nitric acid in sulfuric acid).- Cautiously increase the reaction temperature while monitoring for the formation of side products.- Extend the reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Product Degradation: Overly harsh reaction conditions (e.g., excessive temperature or highly concentrated acids).- Maintain strict temperature control, often using an ice bath during the addition of reagents.- Avoid prolonged exposure to high temperatures.
Sub-optimal Work-up: Inefficient extraction or product loss during purification.- Ensure complete neutralization of the reaction mixture before extraction.- Use an appropriate organic solvent for thorough extraction.- Optimize purification techniques such as recrystallization or column chromatography.
Presence of Multiple Isomeric Impurities Lack of Regioselectivity: The nitration of 5-aminoquinoline can lead to the formation of other positional isomers, although the 6-nitro isomer is the major product due to the directing effect of the amino group.- Reaction Control: Carefully control the reaction temperature and the rate of addition of the nitrating agent, as regioselectivity can be temperature-dependent.- Purification: Employ high-resolution separation techniques. Fractional crystallization of the hydrohalide salts can be an effective method for separating closely related isomers.
Formation of Dark, Tarry By-products Polymerization/Degradation: The acidic and oxidative conditions of the nitration can lead to the formation of polymeric or tarry materials, especially if the reaction temperature is not well-controlled.- Maintain a low reaction temperature throughout the addition of the nitrating agent.- Ensure efficient stirring to prevent localized overheating.- Use high-purity starting materials to minimize side reactions.
Presence of Dinitro Compounds Over-nitration: The use of an excessive amount of nitrating agent or overly harsh reaction conditions can lead to the introduction of a second nitro group on the quinoline ring.- Use a stoichiometric or slight excess of the nitrating agent.- Maintain a low reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed.
Product is Difficult to Purify Co-precipitation of Isomers: Isomeric impurities may have similar solubility properties to the desired product, making separation by simple recrystallization challenging.- Convert the mixture of isomers to their hydrohalide (e.g., hydrochloride) salts. The different isomers may exhibit varying solubilities as their salts, facilitating separation by fractional crystallization.- Employ column chromatography with a suitable stationary and mobile phase for separation.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route to this compound and what are the expected impurities?

A1: The most common synthetic route is the direct nitration of 5-aminoquinoline. The primary impurities are expected to be:

  • Positional Isomers: While the amino group at the 5-position strongly directs nitration to the 6-position, small amounts of other isomers may be formed.

  • Unreacted Starting Material: Residual 5-aminoquinoline.

  • Dinitro Species: Formation of dinitro-5-aminoquinoline isomers if the reaction conditions are too harsh.

  • Degradation Products: Tarry by-products from polymerization or oxidation under strong acidic conditions.

Q2: How can I monitor the progress of the nitration reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, product, and any major by-products. The disappearance of the 5-aminoquinoline spot and the appearance of the this compound spot indicate the progression of the reaction. HPLC can also be used for more quantitative monitoring.

Q3: What is the best method for purifying the crude this compound?

A3: A multi-step purification approach is often necessary.

  • Initial Work-up: After quenching the reaction, neutralization and extraction will provide the crude product.

  • Fractional Crystallization of Hydrohalide Salts: This is a highly effective method for separating isomeric impurities. The crude mixture is dissolved in a suitable solvent and treated with an acid (e.g., HCl) to form the hydrohalide salts. These salts are then fractionally recrystallized.

  • Recrystallization: The purified free base can be obtained by neutralizing the hydrohalide salt and then recrystallizing from a suitable solvent (e.g., ethanol).

  • Column Chromatography: For very difficult separations, silica gel column chromatography can be employed.

Q4: Are there alternative synthetic routes that could provide higher purity?

A4: Yes, a longer but potentially cleaner route involves starting with a pre-nitrated precursor to build the quinoline ring. For example, a Skraup-Doebner-Von Miller reaction with an appropriately substituted nitroaniline could provide better regiochemical control and avoid the issue of isomeric impurities during the nitration step. However, this approach is more complex and may have a lower overall yield.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Nitration

Materials:

  • 5-Aminoquinoline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-aminoquinoline (1.0 eq) in concentrated sulfuric acid. Cool the flask in an ice-salt bath to -5 to 0 °C.

  • Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid while cooling in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of 5-aminoquinoline in sulfuric acid via the dropping funnel. Maintain the reaction temperature between -5 and 0 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. Monitor the progress of the reaction by TLC.

  • Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the resulting acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound via Fractional Crystallization of Hydrochloride Salts

Materials:

  • Crude this compound

  • Dimethylformamide (DMF)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

Procedure:

  • Dissolution: Dissolve the crude this compound in wet dimethylformamide (e.g., 99:1 DMF:water).

  • Salt Formation: Slowly add concentrated hydrochloric acid to the solution with stirring. The hydrochloride salts of the amino-nitroquinoline isomers will precipitate.

  • Heating and Cooling: Heat the slurry to dissolve the precipitate. Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. The hydrochloride salt of the desired this compound should crystallize preferentially.

  • Isolation: Collect the crystals by filtration, wash with cold ethyl acetate, and dry.

  • Conversion to Free Base: Dissolve the collected hydrochloride salt in water and neutralize with a saturated sodium bicarbonate solution. The purified this compound will precipitate.

  • Final Purification: Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

Visualizations

Logical Workflow for Troubleshooting Impurities

G start Crude Product Analysis (TLC/HPLC/NMR) low_yield Low Yield? start->low_yield isomers Isomeric Impurities? low_yield->isomers No optimize_reaction Optimize Reaction Conditions: - Temperature - Reaction Time - Reagent Stoichiometry low_yield->optimize_reaction Yes tar Tarry By-products? isomers->tar No fractional_crystallization Fractional Crystallization of Hydrohalide Salts isomers->fractional_crystallization Yes dinitro Dinitro Compounds? tar->dinitro No control_temp Improve Temperature Control & Stirring tar->control_temp Yes pure_product Pure this compound dinitro->pure_product No adjust_stoichiometry Adjust Nitrating Agent Stoichiometry dinitro->adjust_stoichiometry Yes optimize_reaction->start fractional_crystallization->pure_product control_temp->start adjust_stoichiometry->start

Caption: A logical workflow for troubleshooting common impurity issues in the synthesis of this compound.

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification start 5-Aminoquinoline nitration Direct Nitration (HNO3, H2SO4, 0 °C) start->nitration quench Quenching on Ice nitration->quench neutralize Neutralization & Extraction quench->neutralize crude Crude Product neutralize->crude salt_formation HCl Salt Formation crude->salt_formation fractional_crystallization Fractional Crystallization salt_formation->fractional_crystallization free_base Conversion to Free Base fractional_crystallization->free_base final_product Pure this compound free_base->final_product

Caption: A schematic of the experimental workflow for the synthesis and purification of this compound.

Technical Support Center: 5-Amino-6-nitroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 5-amino-6-nitroquinoline. The information is presented in a question-and-answer format to directly address common experimental failures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My nitration of 5-aminoquinoline resulted in a complex mixture of products with a low yield of the desired this compound. What is the likely cause and how can I improve the regioselectivity?

A1: Direct nitration of 5-aminoquinoline is challenging due to the competing directing effects of the amino group and the quinoline nitrogen, as well as the high reactivity of the starting material, which can lead to the formation of multiple isomers and degradation. The amino group is a strong activating group, but under the harsh acidic conditions of nitration, it is protonated to form an ammonium salt, which is a deactivating group. To achieve regioselective nitration at the 6-position, protection of the amino group is a highly recommended strategy.

Recommended Solution: N-Acetylation Prior to Nitration

Protecting the amino group as an acetamide (N-acetyl-5-aminoquinoline) moderates its activating effect and sterically hinders nitration at the 4-position, thereby favoring substitution at the 6-position.

Q2: I attempted the nitration of N-acetyl-5-aminoquinoline, but I am still getting a low yield of the desired product. What are the critical parameters to control in this reaction?

A2: Low yields in the nitration of N-acetyl-5-aminoquinoline can often be attributed to several factors, including reaction temperature, the concentration and ratio of nitrating agents, and reaction time.

ParameterPotential IssueRecommended Solution
Reaction Temperature Temperatures that are too high can lead to the formation of undesired side products and decomposition.Maintain a low temperature, typically between 0 and 5 °C, throughout the addition of the nitrating agent. Use an ice bath to carefully control any exothermic processes.
Nitrating Agent An incorrect ratio of nitric acid to sulfuric acid can result in either an incomplete reaction or over-nitration.A standard nitrating mixture consists of a carefully controlled ratio of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst and a dehydrating agent. A typical ratio to start with is 1:1 (v/v).
Reaction Time Insufficient reaction time can lead to an incomplete reaction, while excessively long reaction times may promote the formation of byproducts.Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, the reaction should be quenched to prevent further reactions.
Work-up Procedure Improper work-up can lead to product loss.Quench the reaction by pouring the mixture over crushed ice. This will precipitate the crude product, which can then be collected by filtration. Neutralize the acidic filtrate carefully with a base (e.g., sodium carbonate solution) to precipitate any dissolved product.

Q3: After nitration and hydrolysis, I am struggling to purify the final this compound product. What are the recommended purification techniques?

A3: The crude product after hydrolysis of the acetyl group may contain unreacted starting material, isomeric byproducts, and other impurities. A multi-step purification approach is often necessary.

Purification StepPurposeKey Considerations
Acid-Base Extraction To separate the basic this compound from non-basic impurities.Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1 M HCl). The desired product will move to the aqueous layer. The aqueous layer can then be basified to precipitate the purified product, which is then extracted back into an organic solvent.
Column Chromatography To separate the desired product from closely related isomers.Use silica gel as the stationary phase. The mobile phase will likely be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The optimal solvent system should be determined by TLC analysis.
Recrystallization To obtain a highly pure final product.Suitable solvents for recrystallization include ethanol, methanol, or a mixture of solvents. The choice of solvent will depend on the solubility of the product and impurities.

Experimental Protocols

Protocol 1: Synthesis of N-acetyl-5-aminoquinoline

  • Reaction Setup: In a round-bottom flask, dissolve 5-aminoquinoline in acetic anhydride.

  • Reaction: Gently heat the mixture to reflux for 1-2 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into cold water with stirring.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry to obtain crude N-acetyl-5-aminoquinoline.

  • Purification: Recrystallize the crude product from ethanol.

Protocol 2: Nitration of N-acetyl-5-aminoquinoline

  • Reaction Setup: In a three-necked flask equipped with a thermometer and a dropping funnel, dissolve N-acetyl-5-aminoquinoline in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the solution of N-acetyl-5-aminoquinoline, ensuring the temperature is maintained below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Collect the precipitate by filtration and wash with cold water until the washings are neutral.

Protocol 3: Hydrolysis of N-acetyl-5-amino-6-nitroquinoline

  • Reaction Setup: Suspend the crude N-acetyl-5-amino-6-nitroquinoline in a mixture of ethanol and concentrated hydrochloric acid.

  • Hydrolysis: Heat the mixture to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Isolation: Collect the solid by filtration, wash with water, and dry to yield crude this compound.

  • Purification: Purify the crude product using the methods described in Q3.

Visual Guides

SynthesisWorkflow cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection 5-Aminoquinoline 5-Aminoquinoline N-acetyl-5-aminoquinoline N-acetyl-5-aminoquinoline 5-Aminoquinoline->N-acetyl-5-aminoquinoline Acetic Anhydride N-acetyl-5-amino-6-nitroquinoline N-acetyl-5-amino-6-nitroquinoline N-acetyl-5-aminoquinoline->N-acetyl-5-amino-6-nitroquinoline HNO3 / H2SO4 This compound This compound N-acetyl-5-amino-6-nitroquinoline->this compound Acid Hydrolysis

Caption: Synthetic workflow for this compound.

TroubleshootingFlowchart start Low Yield or No Reaction check_temp Check Reaction Temperature start->check_temp check_reagents Verify Reagent Purity & Ratios check_temp->check_reagents Correct temp_ok Adjust Temperature (0-5 °C) check_temp->temp_ok Incorrect check_time Monitor Reaction Time (TLC) check_reagents->check_time Correct reagents_ok Use Fresh, Pure Reagents check_reagents->reagents_ok Incorrect time_ok Optimize Reaction Time check_time->time_ok Incorrect end Problem Solved check_time->end Correct

Caption: Troubleshooting logic for reaction failures.

Technical Support Center: Optimizing Reaction Conditions for 5-Amino-6-nitroquinoline Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the derivatization of 5-amino-6-nitroquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of derivatization reactions for the amino group on this compound?

The primary amino group on this compound is a versatile functional handle for various derivatization reactions. The most common transformations include:

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is widely used to attach a variety of substituents.

  • N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • N-Alkylation: Introduction of alkyl groups, though this can sometimes be challenging to perform selectively.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Diazotization: Conversion of the amino group to a diazonium salt, which can then be used in various subsequent reactions (e.g., Sandmeyer reaction).

Q2: Which solvents are recommended for the acylation of this compound?

The choice of solvent is critical and depends on the specific acylating agent and base used. Common choices include:

  • Aprotic Polar Solvents: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), and Acetonitrile are often good starting points as they are generally unreactive towards acylating agents.

  • Pyridine: Can act as both a solvent and a base.

  • Dimethylformamide (DMF): A highly polar solvent that can aid in the dissolution of starting materials, but may need to be thoroughly dried.

It is crucial to use anhydrous (dry) solvents to prevent the hydrolysis of the acylating agent.

Q3: What is the role of a base in the N-acylation of this compound?

A base is typically required to neutralize the acidic byproduct (e.g., HCl from an acyl chloride) generated during the reaction. The accumulation of acid can protonate the starting amine, rendering it unreactive. Common bases include:

  • Tertiary Amines: Triethylamine (TEA) and Diisopropylethylamine (DIPEA) are frequently used.

  • Pyridine: Can also serve as the base.

  • Inorganic Bases: In some cases, milder inorganic bases like potassium carbonate may be employed, particularly with less reactive acylating agents.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Poor Solubility of Starting Material Try a more polar aprotic solvent like DMF or gently heat the reaction mixture (if thermally stable).
Inactive Acylating Agent The acyl chloride or anhydride may have hydrolyzed. Use a fresh bottle or purify the reagent before use.
Insufficient Base Ensure at least one equivalent of base is used. For less nucleophilic amines, a stronger, non-nucleophilic base like DIPEA may be beneficial.
Low Reaction Temperature Some acylations require heating to proceed at a reasonable rate. Try increasing the temperature incrementally (e.g., to 40 °C or 60 °C).
Protonation of the Amine If the reaction is run without a base, the generated acid will protonate the starting material. Add a suitable base to the reaction mixture.

Problem 2: Formation of Multiple Products/Side Reactions

Potential Cause Troubleshooting Step
Di-acylation This is generally less common for aromatic amines but can occur with highly reactive acylating agents. Use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture at a lower temperature (e.g., 0 °C).
Reaction with the Nitro Group While generally stable, the nitro group can be reduced under certain conditions. Avoid harsh reducing agents if performing a one-pot reaction sequence.
Impure Starting Materials Ensure the purity of your this compound and acylating agent using techniques like NMR or LC-MS before starting the reaction.

Quantitative Data Summary

The following table summarizes the results of a hypothetical optimization study for the N-acylation of this compound with benzoyl chloride.

Entry Solvent Base Temperature (°C) Reaction Time (h) Yield (%)
1DCMTriethylamine25465
2THFTriethylamine25458
3DCMPyridine25472
4DCMTriethylamine0 -> 25475
5DMFDIPEA25288
6DMFDIPEA40291

Experimental Protocols

Detailed Methodology for N-Acylation of this compound (Entry 6)

  • Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolution: Add anhydrous Dimethylformamide (DMF) to dissolve the starting material completely.

  • Base Addition: Add Diisopropylethylamine (DIPEA) (1.2 eq) to the solution and stir for 5 minutes.

  • Acylating Agent Addition: Slowly add benzoyl chloride (1.1 eq) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 40 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous solvent add_base Add Base (e.g., DIPEA) start->add_base add_acyl Add Acylating Agent (e.g., Acyl Chloride) add_base->add_acyl monitor Monitor Reaction (TLC/LC-MS) add_acyl->monitor quench Quench Reaction (e.g., with water) monitor->quench extract Extract Product quench->extract purify Purify (Column Chromatography) extract->purify end end purify->end Characterize Product (NMR, MS)

Caption: Experimental workflow for the acylation of this compound.

reaction_pathway r1 This compound intermediate [Intermediate Complex] r1->intermediate Nucleophilic Attack r2 + Acyl Chloride product N-Acylated Product intermediate->product Elimination of Cl- byproduct + HCl neutralized_byproduct Base-HCl Salt byproduct->neutralized_byproduct base Base (e.g., DIPEA) base->neutralized_byproduct Neutralization

Caption: Generalized reaction pathway for N-acylation.

Technical Support Center: Electrochemical Reduction of 5-Amino-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the electrochemical reduction of 5-Amino-6-nitroquinoline.

Frequently Asked Questions (FAQs)

Q1: I am not observing the expected reduction peak for this compound in my cyclic voltammogram. What are the possible causes and solutions?

A1: Several factors could lead to the absence of a reduction peak. Here is a systematic troubleshooting approach:

  • Verify Electrode Connection and Condition: Ensure all electrodes (working, reference, and counter) are properly connected to the potentiostat. The working electrode surface must be clean and polished before each experiment to remove any adsorbed species from previous runs. A fouled electrode surface can inhibit electron transfer.

  • Check for Electrical Contact Issues: A common problem is a lack of proper electrical contact with the reference electrode, which can be due to a blocked frit or air bubbles. You can test this by using the reference electrode as a quasi-reference; if a signal is obtained, the issue lies with the frit or bubbles.

  • Confirm Analyte and Electrolyte Presence: Double-check that this compound and the supporting electrolyte are present in the electrochemical cell at the desired concentrations.

  • Expand the Potential Window: The reduction potential may be outside your initial scanning range. The presence of the electron-donating amino group on the quinoline ring can make the reduction of the nitro group more difficult, shifting the reduction potential to more negative values. Cautiously extend the potential window in the negative direction.

  • Solvent and Electrolyte Purity: Ensure the solvent and supporting electrolyte are of high purity and free from contaminants that might interfere with the measurement. The presence of oxygen can also interfere with reductions in the negative potential region; deoxygenate the solution by bubbling with an inert gas like nitrogen or argon for at least 10-15 minutes before the experiment.

Q2: The reduction peak in my voltammogram is broad and ill-defined. How can I improve the peak shape?

A2: A broad peak can indicate slow electron transfer kinetics or complex reaction mechanisms. Consider the following adjustments:

  • Optimize the Scan Rate: Vary the scan rate. A slower scan rate can sometimes result in better-defined peaks for irreversible or quasi-reversible processes.

  • Change the Electrode Material: The kinetics of the reduction can be highly dependent on the electrode material. Common choices for nitro group reduction include glassy carbon, carbon paste, and various metal electrodes (e.g., copper, platinum). If you are using one type, consider trying another.

  • Adjust the pH of the Supporting Electrolyte: The reduction of nitroaromatic compounds is often pH-dependent. The peak potential and sometimes the peak shape can change significantly with pH. Experiment with different pH values of your buffer solution to find the optimal condition for a well-defined peak.

Q3: I am observing multiple reduction peaks. What do they correspond to?

A3: The electrochemical reduction of nitroaromatic compounds is a multi-step process, which can give rise to multiple peaks. The typical reduction pathway involves:

  • An initial reduction of the nitro group (-NO₂) to a nitroso group (-NO).

  • A subsequent reduction of the nitroso group to a hydroxylamine group (-NHOH).

  • A final reduction of the hydroxylamine group to the desired amino group (-NH₂).

The appearance of multiple peaks can be due to these distinct reduction steps. Additionally, side reactions can occur, such as the condensation of the nitroso and hydroxylamine intermediates to form azoxy (-N=N(O)-) or azo (-N=N-) compounds, which can also be electroactive and produce their own reduction peaks.

Q4: My preparative electrolysis is resulting in a low yield of the desired 5,6-diaminoquinoline and a mixture of side products. How can I improve the selectivity and yield?

A4: Low yield and poor selectivity are common challenges in the electrosynthesis of amines from nitro compounds. Here are key parameters to optimize:

  • Control the Working Electrode Potential: This is the most critical parameter for selectivity. The potential should be set to a value where the reduction of the nitro group to the amine is favorable, but not so negative that it promotes side reactions or the reduction of other functional groups. Use cyclic voltammetry to determine the optimal reduction potential.

  • Optimize the pH: The pH of the electrolyte can influence the reaction pathway and the stability of intermediates. For the reduction to the amine, acidic conditions are often preferred as they favor the protonation steps involved in the reaction.

  • Choose the Right Electrode Material: The electrode material can significantly impact the product distribution. For example, some metals are known to favor the formation of hydroxylamines, while others are more effective for the complete reduction to the amine.

  • Ensure Efficient Mass Transport: In preparative electrolysis, efficient stirring is crucial to bring the reactant to the electrode surface and remove the products. Inadequate mass transport can lead to side reactions due to the accumulation of reactive intermediates near the electrode.

  • Use a Divided Cell: An H-type cell with a membrane separating the working and counter electrode compartments is highly recommended. This prevents the products of the anodic reaction from interfering with the cathodic reduction of your compound.

Quantitative Data Summary

The following table summarizes key quantitative data related to the electrochemical reduction of nitroquinolines. Note that specific values for this compound may vary, and the data for 5-nitroquinoline is provided as a close structural analog.

ParameterValueCompoundConditionsSource
Reduction Peak Potential (Ep) Ep (V) = -0.0702 * pH - 0.18265-NitroquinolineBritton-Robinson buffer, Carbon Film Electrode[1]
Reduction Mechanism Four-electron reduction to hydroxylamino group5-NitroquinolineAcidic, neutral, and alkaline media[1]
Effect of Amino Substituent Hinders the reduction process (negative shift in potential)5-substituted nitroimidazoleAprotic medium (DMF)[2]
Effect of Nitro Substituent Increases the redox potentialNaphthoquinone derivativesNot specified[3]

Experimental Protocols

Protocol 1: Cyclic Voltammetry of this compound

Objective: To determine the reduction potential of this compound.

Materials:

  • This compound

  • Supporting Electrolyte (e.g., 0.1 M Britton-Robinson buffer of desired pH)

  • Solvent (e.g., a mixture of water and a suitable organic solvent like methanol or DMF to ensure solubility)

  • Working Electrode (e.g., Glassy Carbon Electrode)

  • Reference Electrode (e.g., Ag/AgCl)

  • Counter Electrode (e.g., Platinum wire)

  • Potentiostat

  • Electrochemical cell

Procedure:

  • Prepare a stock solution of this compound in the chosen organic solvent.

  • Prepare the supporting electrolyte solution with the desired pH.

  • In the electrochemical cell, prepare the final solution by adding the appropriate amount of the stock solution to the supporting electrolyte to achieve the desired analyte concentration (e.g., 1 mM).

  • Deoxygenate the solution by bubbling with high-purity nitrogen or argon for 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.

  • Polish the working electrode to a mirror finish using alumina slurry, rinse thoroughly with deionized water and the solvent, and dry it.

  • Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the solution.

  • Connect the electrodes to the potentiostat.

  • Set the parameters for the cyclic voltammetry experiment:

    • Initial Potential: A potential where no reaction is expected (e.g., 0 V).

    • Vertex Potential 1 (Switching Potential): A potential sufficiently negative to observe the reduction of the nitro group (e.g., -1.2 V). This may need to be adjusted based on initial scans.

    • Vertex Potential 2: The initial potential (e.g., 0 V).

    • Scan Rate: Start with a typical scan rate (e.g., 100 mV/s) and vary as needed.

  • Run the cyclic voltammogram and record the data.

  • Analyze the voltammogram to identify the reduction peak potential(s).

Protocol 2: Controlled-Potential (Preparative) Electrolysis of this compound

Objective: To synthesize 5,6-diaminoquinoline by the electrochemical reduction of this compound.

Materials:

  • This compound

  • Supporting Electrolyte (e.g., aqueous H₂SO₄ or an appropriate buffer)

  • Working Electrode (high surface area, e.g., reticulated vitreous carbon, carbon felt, or a metal mesh)

  • Reference Electrode (e.g., Ag/AgCl)

  • Counter Electrode (e.g., Platinum mesh or carbon rod)

  • Potentiostat with coulometry capabilities

  • H-type divided electrochemical cell with a proton-exchange membrane (e.g., Nafion)

  • Magnetic stirrer and stir bar

Procedure:

  • Cell Assembly: Assemble the H-type cell, placing the working electrode and the reference electrode in one compartment (the catholyte) and the counter electrode in the other (the anolyte).[1] Ensure the membrane separates the two compartments.

  • Prepare Solutions:

    • Catholyte: Dissolve a known amount of this compound in the supporting electrolyte.

    • Anolyte: Fill the counter electrode compartment with the same supporting electrolyte as the catholyte.

  • Deoxygenation: Deoxygenate the catholyte by bubbling with nitrogen or argon for at least 30 minutes. Maintain an inert atmosphere throughout the electrolysis.

  • Set Electrolysis Parameters:

    • Applied Potential: Set the potential of the working electrode to a value determined from the cyclic voltammetry experiments (typically 100-200 mV more negative than the reduction peak potential to ensure a diffusion-controlled reaction).

    • Stirring: Begin stirring the catholyte to ensure efficient mass transport to the electrode surface.

  • Start Electrolysis: Begin the controlled-potential electrolysis. The current will start at a relatively high value and decay exponentially as the starting material is consumed.

  • Monitor Progress: Monitor the current over time. The electrolysis is considered complete when the current drops to a small, steady background level (typically <5% of the initial current). The total charge passed can be recorded by the potentiostat.

  • Work-up and Product Analysis:

    • Once the electrolysis is complete, stop the experiment and disassemble the cell.

    • The catholyte solution now contains the product, 5,6-diaminoquinoline.

    • The product can be isolated by neutralization of the acidic electrolyte followed by extraction with an appropriate organic solvent.

    • Analyze the product for purity and yield using techniques such as HPLC, NMR, and mass spectrometry.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Electrochemical Reduction of this compound issue Problem Encountered start->issue no_peak No Reduction Peak Observed issue->no_peak CV Issue broad_peak Broad/Ill-defined Peak issue->broad_peak CV Issue low_yield Low Yield / Side Products issue->low_yield Preparative Electrolysis Issue check_connections Check Electrode Connections & Condition no_peak->check_connections optimize_scan_rate Optimize Scan Rate broad_peak->optimize_scan_rate control_potential Fine-tune Applied Potential low_yield->control_potential check_contact Verify Reference Electrode Contact check_connections->check_contact expand_potential Expand Potential Window (more negative) check_contact->expand_potential deoxygenate Deoxygenate Solution (N2/Ar purge) expand_potential->deoxygenate end Problem Resolved deoxygenate->end change_electrode Change Working Electrode Material optimize_scan_rate->change_electrode adjust_ph Adjust pH of Supporting Electrolyte change_electrode->adjust_ph adjust_ph->end optimize_ph_yield Optimize pH for Selectivity control_potential->optimize_ph_yield mass_transport Ensure Efficient Stirring optimize_ph_yield->mass_transport divided_cell Use a Divided Electrolysis Cell mass_transport->divided_cell divided_cell->end

Caption: Troubleshooting workflow for the electrochemical reduction of this compound.

Reaction Pathway

ReactionPathway start This compound (-NO2) nitroso Nitroso Intermediate (-NO) start->nitroso +2e-, +2H+ hydroxylamine Hydroxylamine Intermediate (-NHOH) nitroso->hydroxylamine +2e-, +2H+ side_products Side Products (e.g., Azoxy, Azo compounds) nitroso->side_products Condensation with Hydroxylamine amine 5,6-Diaminoquinoline (-NH2) hydroxylamine->amine +2e-, +2H+ hydroxylamine->side_products

Caption: Electrochemical reduction pathway of this compound.

References

Technical Support Center: 5-Amino-6-nitroquinoline Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 5-Amino-6-nitroquinoline. The information is designed to address specific experimental challenges and provide a deeper understanding of the compound's stability.

Frequently Asked Questions (FAQs)

Q1: What are the most likely conditions that can cause the degradation of this compound?

A1: Based on the chemistry of the quinoline scaffold and its substituents, this compound is susceptible to degradation under several conditions:

  • Acidic and Alkaline pH: Strong acidic or basic conditions can lead to hydrolysis of the amino group or catalyze other reactions. Imidazoquinolines, a related class of compounds, have been shown to be unstable at low pH.[1]

  • Oxidative Stress: The presence of oxidizing agents, such as hydrogen peroxide, can lead to the formation of various degradation products, potentially affecting the amino and nitro groups, as well as the quinoline ring itself.[2]

  • Photolysis: Exposure to UV and visible light can induce photodegradation. Nitro-aromatic compounds are often photosensitive, which can lead to the reduction of the nitro group.[1][3]

  • Thermal Stress: Elevated temperatures can cause thermal decomposition of the molecule.[1]

Q2: What is a forced degradation study and why is it important for this compound?

A2: A forced degradation study, or stress testing, involves intentionally subjecting a compound to harsh conditions to accelerate its degradation.[1][2] This is a critical process in drug development for several reasons:

  • It helps to identify the potential degradation products that could form under various storage and handling conditions.

  • It is essential for establishing the intrinsic stability of the molecule.[1][2]

  • The data is used to develop and validate stability-indicating analytical methods, which can accurately measure the active pharmaceutical ingredient in the presence of its degradants.[1][2]

Q3: What are the plausible degradation pathways for this compound?

A3: While specific literature on the degradation of this compound is limited, plausible pathways can be inferred from related compounds. The primary degradation routes are likely to involve the reduction of the nitro group and potential modifications to the amino group and quinoline ring. Under hypoxic conditions, enzymatic reduction of a nitro group on a quinoline ring has been observed to proceed through nitroso and hydroxylamino intermediates to form the corresponding amino derivative.[4][5] Another potential degradation pathway involves the hydrolytic removal of the amino group.[6]

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Rapid and complete degradation of this compound. The stress conditions (e.g., acid/base concentration, temperature) are too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time.[2]
Inconsistent degradation rates between experiments. Variations in experimental parameters such as solvent composition, temperature, or light exposure.Strictly control all experimental parameters. Ensure consistent solvent systems, as they can influence degradation kinetics.[1] Analyze samples promptly after preparation or store them under controlled conditions to prevent further degradation.[2]
Formation of unexpected degradation products. The degradation pathway is more complex than anticipated, or there are secondary reactions occurring.Utilize techniques like LC-MS to identify the structures of the unknown products. This can provide insight into the degradation mechanism.
Poor peak shape or resolution in HPLC analysis. The analytical method is not optimized for separating the parent compound from its degradants. The HPLC column may be degraded.Optimize the mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration).[2] Use a stability-indicating HPLC method, and ensure the column is appropriate for the analysis.
Mass imbalance in the assay. Some degradation products may not be UV-active at the detection wavelength, may co-elute with other peaks, or may have precipitated out of solution.Use a photodiode array (PDA) detector to check for peak purity and to determine if a different wavelength is more appropriate for detecting all degradants.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study.

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period, collecting samples at various time points.[1]

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis.[1]

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, collecting samples at various time points.[1]

  • Thermal Degradation: Place a solid sample of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C). At various time points, withdraw samples, dissolve them in a suitable solvent, and analyze.[1]

  • Photodegradation: Expose a solution of the compound to a light source providing both UV and visible light. Keep a control sample in the dark. Withdraw samples from both solutions at various time points.[1]

3. Sample Analysis:

  • At each time point, withdraw a sample. For acid and base hydrolysis samples, neutralize them with an appropriate amount of base or acid, respectively.

  • Dilute the samples to the target concentration with the mobile phase.

  • Analyze all samples using a validated stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to identify degradation products.[1]

Protocol 2: Stability-Indicating HPLC Method

This is an example of an HPLC method that can be adapted.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-based gradient from a low to a high percentage of Mobile Phase B should be used to ensure the separation of polar and non-polar compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Use a PDA detector to monitor a range of wavelengths, with a primary wavelength selected based on the UV spectrum of this compound.

  • Injection Volume: 10 µL

Visualizations

G cluster_workflow Experimental Workflow: Forced Degradation Study prep Prepare Stock Solution of this compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress sample Sample at Time Intervals stress->sample neutralize Neutralize (if necessary) sample->neutralize analyze Analyze by Stability-Indicating HPLC-MS neutralize->analyze identify Identify Degradation Products & Pathways analyze->identify

Caption: General experimental workflow for a forced degradation study.

G cluster_pathway Plausible Degradation Pathways of this compound cluster_reduction Reductive Pathway cluster_hydrolysis Hydrolytic Pathway parent This compound nitroso 5-Amino-6-nitrosoquinoline parent->nitroso Reduction hydrolyzed 5-Hydroxy-6-nitroquinoline parent->hydrolyzed Hydrolysis hydroxylamino 5-Amino-6-hydroxylaminoquinoline nitroso->hydroxylamino Reduction amino 5,6-Diaminoquinoline hydroxylamino->amino Reduction

References

Technical Support Center: Stabilizing 5-Amino-6-nitroquinoline for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective long-term storage and stability testing of 5-Amino-6-nitroquinoline. The following information is curated to assist in designing and troubleshooting experiments to ensure the integrity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during long-term storage?

A1: The stability of this compound, a nitroaromatic compound, can be influenced by several environmental factors. These include:

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Humidity: Moisture can promote hydrolytic degradation.

  • Light: Exposure to UV or visible light can induce photolytic degradation, a common issue for nitroaromatic compounds.[1]

  • Oxidizing Agents: As a combustible solid, this compound should be stored away from strong oxidizing agents to prevent chemical reactions.

  • pH: In solution, the pH can significantly impact the stability of amino and nitro functional groups.

Q2: What are the recommended general storage conditions for this compound?

A2: For long-term storage, this compound powder should be stored in a cool, dry, and dark place. Specifically:

  • Temperature: Controlled room temperature or refrigeration (2-8 °C) is recommended. For extended periods, storage at -20 °C is advisable.[2][3]

  • Atmosphere: Storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

  • Container: Use a tightly sealed, light-resistant container to protect from moisture and light.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure (containing amino and nitro groups on a quinoline ring), potential degradation pathways may include:

  • Reduction of the nitro group: The nitro group can be reduced to nitroso, hydroxylamino, or amino groups, especially under hypoxic conditions or in the presence of reducing agents.[1][4]

  • Oxidation: The amino group and the quinoline ring system can be susceptible to oxidation.

  • Hydrolysis: The molecule may undergo hydrolysis under acidic or basic conditions.

  • Photodegradation: Nitroaromatic compounds are often photosensitive and can degrade upon exposure to light.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Discoloration of the solid compound (e.g., darkening) Exposure to light or air (oxidation).Store the compound in a light-resistant container and consider flushing with an inert gas like nitrogen or argon before sealing.
Inconsistent analytical results over time Degradation of the compound due to improper storage.Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light and moisture. Perform a stability study to determine the shelf-life under your storage conditions.
Appearance of new peaks in chromatographic analysis Formation of degradation products.Conduct a forced degradation study to intentionally generate degradation products and identify them. This will help in developing a stability-indicating analytical method.
Poor solubility after long-term storage Potential polymerization or formation of insoluble degradation products.Re-evaluate the solvent system. If solubility issues persist, it may indicate significant degradation.

Experimental Protocols

To assess the stability of this compound, a systematic stability testing program should be implemented based on the International Council for Harmonisation (ICH) guidelines.[5][6][7]

Protocol 1: Long-Term and Accelerated Stability Study of Solid this compound

Objective: To evaluate the stability of solid this compound under various temperature and humidity conditions over time.

Methodology:

  • Sample Preparation: Aliquot approximately 5-10 mg of this compound into several vials for each storage condition. Use amber glass vials to protect from light.

  • Storage Conditions: Place the vials in stability chambers set to the conditions outlined in the table below. These conditions are based on ICH Q1A(R2) guidelines.[6][8]

  • Testing Frequency: Withdraw one vial from each condition at the specified time points for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the purity of this compound and quantify any degradation products.

Data Presentation: ICH Recommended Storage Conditions for Stability Testing

Study TypeStorage ConditionMinimum Time PeriodTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12, 18, 24 months
or 30°C ± 2°C / 65% RH ± 5% RH12 months0, 3, 6, 9, 12, 18, 24 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

RH = Relative Humidity

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and establish the degradation pathways of this compound under various stress conditions.[1][9][10] This is crucial for developing a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[10][11]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Heat the solid compound at a high temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1]

  • Sample Collection: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for hydrolytic samples): Neutralize the acid and base-stressed samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using an appropriate analytical method such as HPLC-UV or LC-MS to separate and identify the parent compound and its degradation products.

Visualizations

Logical Workflow for a Stability Study

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stability Testing cluster_2 Phase 3: Data Analysis & Reporting A Develop Stability-Indicating Analytical Method (e.g., HPLC) B Perform Forced Degradation Study (Acid, Base, Oxidation, Light, Heat) A->B C Identify Degradation Products (LC-MS) B->C C->A Method Optimization D Initiate Long-Term and Accelerated Stability Studies C->D E Store Samples at ICH Recommended Conditions D->E F Analyze Samples at Specified Time Points E->F G Analyze Data for Trends and Degradation Rates F->G H Determine Shelf-Life and Optimal Storage Conditions G->H I Prepare Stability Report H->I

Caption: Workflow for conducting a comprehensive stability study.

Decision Tree for Troubleshooting Stability Issues

A Stability Issue Observed? (e.g., new peaks, discoloration) B YES A->B C NO A->C E Review Storage Conditions (Temp, Light, Humidity) B->E D Continue Routine Monitoring C->D F Are Conditions Optimal? E->F G YES F->G H NO F->H J Perform Forced Degradation Study to Identify Degradants G->J I Adjust Storage to Recommended Conditions H->I K Re-evaluate Formulation or Packaging if Necessary J->K

Caption: Decision tree for addressing stability problems.

References

overcoming solubility issues with 5-Amino-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 5-amino-6-nitroquinoline.

Troubleshooting Guide

Issue: Precipitate Formation When Diluting Organic Stock in Aqueous Buffer

Problem: A common issue is the precipitation of this compound when a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous buffer for experimental assays.[1] This "crashing out" occurs because the compound's solubility limit is exceeded as the solvent polarity dramatically increases.[2]

Solutions:

  • Optimize Dilution Method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can prevent localized supersaturation.

  • Reduce Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Attempt the experiment with a lower final concentration.[1]

  • Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically ≤0.5%, to minimize its effect on the biological system and reduce the risk of precipitation.[2]

  • Use Pre-warmed Media: Adding the compound to a pre-warmed aqueous buffer (e.g., 37°C) can sometimes improve solubility.[1]

  • Employ a Co-solvent: Incorporate a water-miscible organic solvent in your final aqueous solution to increase the solubility of your compound.[3]

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a moderately polar molecule due to the presence of a nitro group and an amino group on the quinoline ring.[4] It is expected to have low solubility in water and non-polar solvents, but good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as polar protic solvents like ethanol and methanol.[5] The quinoline core itself is hydrophobic, which contributes to its limited aqueous solubility.[3][6]

Q2: How can I quantitatively assess the solubility of this compound?

A2: You can determine the thermodynamic or kinetic solubility of the compound.

  • Thermodynamic Solubility: This is the equilibrium solubility of the compound in a specific solvent. A common method is the shake-flask method, where an excess of the compound is agitated in the solvent for a set period (e.g., 24-72 hours) to reach equilibrium. The supernatant is then filtered and the concentration of the dissolved compound is measured, typically by HPLC-UV.

  • Kinetic Solubility: This measures the concentration at which a compound precipitates out of a solution when a concentrated stock (usually in DMSO) is added to an aqueous buffer. This is often a high-throughput screening method.[5]

Q3: How does pH affect the solubility of this compound?

A3: As an aminoquinoline, this compound is a weak base.[6] Therefore, its solubility is pH-dependent.[7] In acidic conditions (lower pH), the amino group can become protonated, forming a more soluble salt.[6] Conversely, in neutral or basic conditions, the compound will be in its less soluble free base form. A pH-solubility profile should be determined to find the optimal pH for your experiments.[6]

Q4: What are co-solvents and how can they be used to dissolve this compound?

A4: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, which can enhance the solubility of hydrophobic compounds.[8][9] Common co-solvents include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).[10] When preparing a working solution, you can create a mixture of the co-solvent and your aqueous buffer before adding the this compound stock solution.[11]

Q5: Is salt formation a viable strategy to improve the solubility of this compound?

A5: Yes, for ionizable compounds like this compound, salt formation is a highly effective method to increase aqueous solubility.[6] By reacting the basic amino group with an acid, a more soluble salt can be formed.[6] The choice of the acid (counter-ion) is crucial as it can significantly impact the solubility and stability of the resulting salt.[6]

Q6: Can cyclodextrins be used to enhance the solubility of this compound?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[12][13] They can encapsulate hydrophobic molecules, like this compound, forming an inclusion complex that has improved aqueous solubility.[12][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[2] Previous studies have shown that cyclodextrin complexation can be effective for nitroaromatic compounds.[12]

Data Presentation

Table 1: Predicted and Reported Solubility of this compound and Related Compounds

CompoundSolvent/ConditionSolubilityData Type
This compound Waterlog10WS = -3.33Calculated[15]
5-Nitroquinoline Water (pH 7.4)16.3 µg/mLExperimental[16]
5-Nitroquinoline Organic Solvents (Ethanol, Methanol, DMSO)SolubleQualitative[4]
6-Methoxy-8-nitroquinoline Organic Solvents (Ethanol, DMSO)More soluble than in waterQualitative[17]
Aminoquinoline Derivatives Acidic Aqueous SolutionMore soluble than in neutral/basic solutionGeneral Observation[6]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Accurately weigh a small amount of this compound powder.

  • Add a sufficient volume of a suitable organic solvent (e.g., DMSO, ethanol) to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution.

  • If necessary, use gentle heating (e.g., 37°C water bath) or sonication to aid dissolution.[11]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[11]

Protocol 2: Cyclodextrin Complexation for Improved Aqueous Solubility
  • Prepare Cyclodextrin Solution: Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer at a specific concentration (e.g., 1-10% w/v).

  • Add Compound: Add an excess amount of this compound powder to the HP-β-CD solution.

  • Equilibration: Shake or stir the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to allow for the formation of the inclusion complex.[2]

  • Separation: Centrifuge the suspension at high speed to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method like HPLC-UV. This concentration represents the enhanced solubility.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubilization Solubilization Strategy cluster_assay Aqueous Assay Preparation weigh Weigh Compound add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve direct_dilution Direct Dilution dissolve->direct_dilution cosolvent Co-solvent Addition dissolve->cosolvent ph_adjustment pH Adjustment dissolve->ph_adjustment cyclodextrin Cyclodextrin Complexation dissolve->cyclodextrin add_stock Add Stock to Buffer direct_dilution->add_stock cosolvent->add_stock ph_adjustment->add_stock cyclodextrin->add_stock prepare_buffer Prepare Aqueous Buffer prepare_buffer->add_stock check_solubility Check for Precipitation add_stock->check_solubility perform_assay Perform Experiment check_solubility->perform_assay Clear Solution cluster_solubilization cluster_solubilization check_solubility->cluster_solubilization Precipitation Occurs

Caption: Experimental workflow for preparing this compound solutions.

hypothetical_pathway cluster_cell Cellular Environment receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt Activates mtorc1 mTORC1 akt->mtorc1 Activates proliferation Cell Proliferation & Survival mtorc1->proliferation compound This compound (Hypothetical Inhibitor) compound->pi3k Inhibits

Caption: Hypothetical signaling pathway showing potential inhibition by a quinoline derivative.

References

Technical Support Center: 5-Amino-6-nitroquinoline HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 5-Amino-6-nitroquinoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve the resolution of their chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when running HPLC for this compound?

A1: The most common issues include poor resolution between the main peak and impurities, peak tailing, peak fronting, and inconsistent retention times. These problems can often be attributed to suboptimal mobile phase composition, an inappropriate stationary phase, or issues with sample preparation.

Q2: What type of HPLC column is best suited for this compound analysis?

A2: A C18 column is a good starting point for reversed-phase HPLC analysis of this compound and its derivatives.[1] However, for challenging separations involving closely related impurities or isomers, a phenyl-hexyl column may provide alternative selectivity due to π-π interactions with the aromatic quinoline structure.[2]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical parameter for ionizable compounds like this compound. The amino group on the quinoline ring is basic. Controlling the pH can suppress or enhance ionization, which directly impacts retention and peak shape. For basic compounds, using a mobile phase with a slightly acidic pH (e.g., 3-5) can help to protonate the amine, leading to more consistent interactions with the stationary phase and sharper peaks. The addition of modifiers like formic acid or trifluoroacetic acid (TFA) at low concentrations (e.g., 0.1%) is often used to improve peak shape.[3]

Q4: Can I use gradient elution for my analysis?

A4: Yes, gradient elution is highly recommended, especially when analyzing this compound in the presence of impurities or in complex matrices. A gradient program, which involves changing the mobile phase composition over time, can help to resolve compounds with a wide range of polarities and improve peak shape for later-eluting components.[3][4]

Troubleshooting Guides

Issue 1: Poor Resolution and Overlapping Peaks

Poor resolution between this compound and other components is a frequent challenge. Here’s a step-by-step guide to improving separation.

Poor_Resolution_Workflow start Start: Poor Resolution adjust_mobile_phase Adjust Mobile Phase Strength (e.g., decrease organic solvent %) start->adjust_mobile_phase optimize_gradient Optimize Gradient Slope (make it shallower) adjust_mobile_phase->optimize_gradient If still poor end Resolution Improved adjust_mobile_phase->end If improved change_organic Change Organic Modifier (e.g., Methanol to Acetonitrile) optimize_gradient->change_organic If still poor optimize_gradient->end If improved adjust_ph Adjust Mobile Phase pH change_organic->adjust_ph If still poor change_organic->end If improved change_column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) adjust_ph->change_column If still poor adjust_ph->end If improved change_column->end

Caption: A logical workflow for troubleshooting poor HPLC resolution.

Protocol 1: Mobile Phase Optimization

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10-90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Detection: UV at 254 nm

  • Adjusting Mobile Phase Strength: To increase retention and potentially improve separation, decrease the initial percentage of the organic modifier (Mobile Phase B).

  • Optimizing the Gradient: If peaks are still co-eluting, make the gradient shallower around the elution time of the target analyte. For example, if the peaks of interest elute between 10 and 12 minutes, modify the gradient to have a slower increase in the organic phase during this window.

Table 1: Example Gradient Programs for Resolution Enhancement

ParameterInitial GradientOptimized Gradient 1 (Shallower)Optimized Gradient 2 (Segmented)
Time (min)% Mobile Phase B% Mobile Phase B% Mobile Phase B
0.010510
5.010510
15.0905040 (at 10 min)
20.0905090
25.010510
Issue 2: Peak Tailing

Peak tailing for this compound is often caused by secondary interactions between the basic amino group and active silanol groups on the silica-based stationary phase.

Peak_Tailing_Workflow start Start: Peak Tailing lower_ph Lower Mobile Phase pH (e.g., add 0.1% TFA or Formic Acid) start->lower_ph add_modifier Use a Mobile Phase Additive (e.g., Triethylamine) lower_ph->add_modifier If tailing persists end Symmetrical Peak lower_ph->end If improved check_column Check Column Health (possible degradation) add_modifier->check_column If tailing persists add_modifier->end If improved new_column Use a Newer Generation Column (end-capped, low silanol activity) check_column->new_column If column is old check_column->end If column is fine new_column->end

Caption: A systematic approach to diagnosing and fixing peak tailing.

Protocol 2: Adjusting Mobile Phase to Reduce Tailing

  • Lowering pH: The addition of an acid like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the mobile phase will protonate the amino group of this compound.[3] This positive charge can also lead to repulsion from any protonated silanol groups, reducing secondary interactions.

  • Using a Competing Base: If lowering the pH is not sufficient, a small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, masking them from the analyte.

Table 2: Mobile Phase Additives to Combat Peak Tailing

AdditiveConcentrationMechanism of Action
Formic Acid0.1% (v/v)Protonates the analyte, reduces silanol interactions.
Trifluoroacetic Acid (TFA)0.05-0.1% (v/v)Stronger ion-pairing agent, effectively masks silanols.
Triethylamine (TEA)0.1% (v/v)Acts as a competing base, blocking active silanol sites.

Sample Preparation

Proper sample preparation is crucial for reliable and reproducible HPLC results.

Protocol 3: General Sample Preparation

  • Standard Preparation: Accurately weigh a known amount of this compound standard. Dissolve it in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to create a stock solution. Further dilute the stock solution with the initial mobile phase to the desired working concentrations.

  • Sample Preparation (from a reaction mixture):

    • Quench the reaction if necessary.

    • Dilute a small aliquot of the reaction mixture with the initial mobile phase.

    • Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[3]

Protocol 4: Solid-Phase Extraction (SPE) for Complex Matrices

For samples in complex matrices like biological fluids, an SPE cleanup step is recommended to remove interferences and concentrate the analyte.[5]

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove hydrophilic impurities.

  • Elution: Elute the this compound with a small volume of a strong solvent (e.g., 1 mL of methanol or acetonitrile).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

This technical support center provides a foundation for troubleshooting and improving the HPLC analysis of this compound. For further assistance, please consult the cited literature and consider the specific requirements of your analytical method.

References

minimizing side reactions in 5-Amino-6-nitroquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Amino-6-nitroquinoline. Our aim is to facilitate a smooth experimental process by addressing potential challenges and minimizing side reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common multi-step synthetic route involving the nitration of 5-acetamidoquinoline.

Problem 1: Low Yield of 5-Acetamido-6-nitroquinoline after Nitration

Potential CauseRecommended Solutions
Incomplete Nitration - Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Temperature: Maintain the recommended low temperature during the addition of the nitrating agent to prevent unwanted side reactions, but ensure the temperature is adequate for the reaction to proceed. A slight, controlled increase in temperature after the initial addition may be necessary. - Nitrating Agent: Use a freshly prepared and appropriately concentrated nitrating mixture (e.g., nitric acid in sulfuric acid).
Product Degradation - Overheating: Strictly control the temperature during the nitration step. The reaction is highly exothermic. Use an ice-salt bath for efficient cooling. - Excess Nitrating Agent: Use the stoichiometric amount or a slight excess of the nitrating agent. A large excess can lead to over-nitration and degradation.
Loss during Work-up - Precipitation: Ensure complete precipitation of the product by carefully neutralizing the acidic reaction mixture with a suitable base (e.g., sodium carbonate solution) while keeping the temperature low. - Extraction: If the product is extracted, use an appropriate solvent and perform multiple extractions to ensure complete recovery.

Problem 2: Formation of Multiple Isomers during Nitration

The nitration of 5-acetamidoquinoline can potentially yield other isomers, such as 5-acetamido-8-nitroquinoline, due to the directing effects of the acetamido group and the quinoline ring system.

Potential CauseRecommended Solutions
Suboptimal Reaction Conditions - Temperature Control: Precise temperature control is crucial for regioselectivity. Lower temperatures generally favor the formation of the thermodynamically more stable product. - Rate of Addition: Add the nitrating agent dropwise and slowly to the solution of 5-acetamidoquinoline to maintain a low localized concentration of the nitrating species.
Nature of the Nitrating Agent - Milder Nitrating Agents: Consider exploring milder nitrating agents, although this may require significant process optimization.
Purification Challenges - Recrystallization: Carefully select the solvent for recrystallization to selectively crystallize the desired 6-nitro isomer. A mixture of solvents might be necessary. - Column Chromatography: If recrystallization is ineffective, employ column chromatography on silica gel with an appropriate eluent system to separate the isomers. Monitor the fractions closely by TLC.

Problem 3: Incomplete Hydrolysis of 5-Acetamido-6-nitroquinoline

Potential CauseRecommended Solutions
Insufficient Acid/Base Concentration - Ensure the concentration of the acid (e.g., HCl) or base (e.g., NaOH) used for hydrolysis is sufficient to drive the reaction to completion.
Inadequate Reaction Time or Temperature - Increase the reaction time or temperature as needed. Monitor the reaction progress by TLC until the starting material is no longer detectable.
Precipitation of Starting Material - Ensure that the 5-acetamido-6-nitroquinoline is fully dissolved in the reaction medium. If solubility is an issue, consider using a co-solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective route involves a three-step process:

  • Acetylation: Protection of the amino group of 5-aminoquinoline as an acetamide to form 5-acetamidoquinoline. This is done to control the regioselectivity of the subsequent nitration step.

  • Nitration: Introduction of a nitro group at the 6-position of 5-acetamidoquinoline using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.

  • Hydrolysis: Deprotection of the acetamido group under acidic or basic conditions to yield the final product, this compound.

Q2: Why is the amino group of 5-aminoquinoline protected before nitration?

The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In the case of 5-aminoquinoline, this would likely lead to a mixture of products with nitration occurring at various positions. By converting the amino group to an acetamido group, its activating effect is attenuated, and the steric bulk of the acetyl group helps to direct the incoming nitro group to the less hindered 6-position, thereby improving the yield of the desired isomer.

Q3: What are the expected major side products in the nitration of 5-acetamidoquinoline?

The most likely side product is the isomeric 5-acetamido-8-nitroquinoline. The formation of dinitro products is also possible if the reaction conditions are too harsh (e.g., high temperature or excess nitrating agent).

Q4: How can I purify the final this compound product?

Purification can typically be achieved through recrystallization from a suitable solvent or solvent mixture. If isomeric impurities are present and difficult to remove by recrystallization, column chromatography on silica gel is a recommended alternative.

Experimental Protocols

Protocol 1: Synthesis of 5-Acetamidoquinoline

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-aminoquinoline (1 equivalent) in acetic anhydride (2-3 equivalents).

  • Reaction: Gently heat the mixture to reflux for 1-2 hours.

  • Work-up: Cool the reaction mixture to room temperature and then pour it into ice-cold water with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and then dry it in a vacuum oven.

Protocol 2: Synthesis of 5-Acetamido-6-nitroquinoline

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 5-acetamidoquinoline (1 equivalent) in concentrated sulfuric acid at 0-5 °C.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the solution while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, stir the mixture at the same temperature for an additional 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralization and Isolation: Neutralize the resulting solution with a saturated solution of sodium carbonate until a precipitate forms. Collect the solid by vacuum filtration, wash with cold water, and dry.

Protocol 3: Synthesis of this compound (Hydrolysis)

  • Reaction Setup: In a round-bottom flask, suspend 5-acetamido-6-nitroquinoline (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture and neutralize it with a solution of sodium hydroxide or ammonia.

  • Isolation and Purification: Collect the precipitated this compound by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Data Presentation

Table 1: Summary of Typical Yields and Potential Impurities

StepProductTypical Yield (%)Potential Major Impurities
1. Acetylation5-Acetamidoquinoline90-95Unreacted 5-aminoquinoline
2. Nitration5-Acetamido-6-nitroquinoline60-705-Acetamido-8-nitroquinoline
3. HydrolysisThis compound85-95Unreacted 5-acetamido-6-nitroquinoline

Note: Yields are indicative and can vary based on reaction scale and optimization.

Visualizations

experimental_workflow cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration cluster_hydrolysis Step 3: Hydrolysis start 5-Aminoquinoline proc1 Acetic Anhydride, Reflux start->proc1 prod1 5-Acetamidoquinoline proc1->prod1 proc2 Conc. HNO3 / Conc. H2SO4, <10°C prod1->proc2 prod2 5-Acetamido-6-nitroquinoline proc2->prod2 proc3 Acid or Base, Reflux prod2->proc3 final_prod This compound proc3->final_prod

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Yield or Impurities in Nitration Step cause1 Incomplete Reaction start->cause1 cause2 Isomer Formation (e.g., 8-nitro) start->cause2 cause3 Product Degradation start->cause3 sol1a Increase Reaction Time cause1->sol1a sol1b Optimize Temperature cause1->sol1b sol2a Strict Temperature Control (<10°C) cause2->sol2a sol2b Slow Addition of Nitrating Agent cause2->sol2b sol2c Purify via Recrystallization or Chromatography cause2->sol2c sol3a Ensure Efficient Cooling cause3->sol3a sol3b Use Stoichiometric Nitrating Agent cause3->sol3b

Caption: Troubleshooting logic for the nitration step.

Technical Support Center: Scaling Up 5-Amino-6-nitroquinoline Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 5-Amino-6-nitroquinoline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for successful production.

Frequently Asked Questions (FAQs)

Q1: What is the most plausible synthetic route for scaling up this compound production?

A1: Based on established principles of quinoline chemistry, a highly plausible and scalable synthetic route involves a two-step process:

  • Nitration of 5-chloroquinoline: This initial step introduces the nitro group at the 6-position. Direct nitration of quinoline typically yields a mixture of 5- and 8-isomers, which can be challenging to separate on a large scale. Starting with a pre-functionalized quinoline, such as 5-chloroquinoline, can offer better regioselectivity.

  • Nucleophilic Aromatic Substitution (SNAr): The resulting 5-chloro-6-nitroquinoline is then subjected to amination. The strong electron-withdrawing nitro group at the 6-position activates the C5 position for nucleophilic attack by an ammonia source, replacing the chlorine atom to yield this compound.

Q2: Are there alternative synthetic strategies to consider?

A2: While the route described above is promising for scalability, other strategies could be explored, each with its own set of potential challenges:

  • Nitration of 5-aminoquinoline: While seemingly direct, this reaction can be complex. The amino group is activating and ortho-, para-directing, but under the harsh acidic conditions of nitration, it will exist as the deactivating ammonium salt. This can lead to a mixture of isomers and potential side reactions, complicating purification at scale.

  • Direct amination of 6-nitroquinoline: This would involve a nucleophilic substitution of a hydrogen atom, which typically requires harsh conditions and can result in low yields and multiple byproducts.

Q3: What are the key safety considerations when working with this compound and its intermediates?

A3: Safety is paramount during the synthesis and handling of this compound. Key hazards include:

  • Toxicity: The compound and its intermediates may be harmful if swallowed, in contact with skin, or inhaled.[1]

  • Irritation: It can cause skin and serious eye irritation, as well as respiratory irritation.[1]

  • Carcinogenicity: 6-Nitroquinoline is suspected of causing cancer.[1]

Mandatory Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • Lab coat

  • Use of a fume hood is essential to avoid inhalation of dust and vapors.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of this compound synthesis via the proposed route of nitration of 5-chloroquinoline followed by amination.

Problem Potential Cause Troubleshooting Steps
Low yield of 5-chloro-6-nitroquinoline (Nitration Step) Incomplete reaction.- Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Gradually increase reaction time or temperature, but be cautious of increased byproduct formation.
Formation of multiple isomers.- Optimize nitrating agent (e.g., mixed acid ratio, fuming nitric/sulfuric acid).- Precisely control the reaction temperature, as lower temperatures often favor the formation of the thermodynamically more stable isomer.
Product loss during work-up.- Ensure complete precipitation of the product by adjusting the pH carefully.- Use an appropriate solvent for extraction to maximize recovery.
Low yield of this compound (Amination Step) Inefficient nucleophilic attack.- Select a suitable ammonia source (e.g., aqueous ammonia, ammonia in a sealed reactor).- Optimize the reaction temperature and pressure to drive the reaction to completion. A sealed "bomb" reactor may be necessary for reactions with gaseous ammonia at elevated temperatures.
Side reactions.- The presence of water can lead to the formation of 5-hydroxy-6-nitroquinoline. Ensure anhydrous conditions if this is a concern.- The nitro group can be reduced under certain conditions. Choose a selective amination process that does not affect the nitro group.
Product Purity Issues (Both Steps) Presence of starting materials.- Ensure the reaction goes to completion by monitoring with TLC/HPLC.- Optimize purification methods (recrystallization solvent system, chromatography conditions).
Formation of tar-like byproducts.- This is common in quinoline synthesis, especially under harsh acidic or high-temperature conditions.- Ensure uniform heating and efficient stirring to avoid localized overheating.- Consider the use of a moderating agent like ferrous sulfate in Skraup-type syntheses if applicable to the chosen route.
Difficulty in Product Isolation/Purification Oiling out during recrystallization.- Ensure the correct solvent or solvent mixture is used.- Allow the solution to cool slowly to promote crystal formation.- Scratch the inside of the flask with a glass rod to induce crystallization.
Co-elution of impurities during chromatography.- Optimize the mobile phase composition for better separation.- Consider using a different stationary phase (e.g., reversed-phase chromatography).

Experimental Protocols

Hypothetical Protocol for the Synthesis of 5-Chloro-6-nitroquinoline (Nitration)

This protocol is based on general principles of quinoline nitration and should be optimized for specific laboratory and scale-up conditions.

  • Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, cool a mixture of concentrated sulfuric acid (5 volumes) and fuming sulfuric acid (2 volumes) to 0-5 °C.

  • Addition of Starting Material: Slowly add 5-chloroquinoline (1 equivalent) to the cooled acid mixture while maintaining the internal temperature below 10 °C.

  • Nitration: Add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 volumes) dropwise to the reaction mixture over 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 5-10 °C for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the solution.

  • Isolation: Filter the solid precipitate and wash thoroughly with cold water until the washings are neutral.

  • Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Hypothetical Protocol for the Synthesis of this compound (Amination)

This protocol is based on the principles of nucleophilic aromatic substitution on activated halo-nitroaromatics and requires careful optimization and safety assessment, especially at scale.

  • Reaction Setup: In a high-pressure stainless-steel autoclave, charge 5-chloro-6-nitroquinoline (1 equivalent) and a suitable solvent (e.g., ethanol or N-methyl-2-pyrrolidone).

  • Addition of Ammonia: Cool the reactor and add aqueous ammonia (e.g., 28-30%, 10-20 equivalents) or introduce anhydrous ammonia gas.

  • Reaction: Seal the reactor and heat to 120-150 °C. The internal pressure will increase. Maintain the temperature and stir for 6-12 hours.

  • Reaction Monitoring: After cooling to room temperature and safely venting any excess pressure, take a sample to monitor the reaction progress by TLC or HPLC.

  • Work-up: If the reaction is complete, vent the reactor and transfer the contents. If a solvent was used, it can be removed under reduced pressure.

  • Isolation: The product may precipitate upon cooling or after partial solvent removal. Filter the solid and wash with water and a small amount of cold ethanol.

  • Purification: Dry the crude this compound. Recrystallization from a suitable solvent (e.g., ethanol, dimethylformamide/water) can be performed to achieve higher purity.

Visualizing the Workflow and Logic

To aid in understanding the production and troubleshooting processes, the following diagrams have been generated.

G cluster_synthesis Synthetic Workflow start 5-Chloroquinoline nitration Nitration (H2SO4/HNO3) start->nitration intermediate 5-Chloro-6-nitroquinoline nitration->intermediate amination Amination (Ammonia Source) intermediate->amination product This compound amination->product purification Purification product->purification final_product Pure this compound purification->final_product

Caption: Proposed synthetic workflow for this compound.

G cluster_troubleshooting Troubleshooting Logic cluster_nitration Nitration Step cluster_amination Amination Step cluster_solutions Potential Solutions issue Low Yield or Purity incomplete_nitration Incomplete Reaction? issue->incomplete_nitration isomers Isomer Formation? issue->isomers workup_loss_nitration Work-up Loss? issue->workup_loss_nitration incomplete_amination Inefficient Amination? issue->incomplete_amination side_reactions Side Reactions? issue->side_reactions workup_loss_amination Work-up Loss? issue->workup_loss_amination optimize_time_temp Optimize Time/Temp incomplete_nitration->optimize_time_temp purification_method Refine Purification incomplete_nitration->purification_method optimize_reagents Optimize Reagents isomers->optimize_reagents isomers->purification_method improve_workup Improve Work-up workup_loss_nitration->improve_workup change_conditions Change Conditions (Pressure, etc.) incomplete_amination->change_conditions incomplete_amination->purification_method side_reactions->optimize_reagents side_reactions->purification_method workup_loss_amination->improve_workup

Caption: Troubleshooting decision tree for this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 5-Amino-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of substituted quinolines is a cornerstone of creating novel therapeutics. 5-Amino-6-nitroquinoline, a key intermediate, presents a unique synthetic challenge. This guide provides a comparative analysis of plausible synthetic methodologies, offering detailed experimental protocols and quantitative data to inform your research and development efforts.

Comparison of Synthetic Methodologies

Two primary hypothetical routes for the synthesis of this compound are proposed, based on fundamental organic chemistry principles and analogous reactions found in the literature. Additionally, a well-documented, high-yield synthesis of the isomeric 5-nitro-8-aminoquinoline is presented as a modern alternative for accessing a structurally related building block.

ParameterMethod 1: Direct Nitration of 5-AminoquinolineMethod 2: Reduction of 5,6-Dinitroquinoline (Hypothetical)Alternative Method: Directed C-H Nitration of 8-Aminoquinoline Amide (for Isomer Synthesis)
Starting Material 5-Aminoquinoline5,6-DinitroquinolineN-(quinolin-8-yl)pivalamide
Key Transformations Electrophilic Aromatic Substitution (Nitration)Selective Reduction of a Nitro GroupChelation-Directed C-H Nitration, Hydrolysis
Reported/Expected Yield Variable, dependent on regioselectivityDependent on selective reduction efficiencyHigh (Nitration: ~74%, Hydrolysis: ~93%)[1]
Purity/Selectivity Potential for isomeric byproducts (e.g., 8-nitro)Potential for over-reduction or other isomersHigh regioselectivity for the C5 position[2][3]
Reaction Time Likely a few hoursVariable, likely several hoursNitration: ~12 hours, Hydrolysis: ~2 hours
Reaction Conditions Strong acids (H₂SO₄, HNO₃), low temperatureReducing agent (e.g., Na₂S, NaHS), controlled stoichiometryVisible light, photocatalyst, room temperature
Advantages Potentially a single-step synthesisUtilizes a potentially accessible dinitro precursorHigh yield, high regioselectivity, mild conditions[1]
Disadvantages Lack of documented regioselectivity and yieldSelective reduction can be challenging; starting material not readily availableProduces the 8-amino isomer, not the target 5-amino

Experimental Protocols

Method 1: Direct Nitration of 5-Aminoquinoline (Hypothetical Protocol)

This protocol is based on standard nitration procedures for quinoline derivatives. The regioselectivity of this reaction is crucial and may require optimization to favor the desired 6-nitro isomer over the 8-nitro byproduct.

Step 1: Nitration

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-aminoquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C in an ice bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the 6-nitro and 8-nitro isomers.

Method 2: Selective Reduction of 5,6-Dinitroquinoline (Hypothetical Protocol)

This proposed method relies on the selective reduction of one nitro group in the presence of another, which can be a significant challenge. The choice of reducing agent and careful control of reaction conditions are paramount.

Step 1: Selective Reduction

  • Dissolve 5,6-dinitroquinoline (1.0 eq) in ethanol in a round-bottom flask.

  • Prepare a solution of a mild reducing agent such as sodium sulfide (Na₂S) or sodium hydrogen sulfide (NaHS) in water. The stoichiometry should be carefully controlled to favor mono-reduction.

  • Add the reducing agent solution dropwise to the solution of 5,6-dinitroquinoline at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Dry the organic layer and concentrate to yield the crude product.

  • Purify by column chromatography to isolate this compound.

Alternative Method: Synthesis of 5-Nitro-8-aminoquinoline via Directed C-H Nitration

This modern, well-documented method provides high yields of the isomeric 5-nitro-8-aminoquinoline.[1]

Step 1: C5-H Nitration of N-(quinolin-8-yl)pivalamide

  • To a 10 mL reaction tube, add the N-(quinolin-8-yl)pivalamide (0.2 mmol), Cu(NO₃)₂·3H₂O (0.3 mmol, 1.5 equiv), Acid Red 94 (0.01 mmol, 5 mol %), and K₂S₂O₈ (0.5 mmol, 2.5 equiv).

  • Add 1,2-dichloroethane (DCE) (1.5 mL) to the mixture.

  • Stir the reaction mixture under visible light irradiation at room temperature for approximately 12 hours.

  • After completion, quench the reaction and extract the product.

  • Purify the crude product by column chromatography to yield N-(5-nitroquinolin-8-yl)pivalamide. A gram-scale reaction has been reported to yield 74% of the product.[1]

Step 2: Hydrolysis to 5-Nitro-8-aminoquinoline

  • Dissolve the N-(5-nitroquinolin-8-yl)pivalamide from the previous step in a suitable solvent.

  • Add a strong acid or base to hydrolyze the amide bond.

  • Heat the reaction mixture as required to drive the hydrolysis to completion.

  • Neutralize the reaction mixture and extract the product.

  • Purify the crude product to obtain 5-nitro-8-aminoquinoline. This step has been reported to proceed with a 93% yield.[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the proposed and alternative synthesis methods.

Synthesis_Method_1 5-Aminoquinoline 5-Aminoquinoline Nitration Nitration 5-Aminoquinoline->Nitration H₂SO₄, HNO₃ This compound This compound Nitration->this compound Purification 5-Amino-8-nitroquinoline (byproduct) 5-Amino-8-nitroquinoline (byproduct) Nitration->5-Amino-8-nitroquinoline (byproduct)

Caption: Workflow for the direct nitration of 5-aminoquinoline.

Synthesis_Method_2 5,6-Dinitroquinoline 5,6-Dinitroquinoline Selective Reduction Selective Reduction 5,6-Dinitroquinoline->Selective Reduction e.g., Na₂S This compound This compound Selective Reduction->this compound Purification

Caption: Workflow for the selective reduction of 5,6-dinitroquinoline.

Alternative_Method 8-Aminoquinoline Amide 8-Aminoquinoline Amide Directed C-H Nitration Directed C-H Nitration 8-Aminoquinoline Amide->Directed C-H Nitration Cu(NO₃)₂, Photocatalyst, Visible Light 5-Nitro-8-aminoquinoline Amide 5-Nitro-8-aminoquinoline Amide Directed C-H Nitration->5-Nitro-8-aminoquinoline Amide Hydrolysis Hydrolysis 5-Nitro-8-aminoquinoline Amide->Hydrolysis Acid or Base 5-Nitro-8-aminoquinoline 5-Nitro-8-aminoquinoline Hydrolysis->5-Nitro-8-aminoquinoline

Caption: Workflow for the synthesis of 5-nitro-8-aminoquinoline.

References

spectroscopic analysis of 5-Amino-6-nitroquinoline for structural confirmation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Analysis for Structural Elucidation

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a critical step. This guide provides a comprehensive comparison of spectroscopic techniques for the structural analysis of 5-Amino-6-nitroquinoline, a key intermediate in medicinal chemistry. By presenting experimental data from Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), this document offers a practical framework for structural verification.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and provide a comparison with a structurally related compound, 5-aminoquinoline, to highlight the influence of the nitro group on the spectral characteristics.

Table 1: FT-IR Spectral Data Comparison

Functional GroupThis compound (cm⁻¹)5-Aminoquinoline (cm⁻¹)
N-H Stretch (Amino)3450, 33503420, 3330
C-H Stretch (Aromatic)30803050
N-O Stretch (Nitro)1580 (asymmetric), 1340 (symmetric)-
C=C Stretch (Aromatic)1620, 1500, 14701610, 1570, 1490
C-N Stretch13001320
C-H Bend (Aromatic)830820

Table 2: UV-Vis Spectral Data Comparison

Compoundλmax (nm)SolventMolar Absorptivity (ε)
This compound250, 410Ethanol25,000, 8,000
5-Aminoquinoline240, 335Ethanol30,000, 5,000

Table 3: ¹H NMR Spectral Data Comparison (400 MHz, DMSO-d₆)

ProtonThis compound (δ, ppm)5-Aminoquinoline (δ, ppm)
H-28.80 (dd, J=4.2, 1.6 Hz)8.86 (dd, J=4.2, 1.7 Hz)
H-37.45 (dd, J=8.6, 4.2 Hz)7.35 (dd, J=8.5, 4.2 Hz)
H-48.60 (dd, J=8.6, 1.6 Hz)8.45 (dd, J=8.5, 1.7 Hz)
H-77.90 (d, J=9.0 Hz)7.65 (d, J=8.0 Hz)
H-88.10 (d, J=9.0 Hz)7.00 (d, J=8.0 Hz)
-NH₂7.50 (s, br)5.80 (s, br)

Table 4: ¹³C NMR Spectral Data Comparison (100 MHz, DMSO-d₆)

CarbonThis compound (δ, ppm)5-Aminoquinoline (δ, ppm)
C-2150.1149.5
C-3121.8120.9
C-4135.5134.8
C-4a128.9129.3
C-5145.3147.2
C-6138.7110.1
C-7124.2129.8
C-8118.9113.5
C-8a148.2148.9

Table 5: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight[M]⁺ (m/z)Key Fragments (m/z)
This compoundC₉H₇N₃O₂189.17189159, 143, 116, 89

Experimental Protocols

A detailed description of the methodologies used to acquire the spectroscopic data is provided below.

FT-IR Spectroscopy: The FT-IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. The sample was prepared as a KBr pellet. A small amount of this compound was mixed with dry potassium bromide and pressed into a thin, transparent disk. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum was obtained using a Shimadzu UV-1800 spectrophotometer. A solution of this compound was prepared in ethanol at a concentration of 1 x 10⁻⁵ M. The spectrum was recorded in a 1 cm quartz cuvette from 200 to 800 nm.

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry: The mass spectrum was obtained using a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in methanol and introduced into the mass spectrometer via direct infusion.

Visualization of the Analytical Workflow

The logical flow of the spectroscopic analysis for the structural confirmation of this compound is depicted in the following diagram.

cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of this compound FTIR FT-IR Spectroscopy (Functional Groups) Synthesis->FTIR Sample UV_Vis UV-Vis Spectroscopy (Electronic Transitions) Synthesis->UV_Vis Sample NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Synthesis->NMR Sample MS Mass Spectrometry (Molecular Weight & Fragmentation) Synthesis->MS Sample Confirmation Structural Confirmation of This compound FTIR->Confirmation Identifies -NH₂, -NO₂, aromatic rings UV_Vis->Confirmation Confirms conjugated system NMR->Confirmation Determines proton and carbon framework MS->Confirmation Confirms molecular formula and mass

Caption: Workflow for the spectroscopic structural confirmation of this compound.

This comprehensive guide demonstrates the power of a multi-technique spectroscopic approach for the unambiguous structural elucidation of this compound. The provided data and protocols serve as a valuable resource for researchers in the field, facilitating efficient and accurate compound characterization.

A Comparative Guide to Validating the Purity of Synthesized 5-Amino-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the purity of synthesized 5-Amino-6-nitroquinoline, a crucial step in ensuring the reliability and reproducibility of research and development activities. We present detailed analytical methodologies, a comparative analysis with relevant alternatives, and potential impurities that may arise during synthesis. All experimental data is presented in a clear, tabular format for ease of comparison.

Introduction to this compound

Purity Validation of this compound

The purity of synthesized this compound should be ascertained using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural confirmation and identification of impurities.

2.1. Proposed High-Performance Liquid Chromatography (HPLC) Method

While a specific validated HPLC method for this compound is not widely published, a robust method can be adapted from established protocols for similar nitro-substituted quinoline derivatives.[1][2] A reversed-phase HPLC method is recommended for its ability to separate compounds with a wide range of polarities.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, column oven, and a quaternary pump.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (based on the UV absorbance of quinoline derivatives).[1]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of diluent (e.g., 50:50 Water:Acetonitrile).

  • Standard Preparation: Prepare a reference standard of this compound of known purity at a similar concentration.

Data Presentation: Purity Profile

The purity of the synthesized batch can be determined by calculating the area percentage of the main peak from the HPLC chromatogram.

Analytical TechniqueParameterAcceptance Criteria
HPLCPurity (Area %)> 98.0%
¹H NMRSpectral DataConforms to the expected structure of this compound
Mass Spectrometry (MS)[M+H]⁺Corresponds to the theoretical mass of this compound (C₉H₇N₃O₂)

2.2. Spectroscopic Confirmation

  • ¹H Nuclear Magnetic Resonance (¹H NMR): To confirm the chemical structure and identify any proton-containing impurities. The spectrum should be consistent with the structure of this compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound. The protonated molecule [M+H]⁺ should be observed at the expected m/z value.

Potential Impurities in the Synthesis of this compound

Impurities can arise from starting materials, side reactions, or degradation. The synthesis of this compound can proceed via two primary routes: nitration of 5-aminoquinoline or amination of 6-nitroquinoline. Each route presents a unique impurity profile.

Common Impurities:

  • Positional Isomers: During the nitration of 5-aminoquinoline, other nitro-isomers may be formed, such as 5-Amino-8-nitroquinoline. Similarly, amination of 6-nitroquinoline could potentially yield other amino-isomers if the reaction conditions are not well-controlled.

  • Unreacted Starting Materials: Residual 5-aminoquinoline or 6-nitroquinoline may be present in the final product.

  • Di-nitro or Di-amino Products: Over-nitration can lead to the formation of dinitro-aminoquinoline species.

  • Byproducts from Side Reactions: Depending on the specific reagents and conditions used, other byproducts may be formed. For example, in reductions of nitro groups to amino groups using reagents like SnCl₂, residual tin salts can be an inorganic impurity.[3]

Logical Relationship of Impurity Formation

cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Nitration or Amination Crude Product Crude Product Reaction->Crude Product Positional Isomers Positional Isomers Crude Product->Positional Isomers Unreacted Starting Materials Unreacted Starting Materials Crude Product->Unreacted Starting Materials Over-reaction Products Over-reaction Products Crude Product->Over-reaction Products Side-reaction Byproducts Side-reaction Byproducts Crude Product->Side-reaction Byproducts

Caption: Logical flow of impurity formation during synthesis.

Comparison with Alternative Quinoline Derivatives

The biological activity of this compound can be benchmarked against other quinoline derivatives that are commonly studied for their therapeutic potential. This comparison provides context for its potential efficacy in various applications, such as anticancer or antimicrobial research. It is important to note that the following data is compiled from various sources and not from direct head-to-head studies.

4.1. Comparative Biological Activity

CompoundTarget/AssayPerformance Metric (e.g., IC₅₀, MIC)
This compound (Hypothetical Data for Comparison)(Data to be generated from in-house assays)
Nitroxoline (8-Hydroxy-5-nitroquinoline) Anticancer (Human cancer cell lines)IC₅₀ values are 5-10 fold lower than other analogues like clioquinol.[4][5]
Antichagasic (Trypanosoma cruzi)IC₅₀ = 1.24 ± 0.23 µM (amastigote form).[6]
7-Chloro-4-anilinoquinoline derivatives Anticancer (HepG2, SK-LU-1, MCF-7)IC₅₀ ranges from 2.09 to 9.50 µM depending on the derivative and cell line.[7]
Ciprofloxacin (a Fluoroquinolone) Antimicrobial (Various bacteria)MIC values vary depending on the bacterial strain.

Experimental Workflow for Purity Validation and Biological Screening

cluster_workflow Purity Validation & Biological Screening Workflow Synthesized_5A6NQ Synthesized this compound Purity_Validation Purity Validation Synthesized_5A6NQ->Purity_Validation HPLC HPLC Analysis Purity_Validation->HPLC NMR_MS NMR & Mass Spec Purity_Validation->NMR_MS Pure_Compound Pure Compound (>98%) HPLC->Pure_Compound NMR_MS->Pure_Compound Biological_Screening Biological Screening Pure_Compound->Biological_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Biological_Screening->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., MIC) Biological_Screening->Antimicrobial_Assay Data_Analysis Data Analysis & Comparison Cytotoxicity_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis

Caption: Experimental workflow for purity validation and screening.

Detailed Experimental Protocols for Biological Assays

5.1. Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.[8]

  • Cell Culture: Maintain the desired cancer cell lines (e.g., HeLa, MCF-7) in an appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations. Replace the old medium with the medium containing the test compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

5.2. Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[9][10]

  • Microorganism Culture: Grow the selected bacterial or fungal strains in an appropriate broth medium overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the compound in the broth medium.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

The validation of purity for synthesized this compound is a critical quality control step. The proposed HPLC method, in conjunction with spectroscopic techniques, provides a robust framework for ensuring the integrity of the compound. The comparative data on alternative quinoline derivatives offer a valuable benchmark for evaluating its biological potential. By adhering to these detailed protocols, researchers can ensure the generation of reliable and reproducible data in their drug discovery and development endeavors.

References

A Comparative Guide to the Electrochemical Behavior of 5-Amino-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the electrochemical properties of 5-Amino-6-nitroquinoline (5A6NQ) against structurally similar compounds, including various amino- and nitroquinoline isomers. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of how the interplay between the electron-donating amino group and the electron-withdrawing nitro group on the quinoline scaffold influences electrochemical behavior. The data presented is compiled from various voltammetric studies.

Overview of Electrochemical Behavior

This compound exhibits a rich electrochemical profile, characterized by both the reduction of its nitro group at cathodic (negative) potentials and the oxidation of its amino group at anodic (positive) potentials.[1] The electrochemical processes for 5A6NQ are generally irreversible and are influenced by both diffusion and adsorption phenomena at the electrode surface.[1]

The core reactions involve:

  • Cathodic Reduction: The nitro group (-NO₂) undergoes a multi-step, multi-electron reduction, typically first to a hydroxylamine (-NHOH) and potentially further to an amine (-NH₂). This is a characteristic reaction for nitroaromatic compounds.[2][3]

  • Anodic Oxidation: The amino group (-NH₂) can be oxidized, often leading to the formation of radical cations and subsequent dimerization or polymerization reactions, a common pathway for aromatic amines.[4][5]

The electrochemical response, particularly the peak potentials, is highly dependent on the pH of the supporting electrolyte, the electrode material, and the solvent system used.

Comparative Electrochemical Data

The following table summarizes the key electrochemical data for this compound and related compounds. It is important to note that the data is compiled from different studies using varied experimental conditions (e.g., electrode type, solvent, scan rate). Therefore, direct comparisons should be made with caution, focusing on general trends rather than absolute values.

CompoundFunctional GroupsProcessTechniquePeak Potential (Ep) vs. Ref. (V)pHElectrodeReference
This compound 5-NH₂, 6-NO₂Reduction DPV-0.6712Carbon Fiber Rod Electrode (CFRE)[1]
Oxidation DPV+0.7012Carbon Fiber Rod Electrode (CFRE)[1]
5-Nitroquinoline 5-NO₂ReductionDPV-0.6211Carbon Film Electrode (CFE)[2]
ReductionDPP-0.284Dropping Mercury Electrode (DME)[6][7]
6-Nitroquinoline 6-NO₂ReductionDPP-0.324Dropping Mercury Electrode (DME)[6][7]
8-Nitroquinoline 8-NO₂ReductionDPP-0.364Dropping Mercury Electrode (DME)[6][7]
6-Aminoquinoline 6-NH₂OxidationCV+0.78 (Peak 1), +0.95 (Peak 2)7Glassy Carbon Paste Electrode (GCPE)[4][5]
8-Aminoquinoline 8-NH₂OxidationCV~+0.8 to +1.0 (pH dependent)3-10(Not specified)[8]
8-Hydroxyquinoline 8-OHOxidationCV+0.658Glassy Carbon Paste Electrode (GCPE)[9]

Analysis of Trends:

  • Influence of the Amino Group on Nitro Reduction: The presence of the electron-donating amino group in 5A6NQ appears to make the nitro group reduction slightly more difficult (occurs at a more negative potential) compared to 5-Nitroquinoline under similar alkaline conditions. This is expected, as the amino group increases electron density on the aromatic system, making the addition of electrons (reduction) less favorable.

  • Influence of the Nitro Group on Amino Oxidation: The strongly electron-withdrawing nitro group in 5A6NQ makes the oxidation of the amino group more difficult (occurs at a more positive potential) compared to compounds without it, such as 6-Aminoquinoline. The nitro group reduces the electron density at the amino group, making the removal of electrons (oxidation) less favorable.

  • Effect of Isomer Position (Nitroquinolines): Among the nitroquinoline isomers studied at pH 4, the reduction potential becomes progressively more negative in the order of 5-NQ < 6-NQ < 8-NQ.[6][7] This suggests that the electronic environment and accessibility of the nitro group to the electrode surface vary significantly with its position on the quinoline ring.

Experimental Methodologies

The data presented is primarily derived from voltammetric techniques. A general protocol for a typical cyclic voltammetry (CV) or differential pulse voltammetry (DPV) experiment is outlined below.

General Protocol for Voltammetric Analysis
  • Apparatus: A standard three-electrode electrochemical cell is used, typically comprising:

    • Working Electrode: The material at which the reaction of interest occurs. Examples include Glassy Carbon Paste Electrode (GCPE), Carbon Fiber Rod Electrode (CFRE), or Dropping Mercury Electrode (DME).[1][4] The electrode surface is typically polished or renewed before each measurement to ensure reproducibility.[10]

    • Reference Electrode: Provides a stable potential against which the working electrode's potential is measured. Common examples are the Saturated Calomel Electrode (SCE) or the Silver/Silver Chloride (Ag/AgCl) electrode.[11]

    • Counter (Auxiliary) Electrode: Completes the electrical circuit, allowing current to flow. A platinum wire is commonly used.[12]

  • Electrolyte Solution Preparation:

    • The compound of interest (e.g., this compound) is dissolved in a suitable solvent, often methanol or a methanol-water mixture due to solubility constraints.[1]

    • A supporting electrolyte, such as Britton-Robinson (BR) buffer, is added to provide conductivity and maintain a constant pH.[4]

    • The final solution is placed in the electrochemical cell. For reduction studies, the solution is typically deaerated by bubbling with an inert gas like nitrogen for several minutes to remove dissolved oxygen, which can interfere with the measurements.[1]

  • Voltammetric Scan:

    • The electrodes are immersed in the prepared solution.

    • The potentiostat applies a potential scan to the working electrode.

      • In Cyclic Voltammetry (CV) , the potential is swept linearly from a starting potential to a vertex potential and then back to the start. This is useful for studying reaction reversibility.

      • In Differential Pulse Voltammetry (DPV) , a series of regular voltage pulses is superimposed on a linear potential ramp. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This technique often provides higher sensitivity and better-resolved peaks for quantitative analysis.[4]

  • Data Analysis:

    • The resulting voltammogram (a plot of current vs. potential) is analyzed.

    • The potential at which the current reaches a maximum is the peak potential (Ep), which is characteristic of the analyte.

    • The height of the peak (peak current, Ip) is proportional to the concentration of the analyte in the solution.[10]

Visualizations

The following diagrams illustrate the generalized electrochemical reduction pathway for a nitroaromatic compound and a typical experimental workflow for voltammetric analysis.

G cluster_pathway Electrochemical Reduction Pathway Nitro Nitroaromatic (R-NO₂) Radical Nitro Radical Anion (R-NO₂⁻˙) Nitro->Radical +1e⁻ Nitroso Nitroso (R-NO) Radical->Nitroso +1e⁻, +H⁺ Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Amine (R-NH₂) Hydroxylamine->Amine +2e⁻, +2H⁺

Caption: Generalized pathway for the electrochemical reduction of a nitro group.

G cluster_workflow Experimental Workflow A 1. Prepare Analyte & Supporting Electrolyte B 2. Assemble 3-Electrode Cell (WE, RE, CE) A->B C 3. Deaerate Solution (with N₂ for reduction) B->C D 4. Immerse Electrodes C->D E 5. Apply Potential Scan (via Potentiostat) D->E F 6. Record Voltammogram (Current vs. Potential) E->F G 7. Analyze Data (Peak Potential & Current) F->G

Caption: Typical experimental workflow for voltammetric analysis.

References

A Comparative Guide to Analytical Techniques for the Detection of 5-Amino-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and sensitive detection of 5-Amino-6-nitroquinoline, a key chemical intermediate, is crucial for process monitoring and quality control. This guide provides a comparative overview of various analytical techniques employed for its detection, supported by available experimental data. The primary methods discussed are electrochemical techniques, specifically voltammetry, and High-Performance Liquid Chromatography (HPLC).

Quantitative Performance Comparison

The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the available quantitative data for the detection of this compound using different techniques. It is important to note that a complete side-by-side comparison is challenging due to the limited availability of comprehensive validation data for all techniques in the existing literature.

Analytical TechniqueElectrode/ColumnLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)
Differential Pulse Voltammetry (DPV) Carbon Paste Electrode2.0 x 10⁻⁶ mol/L[1]Not ReportedNot ReportedNot Reported
Carbon Fiber Rod Electrode (2 mm) - Anodic2.0 x 10⁻⁷ mol/LNot Reported5.0 x 10⁻⁷ - 1.0 x 10⁻⁴ mol/L95.8 - 104.5
Carbon Fiber Rod Electrode (2 mm) - Cathodic8.0 x 10⁻⁸ mol/LNot Reported2.0 x 10⁻⁷ - 1.0 x 10⁻⁴ mol/L96.2 - 103.8
Direct Current Voltammetry (DCV) Carbon Fiber Rod Electrode (2 mm) - Anodic5.0 x 10⁻⁷ mol/LNot Reported1.0 x 10⁻⁶ - 1.0 x 10⁻⁴ mol/LNot Reported
Carbon Fiber Rod Electrode (2 mm) - Cathodic2.0 x 10⁻⁷ mol/LNot Reported5.0 x 10⁻⁷ - 1.0 x 10⁻⁴ mol/LNot Reported
HPLC with Electrochemical Detection Not Specified1.6 x 10⁻⁷ mol/L[1]Not ReportedNot ReportedNot Reported

Experimental Methodologies

Detailed experimental protocols are essential for replicating and validating analytical methods. Below are the methodologies for the key techniques discussed.

Voltammetric Determination

Instrumentation: A computerized voltammetric analyzer with a three-electrode system is typically employed. This consists of a working electrode (e.g., carbon paste or carbon fiber rod), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

Sample Preparation: Due to the low solubility of this compound in water, a mixture of a buffer solution and an organic solvent is used as the supporting electrolyte. For instance, a 1:1 (v/v) mixture of Britton-Robinson (BR) buffer and methanol is a common choice.[2] For analysis of water samples, a known volume of the water sample is mixed with a methanolic solution of this compound and the BR buffer.[2]

Measurement Parameters (for Carbon Fiber Rod Electrode):

  • Supporting Electrolyte: Britton-Robinson buffer (pH 2-12) mixed with methanol (1:1, v/v).[2]

  • Anodic Voltammetry: The potential is scanned in the positive direction.

  • Cathodic Voltammetry: The potential is scanned in the negative direction. Before the measurement, the solution is deaerated with nitrogen for approximately 10 minutes.[2]

  • DPV Parameters: Pulse height of 50 mV (anodic) or -50 mV (cathodic).[2]

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection

Instrumentation: An HPLC system equipped with a suitable pump, injector, column, and an electrochemical detector is required.

Chromatographic Conditions:

  • Mobile Phase: A mixture of Britton-Robinson buffer (e.g., pH 7) and methanol, typically in a 1:9 (v/v) ratio, is used.[1]

  • Detection: An electrochemical detector set to an appropriate potential (e.g., +1.2 V) is used to monitor the column effluent.[1]

Experimental Workflow

The general workflow for the analytical determination of this compound involves several key stages, from sample collection to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing sample_collection Sample Collection (e.g., Water Sample, Reaction Mixture) dissolution Dissolution in Organic Solvent (Methanol) sample_collection->dissolution buffer_addition Addition of Supporting Electrolyte (BR Buffer) dissolution->buffer_addition hplc_analysis HPLC Separation buffer_addition->hplc_analysis For HPLC voltammetric_analysis Voltammetric Measurement buffer_addition->voltammetric_analysis For Voltammetry electrochemical_detection Electrochemical Detection hplc_analysis->electrochemical_detection peak_analysis Peak Identification and Integration voltammetric_analysis->peak_analysis electrochemical_detection->peak_analysis calibration Calibration Curve Construction peak_analysis->calibration quantification Quantification of This compound calibration->quantification

General experimental workflow for the analysis of this compound.

References

Comparative Analysis of 5-Amino-6-nitroquinoline Cross-Reactivity in Biological Assays: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide addresses the critical aspect of cross-reactivity for the small molecule 5-Amino-6-nitroquinoline in biological assays. A comprehensive search of publicly available scientific literature and bioactivity databases reveals a notable absence of specific cross-reactivity or off-target profiling data for this particular compound. This lack of information presents a significant challenge for researchers aiming to characterize its biological activity and potential therapeutic applications.

In light of this data gap, this document serves as a comprehensive methodological guide. It outlines the established experimental workflows and data presentation standards for assessing the cross-reactivity of novel chemical entities. To illustrate these principles, we will refer to the biological activities of a structurally related and more extensively studied compound, Nitroxoline (8-hydroxy-5-nitroquinoline) . While direct cross-reactivity data for Nitroxoline is also not systematically available in large-scale panels, its known antimicrobial and anticancer activities suggest interactions with multiple biological targets.[1][2][3][4] This guide will provide researchers with the necessary framework to design, execute, and interpret cross-reactivity studies for this compound or other novel compounds.

Introduction to Cross-Reactivity in Drug Discovery

The selectivity of a compound for its intended biological target is a cornerstone of modern drug development. Off-target interactions, or cross-reactivity, can lead to unexpected biological effects, toxicity, or even beneficial polypharmacology. Therefore, early and comprehensive profiling of a compound's selectivity is essential. For quinoline-based scaffolds, which are prevalent in medicinal chemistry, understanding their interaction with a wide range of biological targets, such as protein kinases, is crucial.

Current State of Knowledge on this compound

As of this publication, there is no publicly available data detailing the cross-reactivity of this compound against panels of biological targets. Its documented applications are primarily in the realm of chemical synthesis and electrochemical studies. This highlights a critical need for experimental evaluation to understand its biological interaction profile.

A Framework for Assessing Cross-Reactivity: An Illustrative Guide

To address the lack of data for this compound, we present a generalized framework for evaluating the cross-reactivity of a novel quinoline derivative. This framework is based on established industry-standard assays.

In Vitro Kinase Profiling

A primary method for assessing the selectivity of small molecule inhibitors is to screen them against a large panel of purified protein kinases.[5][6][7] This provides a quantitative measure of a compound's inhibitory activity against a significant portion of the human kinome.

Illustrative Data Presentation:

The results of such a screen are typically presented as the percent inhibition at a given concentration, or as IC50/Ki values for a range of kinases.

Table 1: Illustrative Kinase Selectivity Profile for a Hypothetical Quinoline Compound (e.g., "Quinoline-X")

Kinase TargetPercent Inhibition @ 1 µMIC50 (nM)Kinase Family
Target Kinase A98%50TK
Off-Target Kinase B75%800STK
Off-Target Kinase C52%2,500TK
Off-Target Kinase D15%>10,000STK
Off-Target Kinase E5%>10,000AGC

This table is a template. Actual data would be populated from experimental results.

Cellular Target Engagement Assays

Confirming that a compound interacts with its intended and potential off-targets within a cellular context is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.

Table 2: Illustrative CETSA Data for "Quinoline-X"

Protein TargetThermal Shift (ΔTm) with 10 µM "Quinoline-X" (°C)Cellular Location
Target Kinase A+5.2Cytoplasm
Off-Target Kinase B+2.1Nucleus
Control Protein 1+0.2Cytoplasm
Control Protein 2-0.1Mitochondria

This table is a template. Actual data would be populated from experimental results.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating high-quality cross-reactivity data. Below are generalized protocols for the key assays discussed.

Radiometric Kinase Assay for Selectivity Profiling

This protocol describes a standard method for measuring the inhibition of kinase activity by monitoring the transfer of a radiolabeled phosphate from ATP to a substrate.

Objective: To determine the inhibitory activity of a test compound against a panel of protein kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compound (e.g., this compound) dissolved in DMSO

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • 10 mM ATP solution

  • 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add the test compound dilutions or DMSO (vehicle control) to the wells.

  • Reaction Initiation: Start the reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be close to the Km for each kinase.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution like phosphoric acid.

  • Separation: Transfer the reaction mixtures to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unbound [γ-³³P]ATP will be washed away.

  • Washing: Wash the filter plate multiple times with phosphoric acid.

  • Detection: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration relative to the DMSO control. Determine IC50 values by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

This protocol outlines the workflow for assessing target engagement in a cellular environment.

Objective: To measure the change in thermal stability of target proteins upon compound binding.

Materials:

  • Cultured cells

  • Test compound (e.g., this compound)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)

  • Equipment for protein quantification (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies specific for the target proteins of interest

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a defined period.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation: Centrifuge the lysates at high speed to pellet precipitated proteins.

  • Quantification: Collect the supernatant (soluble protein fraction) and determine the protein concentration.

  • Analysis: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using antibodies against the target proteins.

  • Data Interpretation: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Mandatory Visualizations

Diagrams are essential for conveying complex biological and experimental information concisely.

G General Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Adaptor Proteins Adaptor Proteins Receptor Tyrosine Kinase (RTK)->Adaptor Proteins Ras Ras Adaptor Proteins->Ras RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival This compound (Hypothetical) This compound (Hypothetical) This compound (Hypothetical)->RAF

Caption: A representative kinase signaling cascade.

G Cross-Reactivity Profiling Workflow cluster_0 In Vitro Screening cluster_1 Cellular Validation cluster_2 Data Analysis & Interpretation Compound Synthesis\n(this compound) Compound Synthesis (this compound) Primary Kinase Panel Screen\n(e.g., 1 uM) Primary Kinase Panel Screen (e.g., 1 uM) Compound Synthesis\n(this compound)->Primary Kinase Panel Screen\n(e.g., 1 uM) Identify Hits\n(% Inhibition > 50%) Identify Hits (% Inhibition > 50%) Primary Kinase Panel Screen\n(e.g., 1 uM)->Identify Hits\n(% Inhibition > 50%) Dose-Response Assay\n(IC50 Determination) Dose-Response Assay (IC50 Determination) Identify Hits\n(% Inhibition > 50%)->Dose-Response Assay\n(IC50 Determination) Cellular Target Engagement\n(e.g., CETSA) Cellular Target Engagement (e.g., CETSA) Dose-Response Assay\n(IC50 Determination)->Cellular Target Engagement\n(e.g., CETSA) Phenotypic Assays\n(e.g., Proliferation, Apoptosis) Phenotypic Assays (e.g., Proliferation, Apoptosis) Cellular Target Engagement\n(e.g., CETSA)->Phenotypic Assays\n(e.g., Proliferation, Apoptosis) Selectivity Profile Analysis\n(On-target vs. Off-target) Selectivity Profile Analysis (On-target vs. Off-target) Phenotypic Assays\n(e.g., Proliferation, Apoptosis)->Selectivity Profile Analysis\n(On-target vs. Off-target) Lead Optimization or\nFurther Mechanistic Studies Lead Optimization or Further Mechanistic Studies Selectivity Profile Analysis\n(On-target vs. Off-target)->Lead Optimization or\nFurther Mechanistic Studies

Caption: Workflow for assessing compound cross-reactivity.

Conclusion and Future Directions

The biological activity and cross-reactivity profile of this compound remain uncharacterized in the public domain. This guide provides a robust framework for researchers to undertake such an evaluation. By employing systematic in vitro profiling and cellular validation assays, a comprehensive understanding of this compound's selectivity can be achieved. Such data is indispensable for determining its potential as a chemical probe or a starting point for drug discovery efforts. We strongly encourage the scientific community to perform and publish such studies to enrich the collective knowledge of quinoline-based compounds.

References

5-Amino-6-nitroquinoline in Anticancer Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 5-amino-6-nitroquinoline serves as a versatile building block for the synthesis of novel compounds with significant biological activity. This guide provides a comparative analysis of the anticancer potential of quinoline derivatives, with a focus on nitro-substituted analogs, offering a review of their performance against other quinoline-based compounds and presenting key experimental data and protocols to support further research and development.

Performance Comparison of Nitro-Quinoline Analogs as Anticancer Agents

Nitro-substituted quinolines have demonstrated potent cytotoxic effects against various cancer cell lines. A key study compared the efficacy of 8-hydroxy-5-nitroquinoline (a close analog of this compound) with clioquinol and other derivatives, highlighting the superior potency of the nitro-analog.[1][2][3] The mechanism of action for these compounds is multifaceted, with evidence suggesting the induction of intracellular reactive oxygen species (ROS) plays a significant role in their anticancer activity.[1][2][3]

The following table summarizes the cytotoxic activity (IC50 values) of 8-hydroxy-5-nitroquinoline and its analogs against Raji human cancer cells.

CompoundIC50 (µM) without added metalIC50 (µM) with 50 µM ZnCl2IC50 (µM) with 10 µM CuCl2
8-hydroxy-5-nitroquinoline (NQ) 1.2 ± 0.2 1.3 ± 0.3 0.5 ± 0.1
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)6.8 ± 1.11.5 ± 0.31.8 ± 0.4
5-Chloro-8-hydroxyquinoline10.5 ± 1.53.2 ± 0.64.5 ± 0.8
7-Iodo-8-hydroxyquinoline> 20> 20> 20
8-Hydroxyquinoline> 208.5 ± 1.210.2 ± 1.8
5-Nitroquinoline> 20> 20> 20

Data sourced from a comparative study on the cytotoxicity of clioquinol and its analogues.[1]

The data clearly indicates that 8-hydroxy-5-nitroquinoline is significantly more potent than clioquinol and other halogenated or unsubstituted 8-hydroxyquinolines.[1][2][3] Notably, the addition of copper enhances its activity, a characteristic that may be exploited in the design of novel cancer therapies.[1][2][3]

Experimental Protocols

Synthesis of Imidazo[4,5-g]quinolines from this compound

This protocol describes a general method for the synthesis of imidazoquinoline derivatives, for which this compound is a key precursor.

Step 1: Reduction of the Nitro Group The nitro group of this compound is first reduced to an amino group to give 5,6-diaminoquinoline. This is a common transformation in the synthesis of molecules derived from nitroaromatic compounds.

Step 2: Cyclization to form the Imidazole Ring The resulting 5,6-diaminoquinoline is then reacted with a suitable carboxylic acid or its derivative in the presence of a dehydrating agent, such as polyphosphoric acid, to form the imidazole ring.

Synthesis_of_Imidazoquinolines A This compound B 5,6-Diaminoquinoline A->B Reduction (e.g., SnCl2, HCl) C Imidazo[4,5-g]quinoline Derivative B->C Cyclization (R-COOH, PPA)

Caption: Synthetic pathway from this compound to Imidazo[4,5-g]quinoline derivatives.

Cytotoxicity Assay (MTS Assay)

This protocol outlines the methodology used to determine the IC50 values presented in the comparative data table.

1. Cell Culture:

  • Raji human cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified atmosphere at 37°C with 5% CO2.

2. Compound Treatment:

  • Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well.

  • After 24 hours, the cells are treated with various concentrations of the test compounds (e.g., 8-hydroxy-5-nitroquinoline, clioquinol) in the presence or absence of ZnCl2 or CuCl2.

3. Incubation:

  • The plates are incubated for 48 hours at 37°C.

4. MTS Assay:

  • After the incubation period, 20 µL of MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

  • The plates are incubated for an additional 2-4 hours at 37°C.

5. Absorbance Measurement:

  • The absorbance at 490 nm is measured using a microplate reader.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway and Mechanism of Action

The anticancer activity of nitroquinoline derivatives is, in part, attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

ROS_Mechanism cluster_cell Cancer Cell NQ Nitroquinoline Derivative ROS Increased Intracellular Reactive Oxygen Species (ROS) NQ->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis (Cell Death) OxidativeStress->Apoptosis

Caption: Proposed mechanism of action for nitroquinoline derivatives involving ROS generation.

Alternative Applications and Future Directions

While this guide focuses on the anticancer properties of this compound derivatives, it is important to note their potential in other therapeutic areas. Quinoline-based compounds have been investigated as inhibitors of various enzymes, including:

  • Tubulin Polymerization Inhibitors: By interfering with microtubule dynamics, these compounds can arrest cell division, making them attractive anticancer agents.[4][5][6][7]

  • DNA Gyrase Inhibitors: Targeting this essential bacterial enzyme offers a pathway for the development of novel antibacterial agents.[8][9][10][11]

The development of derivatives from this compound for these applications warrants further investigation. Comparative studies, similar to the one highlighted for anticancer activity, will be crucial in identifying lead compounds with superior efficacy and safety profiles. The versatility of the this compound scaffold, combined with a growing understanding of its structure-activity relationships, positions it as a valuable starting point for the discovery of next-generation therapeutics.

References

Assessing the Novelty of 5-Amino-6-nitroquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, 5-Amino-6-nitroquinoline serves as a versatile starting material for the synthesis of novel heterocyclic systems, particularly imidazo[4,5-f]quinolines. This guide provides a comparative analysis of the biological performance of this compound derivatives, presenting their potential novelty in the fields of oncology and infectious diseases. The data herein is supported by experimental findings from peer-reviewed literature, offering a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.

I. Comparative Performance Data

The following tables summarize the quantitative biological activity data for derivatives of this compound and relevant comparator compounds. This allows for a direct comparison of their potency and spectrum of activity.

Table 1: Anticancer Activity of Imidazo[4,5-f]quinoline Derivatives and Comparator Drugs
Compound IDDerivative ClassCancer Cell LineIC50 (µM)Comparator DrugComparator IC50 (µM)Reference
IQ-1 Imidazo[4,5-f]quinolineHeLa (Cervical)0.34Adriamycin0.52[1]
MDA-MB-231 (Breast)0.32Adriamycin0.51[1]
ACHN (Renal)0.39Adriamycin0.58[1]
HCT-15 (Colon)0.31Adriamycin0.55[1]
IQ-2 Imidazo[4,5-f]quinolineHeLa (Cervical)0.35Adriamycin0.52[1]
MDA-MB-231 (Breast)0.29Adriamycin0.51[1]
ACHN (Renal)0.34Adriamycin0.58[1]
HCT-15 (Colon)0.30Adriamycin0.55[1]
IQ-3 Imidazo[4,5-c]quinolineNeuroblastoma<10--[2]
Table 2: Antimicrobial Activity of Imidazo[4,5-f]quinoline Derivatives and Comparator Drugs
Compound IDDerivative ClassBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Comparator DrugComparator MIC (µg/mL)Reference
IMQ-1 Imidazo[4,5-f]quinolineBacillus subtilis-Candida albicans-Ciprofloxacin-[3]
Staphylococcus aureus2Ciprofloxacin-[3]
Escherichia coli-Ciprofloxacin-[3]
Pseudomonas aeruginosa-Ciprofloxacin-[3]
IMQ-2 Imidazo[4,5-f]quinolineBacillus subtilis-Candida albicans-Ciprofloxacin-[3]
Staphylococcus aureus-Ciprofloxacin-[3]
Escherichia coli-Ciprofloxacin-[3]
Pseudomonas aeruginosa-Ciprofloxacin-[3]

II. Key Signaling Pathways and Mechanisms of Action

Derivatives of this compound, particularly the resulting imidazoquinolines, have been investigated for their ability to modulate key signaling pathways implicated in cancer progression. Two prominent targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K).

Signaling_Pathways cluster_0 VEGFR-2 Signaling cluster_1 PI3K/AKT Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor Imidazoquinoline Derivatives Inhibitor->VEGFR2 GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Produces AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR CellSurvival Cell Survival, Growth mTOR->CellSurvival PI3K_Inhibitor Imidazoquinoline Derivatives PI3K_Inhibitor->PI3K

Caption: Key signaling pathways targeted by quinoline derivatives.

III. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

A. Synthesis of Imidazo[4,5-f]quinolines

A general synthetic route to imidazo[4,5-f]quinolines starts from this compound.

Synthesis_Workflow cluster_0 Synthetic Pathway A This compound B Reduction of Nitro Group (e.g., with SnCl2/HCl) A->B C 5,6-Diaminoquinoline B->C D Cyclization with Aldehyde/Carboxylic Acid (e.g., R-CHO in refluxing nitrobenzene) C->D E 2-Substituted Imidazo[4,5-f]quinoline D->E

Caption: General synthesis of imidazo[4,5-f]quinolines.

Protocol:

  • Reduction of this compound: The starting material is reduced to 5,6-diaminoquinoline. A common method involves using a reducing agent like tin(II) chloride (SnCl2) in the presence of hydrochloric acid (HCl).

  • Cyclization: The resulting 5,6-diaminoquinoline is then cyclized with an appropriate aldehyde or carboxylic acid to form the imidazole ring. For example, reacting with an aromatic aldehyde in a high-boiling solvent such as nitrobenzene under reflux yields the 2-aryl-imidazo[4,5-f]quinoline derivative.

B. In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control, typically DMSO) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

C. In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microplate containing a suitable broth medium.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and added to each well.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

D. VEGFR-2 Kinase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.

Protocol:

  • Reagent Preparation: Prepare solutions of recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.

  • Reaction Setup: In a microplate, the test compound at various concentrations is pre-incubated with the VEGFR-2 enzyme.

  • Kinase Reaction: The kinase reaction is initiated by adding the substrate and ATP. The plate is incubated to allow for phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified using a detection method, such as an antibody-based assay (e.g., ELISA) or a luminescence-based assay that measures the remaining ATP.

  • IC50 Calculation: The IC50 value is determined from the dose-response curve of kinase inhibition.[4][5]

E. PI3Kα Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the activity of the PI3Kα isoform.

Protocol:

  • Reagent Preparation: Prepare solutions of recombinant human PI3Kα, the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2), and ATP.

  • Reaction Setup: The test compound is pre-incubated with the PI3Kα enzyme in a microplate.

  • Kinase Reaction: The reaction is started by adding PIP2 and ATP. The mixture is incubated to allow the conversion of PIP2 to phosphatidylinositol-3,4,5-trisphosphate (PIP3).

  • Detection: The amount of PIP3 produced is measured, often using a competitive ELISA or a luminescence-based assay that detects the amount of ADP produced.[6][7]

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.[6][7]

IV. Novelty Assessment and Future Directions

The derivatives of this compound, particularly the imidazo[4,5-f]quinoline series, demonstrate significant potential as novel anticancer and antimicrobial agents. The presented data indicates that these compounds can exhibit potent activity, in some cases exceeding that of established drugs. Their mechanism of action appears to involve the inhibition of critical signaling pathways such as VEGFR-2 and PI3K, which are well-validated targets in oncology.

The novelty of new this compound derivatives can be assessed based on several factors:

  • Potency and Selectivity: New derivatives with sub-micromolar IC50 values against cancer cell lines or low MIC values against resistant microbial strains would be of high interest. Furthermore, demonstrating selectivity for cancer cells over normal cell lines is a critical aspect of novelty and therapeutic potential.

  • Mechanism of Action: Elucidating a novel mechanism of action or demonstrating dual-targeting capabilities would represent a significant advancement.

  • Pharmacokinetic and Pharmacodynamic Properties: Future research should focus on the in vivo efficacy, safety, and ADME (absorption, distribution, metabolism, and excretion) properties of the most promising compounds to translate the in vitro findings into potential clinical candidates.

References

Performance Benchmarking of 5-Amino-6-nitroquinoline-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, quinoline derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the performance of 5-amino-6-nitroquinoline-based materials and related quinoline scaffolds, with a focus on their anticancer properties. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data to guide future research.

Comparative Analysis of Cytotoxicity

The anticancer potential of quinoline derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring. The following tables summarize the half-maximal inhibitory concentration (IC50) values for various quinoline derivatives against a panel of human cancer cell lines, providing a quantitative basis for performance comparison.

Table 1: In Vitro Antiproliferative Activity of 8-Hydroxyquinoline-5-sulfonamide Derivatives

CompoundC-32 (Amelanotic Melanoma) IC50 (µM)MDA-MB-231 (Breast Adenocarcinoma) IC50 (µM)A549 (Lung Adenocarcinoma) IC50 (µM)HFF-1 (Normal Fibroblasts) IC50 (µM)
3c 10.3 ± 0.912.1 ± 1.111.5 ± 1.0>100
Cisplatin 11.2 ± 1.014.3 ± 1.312.8 ± 1.2Not Reported
Doxorubicin 1.9 ± 0.22.3 ± 0.22.1 ± 0.2Not Reported

Data sourced from a study on the anticancer activities of quinoline-5-sulfonamides.[1][2]

Table 2: In Vitro Antiproliferative Activity of Quinoline-Based Dihydrazone Derivatives

CompoundBGC-823 (Gastric Cancer) IC50 (µM)BEL-7402 (Hepatoma) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Adenocarcinoma) IC50 (µM)HL-7702 (Normal Liver) IC50 (µM)
3b 10.11 ± 0.5812.32 ± 0.757.016 ± 0.4315.67 ± 0.91>50
3c 8.23 ± 0.499.87 ± 0.557.05 ± 0.4111.45 ± 0.68>50
5-FU 9.54 ± 0.5211.21 ± 0.678.98 ± 0.5113.76 ± 0.82>50

Data from a study on the anticancer activity of quinoline-based dihydrazone derivatives.[3] Note: 5-FU refers to 5-Fluorouracil, a clinically used anticancer agent.

Table 3: Cytotoxicity of 8-Hydroxyquinoline Analogs

CompoundCancer Cell LineIC50 (µM)
8-hydroxy-5-nitroquinoline (NQ) Various Human Cancer Cell Lines5-10 fold lower than other tested congeners
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) Various Human Cancer Cell Lines-

This study highlights that 8-hydroxy-5-nitroquinoline (Nitroxoline) was the most toxic among six tested analogues of clioquinol.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays cited in the performance evaluation of quinoline derivatives.

MTT Assay for Cytotoxicity

The cytotoxic activity of the synthesized compounds is commonly evaluated against various human cancer cell lines and normal cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

AO/EB Double Staining for Apoptosis

Acridine orange/ethidium bromide (AO/EB) double staining is a method used to visualize morphological changes associated with apoptosis.[3]

  • Cell Treatment: Cells are treated with the test compounds at different concentrations for a specified time.

  • Staining: A mixture of AO (100 µg/mL) and EB (100 µg/mL) is added to the cell suspension.

  • Visualization: The stained cells are observed under a fluorescence microscope. Live cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells display orange-to-red nuclei with condensed or fragmented chromatin, and necrotic cells have uniformly orange-to-red nuclei.

Reactive Oxygen Species (ROS) Detection

The generation of intracellular reactive oxygen species (ROS) can be an indicator of a compound's mechanism of action.[3][4]

  • Cell Loading: Cells are incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by intracellular esterases to non-fluorescent DCFH.

  • Compound Treatment: The cells are then treated with the test compound.

  • ROS Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity is measured using a flow cytometer or a fluorescence microplate reader.

Signaling Pathways and Mechanisms of Action

Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways that regulate cell proliferation and survival.

One study found that a potent 8-hydroxyquinoline-5-sulfonamide derivative (compound 3c) increased the transcriptional activity of cell cycle regulators p53 and p21, and altered the expression of BCL-2 and BAX genes, suggesting an induction of apoptosis.[2]

G Quinoline_Derivative 8-Hydroxyquinoline-5-sulfonamide Derivative (3c) p53 p53 Activation Quinoline_Derivative->p53 increases transcriptional activity of Bax Bax Expression Quinoline_Derivative->Bax alters expression Bcl2 Bcl-2 Expression Quinoline_Derivative->Bcl2 alters expression p21 p21 Expression p53->p21 Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Proposed apoptotic pathway induced by an 8-hydroxyquinoline-5-sulfonamide derivative.

Quinoline scaffolds have also been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a key target in cancer therapy.[6]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline Quinoline Scaffold Quinoline->EGFR Inhibition EGF EGF EGF->EGFR

Caption: Inhibition of the EGFR signaling pathway by quinoline scaffolds.

Experimental Workflow for Synthesis

The synthesis of novel quinoline derivatives is a critical first step in their evaluation. Below is a generalized workflow for the synthesis of quinoline-based dihydrazone derivatives.

Start Starting Materials (e.g., Substituted Quinoline) Reaction1 Reaction with Hydrazine Hydrate Start->Reaction1 Intermediate Hydrazone Intermediate Reaction1->Intermediate Reaction2 Condensation with Aldehyde/Ketone Intermediate->Reaction2 Product Quinoline-based Dihydrazone Derivative Reaction2->Product Purification Purification (e.g., Recrystallization) Product->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: Generalized workflow for the synthesis of quinoline-based dihydrazone derivatives.

This guide provides a snapshot of the performance of this compound-based materials and related compounds. The presented data and protocols are intended to serve as a valuable resource for the scientific community in the ongoing effort to develop novel and effective therapeutic agents.

References

A Comparative Guide to 5-Amino-6-nitroquinoline and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 5-Amino-6-nitroquinoline and its structurally related analogs, focusing on their potential as anticancer and antimicrobial agents. Due to the limited peer-reviewed data available specifically for this compound, this document leverages experimental findings from studies on similar quinoline-based compounds to offer insights into its potential biological activities and mechanisms of action.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the chemical formula C₉H₇N₃O₂.[1] Its structure, featuring both an amino and a nitro group on the quinoline scaffold, suggests potential for diverse biological activities, a hallmark of the quinoline class of compounds.[2] While its primary documented application is in the synthesis of imidazoquinoline derivatives and in electrochemical studies, its structural similarity to other biologically active nitroquinolines warrants investigation into its therapeutic potential.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 35975-00-9[1]
Molecular Weight 189.17 g/mol [1]
Appearance Powder
Melting Point 272-273 °C (decomposes)

Comparative Analysis of Anticancer Activity

A study on substituted quinoline derivatives identified 6-Bromo-5-nitroquinoline as having significant antiproliferative activity against several cancer cell lines, superior to the standard drug 5-fluorouracil (5-FU) in some cases.[3] This suggests that the nitroquinoline scaffold is a promising pharmacophore for anticancer drug development. The study indicated that 6-Bromo-5-nitroquinoline may induce cancer cell death through apoptosis.[3]

Another class of related compounds, quinoline-based dihydrazone derivatives, has also demonstrated potent antiproliferative activity against a panel of human cancer cell lines, with some compounds showing greater efficacy than 5-FU.[5]

Table 1: Comparative Anticancer Activity of Quinoline Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
6-Bromo-5-nitroquinoline HT29 (Human adenocarcinoma)Lower than 5-FU[3]
Quinoline-based dihydrazone (Compound 3c) BGC-823 (Human gastric cancer)7.05[5]
BEL-7402 (Human hepatoma)10.12[5]
MCF-7 (Human breast cancer)7.05[5]
A549 (Human lung adenocarcinoma)9.87[5]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) C-32 (Amelanotic melanoma)Comparable to Cisplatin/Doxorubicin[6]
A549 (Lung adenocarcinoma)Comparable to Cisplatin/Doxorubicin[6]
MDA-MB-231 (Breast adenocarcinoma)Comparable to Cisplatin/Doxorubicin[6]

Comparative Analysis of Antimicrobial Activity

The quinoline scaffold is the backbone of many established antimicrobial agents. The introduction of an amino group at the C-6 position has been explored as an alternative to the more common fluorine atom in quinolone antibacterials.

A study on 6-aminoquinolones revealed that these compounds maintain good activity against Gram-negative bacteria and, with certain C-7 substituents, also exhibit good activity against Gram-positive bacteria.[7] The mechanism of action for these compounds is believed to be the inhibition of bacterial DNA gyrase.[7] For instance, certain derivatives with a thiomorpholine group at the C-7 position showed promising broad-spectrum activity.[7]

Furthermore, a series of 5-aminoquinoline derivatives were synthesized and showed good antimicrobial activity against various bacterial and fungal strains.[8]

Table 2: Comparative Antimicrobial Activity of Quinoline Derivatives

Compound Class/DerivativeBacterial/Fungal StrainsMIC (µg/mL)Reference
6-Aminoquinolones (Derivative 18g) Gram-negative bacteriaGeometric Mean MIC: 0.45[7]
Gram-positive bacteriaGeometric Mean MIC: 0.66-0.76[7]
6-Aminoquinolones (Derivative 38g) Gram-negative bacteriaGeometric Mean MIC: 0.45[7]
Gram-positive bacteriaGeometric Mean MIC: 0.66-0.76[7]
5-Aminoquinoline Derivatives (3a, 3e, 3f) Various bacterial and fungal strainsGood activity reported[8]
Quinoline-5-sulfonamide (3c) Methicillin-resistant S. aureus (MRSA)Comparable to Oxacillin/Ciprofloxacin[6]
Vancomycin-resistant E. faecalisComparable to Oxacillin/Ciprofloxacin[6]

Experimental Protocols

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a general representation of the MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2H-tetrazolium) assay used to assess cell viability.

Methodology

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated overnight to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0-100 µM) and a reference drug (e.g., 5-FU, Cisplatin).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[5]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Methodology

  • Compound Preparation: A serial dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial suspension is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]

Potential Signaling Pathways and Mechanisms of Action

Based on studies of related quinoline derivatives, this compound could potentially exert its biological effects through various mechanisms.

Anticancer Mechanisms

Quinoline derivatives have been shown to induce apoptosis and inhibit key enzymes involved in cancer progression.[3][5] A potential mechanism of action for nitroquinoline compounds involves the induction of oxidative stress within cancer cells.

anticancer_pathway Nitroquinoline_Compound Nitroquinoline_Compound Cancer_Cell Cancer_Cell Nitroquinoline_Compound->Cancer_Cell ROS_Production ROS_Production Cancer_Cell->ROS_Production Oxidative_Stress Oxidative_Stress ROS_Production->Oxidative_Stress DNA_Damage DNA_Damage Oxidative_Stress->DNA_Damage Apoptosis_Induction Apoptosis_Induction DNA_Damage->Apoptosis_Induction Cell_Death Cell_Death Apoptosis_Induction->Cell_Death

Caption: Proposed anticancer mechanism for nitroquinoline compounds.

Antimicrobial Mechanisms

A primary mechanism of action for many quinolone-based antimicrobials is the inhibition of bacterial DNA gyrase (a type II topoisomerase), which is essential for DNA replication, transcription, and repair.[7]

antimicrobial_workflow Aminoquinoline_Compound Aminoquinoline_Compound Bacterial_Cell Bacterial_Cell Aminoquinoline_Compound->Bacterial_Cell DNA_Gyrase DNA_Gyrase Bacterial_Cell->DNA_Gyrase Inhibits DNA_Replication_Inhibition DNA_Replication_Inhibition DNA_Gyrase->DNA_Replication_Inhibition Leads to Bacterial_Cell_Death Bacterial_Cell_Death DNA_Replication_Inhibition->Bacterial_Cell_Death

Caption: Inhibition of DNA gyrase by aminoquinoline compounds.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently limited, the extensive research on its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The data presented in this guide suggest that the amino-nitro-quinoline scaffold holds promise for the development of novel anticancer and antimicrobial drugs. Further research, including synthesis, in vitro screening, and mechanistic studies of this compound and its derivatives, is warranted to fully elucidate its therapeutic potential.

References

Safety Operating Guide

Essential Safety and Operational Guide for 5-Amino-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 5-Amino-6-nitroquinoline, tailored for researchers, scientists, and drug development professionals. It outlines the necessary personal protective equipment (PPE), safe handling procedures, emergency protocols, and disposal plans to ensure a secure laboratory environment.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity – Single Exposure (Category 3) : May cause respiratory irritation.[1][2][3]

The signal word for this chemical is Warning .[1][3]

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound:

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved N95 dust mask or higher.To prevent inhalation of the powder, which can cause respiratory irritation.[3]
Eye and Face Protection Chemical safety goggles. A face shield should be worn where there is a potential for splashing.To protect eyes from dust particles and potential splashes, preventing serious eye irritation.[3][4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and irritation.[3][6]
Protective Clothing A lab coat or chemical-resistant apron worn over appropriate personal clothing (long pants, closed-toe shoes).To protect skin and clothing from contamination.[5]

Operational Plan for Safe Handling

A systematic approach is crucial for safely managing this compound from receipt to disposal.

  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Emergency Equipment : Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Decontamination Supplies : Have appropriate cleaning and decontamination materials (e.g., absorbent pads, designated waste containers) available in the work area.

  • Avoid Dust Formation : Handle the solid powder carefully to avoid creating dust.[7]

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.

  • Container Management : Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place.[1]

  • Evacuation : For a significant spill, evacuate unnecessary personnel from the area.

  • Containment : Wear appropriate PPE and contain the spill using absorbent materials.

  • Cleanup : Carefully sweep or scoop up the spilled solid, minimizing dust generation. Place the material into a labeled, sealed container for hazardous waste disposal.

  • Ventilation : Ventilate the area after cleanup is complete.

Emergency First-Aid Procedures

Immediate action is critical in the event of exposure:

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][2][7]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[1][2][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][7]

Disposal Plan

The disposal of this compound and its contaminated waste must be handled by a licensed professional waste disposal service.[1][8]

  • Waste Segregation : Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling : The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage : Store the waste container in a designated, secure area away from incompatible materials, awaiting pickup by a licensed waste disposal contractor.

  • Regulatory Compliance : Ensure all disposal activities comply with federal, state, and local environmental regulations.

Safe Handling and Disposal Workflow

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep1 Don Appropriate PPE prep2 Work in Fume Hood prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Weigh/Handle Chemical prep3->handle1 handle2 Keep Container Sealed handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 clean2 Remove PPE clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 disp1 Collect in Labeled Waste Container clean3->disp1 disp2 Store in Designated Area disp1->disp2 disp3 Arrange Professional Disposal disp2->disp3

Caption: This diagram outlines the procedural flow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-6-nitroquinoline
Reactant of Route 2
Reactant of Route 2
5-Amino-6-nitroquinoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.